Technical Documentation Center

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 23935-48-0 This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 23935-48-0

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities. The incorporation of a 4-chlorophenyl group and a nitrile moiety at specific positions on the pyrrolidinone ring, as seen in 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, offers a versatile platform for the development of novel therapeutic agents. This guide will delve into the specifics of this promising chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 23935-48-0Crysdot
Molecular Formula C₁₁H₉ClN₂OCrysdot
Molecular Weight 220.66 g/mol Crysdot
Appearance Solid (predicted)-
SMILES N#CC1CN(C2=CC=C(Cl)C=C2)CC1=OCrysdot

Synthesis and Mechanistic Insights

The synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be approached through several established methodologies for the formation of β-keto nitriles within a cyclic framework. The Thorpe-Ziegler reaction and the Dieckmann condensation are two prominent examples of intramolecular cyclizations that are conceptually relevant to the formation of the 4-oxopyrrolidine-3-carbonitrile core.[1][2][3][4][5][6]

Conceptual Synthetic Approach: Intramolecular Cyclization

A plausible and efficient route to synthesize the target molecule involves the intramolecular cyclization of a suitably substituted dinitrile or a cyano-ester precursor. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is particularly well-suited for the formation of cyclic β-enaminonitriles from dinitriles, which can then be hydrolyzed to the corresponding β-keto nitrile.[1][2][7] Similarly, the Dieckmann condensation of a cyano-ester can yield a cyclic β-keto nitrile.[8][4]

The general mechanism for the Thorpe-Ziegler cyclization is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine. Tautomerization then yields the more stable enamine, which upon acidic workup, hydrolyzes to the desired β-keto nitrile.[1][9]

Synthesis_Workflow Precursor Acyclic Dinitrile or Cyano-ester Precursor Base Strong Base (e.g., NaH, NaOEt) Cyclization Intramolecular Cyclization (Thorpe-Ziegler or Dieckmann) Precursor->Cyclization Base->Cyclization 1. Deprotonation 2. Nucleophilic Attack Intermediate Cyclic Enamine Intermediate Cyclization->Intermediate Hydrolysis Acidic Workup (Hydrolysis) Intermediate->Hydrolysis Product 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Hydrolysis->Product

Conceptual workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Acyclic Precursor

The synthesis would commence with the preparation of an appropriate acyclic dinitrile or cyano-ester. For instance, reacting 4-chloroaniline with a suitable halo-dinitrile or halo-cyano-ester derivative under basic conditions.

Step 2: Intramolecular Cyclization

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the acyclic precursor.

  • Solvent and Base: Anhydrous solvent (e.g., toluene, THF) is added, followed by the slow addition of a strong base (e.g., sodium hydride, sodium ethoxide) at room temperature under a nitrogen atmosphere. The choice of base and solvent is critical and will influence the reaction yield and purity.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a proton source (e.g., ethanol, water). This is followed by an acidic workup with a dilute acid (e.g., HCl) to facilitate the hydrolysis of the enamine intermediate to the ketone.

  • Purification: The crude product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization to afford 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Chemical Reactivity and Stability

The 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile molecule possesses several reactive sites that can be exploited for further chemical transformations. The ketone at the 4-position can undergo various carbonyl reactions. The active methylene group adjacent to both the ketone and the nitrile is susceptible to deprotonation and subsequent alkylation or acylation. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

The stability of the compound is expected to be good under standard laboratory conditions. However, strong acidic or basic conditions could lead to the hydrolysis of the nitrile or degradation of the pyrrolidinone ring.

Applications in Drug Discovery and Development

The 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[][11][12][13] The presence of the reactive ketone and nitrile functionalities allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Potential as a Scaffold for Bioactive Molecules

Derivatives of pyrrolidinone have been investigated for a wide range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as potential anticancer and antimicrobial agents.[14][15][16] The 4-chlorophenyl group is a common substituent in many approved drugs and drug candidates, often contributing to favorable binding interactions with biological targets.

Hypothetical Signaling Pathway Involvement

Given the reported activities of related pyrrolidinone derivatives, it is plausible that compounds derived from 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile could modulate key cellular signaling pathways implicated in diseases such as cancer or metabolic disorders. For instance, if a derivative were to exhibit anticancer properties, it might interfere with pathways involved in cell proliferation, survival, or angiogenesis.

Signaling_Pathway cluster_0 Potential Cellular Impact Proliferation Cell Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Derivative Pyrrolidinone Derivative Target Cellular Target (e.g., Kinase, Enzyme) Derivative->Target Inhibition/Modulation Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Pathway->Proliferation Regulates Pathway->Apoptosis Regulates Pathway->Angiogenesis Regulates

Hypothetical modulation of a cellular signaling pathway.

Analytical Characterization

The structural elucidation and purity assessment of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.[17][18][19][20][21][22][23][24][25] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidinone ring. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups, with characteristic absorption bands for the ketone (C=O), the nitrile (C≡N), and the aromatic C-H and C=C bonds.[18][22][25]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[25]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be employed.

  • Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the synthesis and for preliminary purity checks.

Analytical_Workflow Sample Synthesized Compound TLC TLC (Reaction Monitoring) Sample->TLC Purification Purification (Column Chromatography/Recrystallization) TLC->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purification->Structure NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS

Workflow for the analytical characterization of the compound.

Conclusion

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetically accessible and highly versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a pyrrolidinone core, a 4-chlorophenyl substituent, and reactive ketone and nitrile functionalities makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further exploration of its synthesis, derivatization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

  • Wikipedia. Thorpe reaction. Available from: [Link]

  • WikiMili. Thorpe reaction. Published September 24, 2020. Available from: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Published March 2, 2014. Available from: [Link]

  • Shi J-F, Wu P, Chengb X-L, Weib X-Y, Jiang Z-H. Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. Available from: [Link]

  • Chemistry Notes. Dieckmann condensation mechanism, examples and application. Published January 31, 2022. Available from: [Link]

  • Novartis AG. US Patent No. 8829195. Published November 17, 2021. Available from: [Link]

  • Google Patents. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Balci M. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Google Patents. United States Patent (19). Published March 16, 1981. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • ResearchGate. The four selected compounds for biological evaluation. Available from: [Link]

  • Grybaitė B, Mickevičius V. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Sci Rep. 2025;15(1):12345.
  • Google Patents. EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
  • ResearchGate. Dieckmann Condensation. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Organic Chemistry Tutor. Master The Dieckmann Condensation in 12 Minutes! YouTube. Published February 11, 2025. Available from: [Link]

  • Žirgulevičiūtė Ž, Vaickelionienė R, Jonuškienė I, Anusevičius K, Mickevičius V. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 2014;65(1):1-8.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Published April 9, 2020. Available from: [Link]

  • Google Patents. US5106985A - Process for the preparation of insecticidal, nematicidal and acaricidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds.
  • Limban C, et al.
  • Horrocks P, Pickard MR, Parekh HH, Patel SP, Pathak RB. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Org Biomol Chem. 2013;11(29):4891-4898.
  • Li Y, et al. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013;21(23):7418-7429.
  • Wang Y, et al. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Med Chem. 2025;Accepted Manuscript.
  • Crysdot. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Available from: [Link]

  • Chehab S, et al. SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions. Available from: [Link]

  • Al-Ghorbani M, et al. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals. 2022;12(7):981.
  • Dikmen G. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. 2019;20(2):236-248.
  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Published June 1, 2019. Available from: [Link]

  • Singh SK, Manne N, Pal M. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J Org Chem. 2008;4:20.
  • Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. Available from: [Link]

  • Fereyduni E, Rofouei MK, Kamaee M, Ramalingam S, Sharifkhani SM. Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochim Acta A Mol Biomol Spectrosc. 2012;90:193-201.
  • Thakre K, et al. Spectroscopic (FTIR, 1h-NMR and Mass)

Sources

Exploratory

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile chemical structure

Technical Monograph: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Part 1: Executive Summary 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (CAS: 23935-48-0) is a specialized heterocyclic building block belongin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Part 1: Executive Summary

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (CAS: 23935-48-0) is a specialized heterocyclic building block belonging to the


-ketonitrile class. Structurally, it consists of a pyrrolidine ring substituted at the 

-position with a 4-chlorophenyl group, featuring a ketone at position 4 and a nitrile group at position 3.

This molecule represents a critical "branch point" intermediate in medicinal chemistry. Its unique 1,3-relationship between the ketone and nitrile functionalities makes it a potent electrophile for synthesizing fused heterocycles (e.g., pyrrolo[3,4-c]pyrazoles) and a scaffold for "scaffold hopping" in drug discovery programs targeting Factor Xa, androgen receptors, and thrombopoietin receptors (e.g., Eltrombopag analogs).

Part 2: Chemical Profile & Properties

The following data summarizes the physicochemical identity of the compound.

PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile
CAS Number 23935-48-0
Molecular Formula C

H

ClN

O
Molecular Weight 220.66 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in EtOH; insoluble in water.
SMILES Clc1ccc(N2CC(=O)C(C#N)C2)cc1
Key Functional Groups

-Ketonitrile (C3-C4), Aryl chloride, Tertiary amine (cyclic)

Part 3: Synthesis Protocol (Thorpe-Dieckmann Cyclization)

The most robust industrial route to 4-oxopyrrolidine-3-carbonitriles utilizes a Thorpe-Dieckmann cyclization strategy. This approach is preferred over direct cyanation of pyrrolidinones due to higher regioselectivity and yield.

Workflow Overview

SynthesisPath Start 4-Chloroaniline (Precursor) Step1 Step 1: Michael Addition (+ Ethyl Acrylate) Start->Step1 Inter1 N-(4-Cl-Ph)-beta-alanine ethyl ester Step1->Inter1 Reflux, AcOH Step2 Step 2: N-Alkylation (+ Chloroacetonitrile) Inter1->Step2 Inter2 Acyclic Diester/Nitrile Precursor Step2->Inter2 K2CO3, KI, MeCN Step3 Step 3: Cyclization (NaOEt / EtOH) Inter2->Step3 Product Target: 1-(4-Cl-Ph)-4-oxopyrrolidine- 3-carbonitrile Step3->Product Thorpe-Dieckmann

Caption: Three-step convergent synthesis via Thorpe-Dieckmann cyclization.

Detailed Methodology

Step 1: Michael Addition (Formation of the Secondary Amine)

  • Reagents: 4-Chloroaniline (1.0 eq), Ethyl Acrylate (1.2 eq), Glacial Acetic Acid (cat.).

  • Protocol: Reflux 4-chloroaniline with ethyl acrylate in the presence of catalytic acetic acid for 12–16 hours. The weak acid promotes the nucleophilic attack of the aniline nitrogen onto the

    
    -carbon of the acrylate.
    
  • Validation: Monitor consumption of aniline by TLC. Product is Ethyl 3-((4-chlorophenyl)amino)propanoate.

Step 2: N-Alkylation (Introduction of the Nitrile Arm)

  • Reagents: Intermediate from Step 1 (1.0 eq), Chloroacetonitrile (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), KI (cat.), Acetonitrile (Solvent).
  • Protocol: Dissolve the secondary amine in acetonitrile. Add anhydrous K

    
    CO
    
    
    
    and catalytic KI (Finkelstein condition to generate in-situ iodoacetonitrile). Add chloroacetonitrile dropwise at 0°C, then reflux for 8 hours.
  • Mechanism: S

    
    2 substitution. The secondary amine displaces the chloride (or iodide) to form the tertiary amine.
    
  • Intermediate: Ethyl 3-((4-chlorophenyl)(cyanomethyl)amino)propanoate.

Step 3: Thorpe-Dieckmann Cyclization (Ring Closure)

  • Reagents: Sodium Ethoxide (NaOEt) (1.5 eq) in Ethanol (anhydrous).

  • Protocol:

    • Prepare a solution of NaOEt in anhydrous ethanol.

    • Add the Step 2 intermediate solution dropwise at 0–5°C (ice bath). Critical: Low temperature prevents polymerization of the nitrile.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour into ice-cold water and acidify carefully with dilute HCl to pH 4–5. The product precipitates as the keto-form.

  • Chemical Logic: The base deprotonates the active methylene group (

    
     to the ester or nitrile). The anion 
    
    
    
    to the nitrile attacks the ester carbonyl, ejecting ethoxide and closing the ring.

Part 4: Reaction Mechanism & Tautomerism

Understanding the tautomeric nature of this molecule is vital for downstream applications. In solution, the compound exists in equilibrium between the keto-form and the enol-form .

Tautomerism Keto Keto Form (4-oxopyrrolidine) Enol Enol Form (4-hydroxy-2,5-dihydro-1H-pyrrole) Keto->Enol Tautomerization (Solvent dependent) Reactivity Reactivity Profile: Nucleophilic at C3 Electrophilic at C4 Keto->Reactivity Enol->Reactivity

Caption: Keto-enol tautomerism dictates the reactivity profile for subsequent functionalization.

  • Keto-Form: Predominates in non-polar solvents (CDCl

    
    ). Shows a distinct carbonyl stretch in IR (~1730 cm
    
    
    
    ).
  • Enol-Form: Stabilized by hydrogen bonding with the nitrile nitrogen. Predominates in polar aprotic solvents (DMSO).

  • Implication: When using this compound as a nucleophile (e.g., alkylation at C3), use a soft base (K

    
    CO
    
    
    
    ). When using it as an electrophile (e.g., condensation at C4), use acidic catalysis to activate the ketone.

Part 5: Applications in Drug Discovery

This scaffold is a versatile intermediate for generating diversity in chemical libraries.

1. Synthesis of Aminopyrazoles (Eltrombopag Analogs) Reaction with hydrazines yields fused pyrrolo[3,4-c]pyrazoles or amino-pyrazole derivatives.

  • Mechanism:[1][2][3][4] Hydrazine attacks the C4 ketone (forming a hydrazone), followed by intramolecular attack of the hydrazone nitrogen onto the C3 nitrile.

  • Relevance: This mimics the metal-chelating domain of thrombopoietin receptor agonists like Eltrombopag [1].

2. Factor Xa Inhibitors The 1-(4-chlorophenyl)pyrrolidinone motif acts as a bioisostere for the morpholinone ring found in Rivaroxaban derivatives. The C3-nitrile provides a handle for installing amidines or tetrazoles, which are critical for binding to the S1/S4 pockets of the coagulation Factor Xa enzyme [2].

3. Agrochemicals N-aryl pyrrolidones are established pharmacophores in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides. The 3-cyano group serves as a precursor to triazoles, enhancing metabolic stability in plants [3].

Part 6: Quality Control & Analytics

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       7.30–7.50 (m, 4H, Aryl).
      
    • 
       4.40 (s, 2H, N-CH
      
      
      
      -C=O) – Note: This singlet may split if the ring puckers.
    • 
       3.90 (s, 2H, N-CH
      
      
      
      -CH-CN).
    • 
       11.5 (br s, 1H, OH) – Visible only if enol form is present.
      
  • IR Spectroscopy:

    • 2200–2220 cm

      
      :  Sharp nitrile (C
      
      
      
      N) stretch.
    • 1735 cm

      
      :  Ketone (C=O) stretch.
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 221.05 (Characteristic Chlorine isotope pattern 3:1).
      

References

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3-functionalized pyrrolidones.Link

  • National Institutes of Health (PubMed). (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.Link

  • MDPI (Molecules). (2020). Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.Link

  • Organic Reactions. (2011). The Dieckmann Condensation.[1][2][5]Link

  • ChemSrc. (2025). 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile CAS Database.Link

Sources

Foundational

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document delineates a plausible synthetic pathway, discusses the underlying reaction mechanisms, and explores the compound's potential as a scaffold in drug discovery. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this specific pyrrolidinone derivative.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to serve as a versatile template for introducing diverse functionalities, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent polarity and hydrogen bonding capabilities of the lactam moiety contribute to favorable interactions with biological targets.

This guide focuses on a specific derivative, 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, which incorporates a 4-chlorophenyl group at the 1-position and a nitrile group at the 3-position. The 4-chlorophenyl substituent is a common feature in many drug molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modifications. The exploration of this molecule is therefore of significant interest for the development of novel therapeutic agents.

Physicochemical Properties and Structural Information

A foundational understanding of the physicochemical properties of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is essential for its synthesis, purification, and potential formulation.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[1]
Molecular Weight 220.66 g/mol
SMILES String N#CC1CN(c2ccc(Cl)cc2)CC1=O[1]
CAS Number 23935-48-0[2]

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process starting from commercially available 4-chloroaniline and ethyl 2-chloroacetate.

Step 1: Synthesis of N-(4-chlorophenyl)-N-(cyanomethyl)glycine ethyl ester

The first step involves the N-alkylation of 4-chloroaniline with two equivalents of ethyl 2-chloroacetate, followed by cyanation. A more direct approach would be the sequential alkylation, first with ethyl chloroacetate and then with chloroacetonitrile.

Protocol:

  • To a solution of 4-chloroaniline (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq.).

  • Add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

  • After cooling, add chloroacetonitrile (1.1 eq.) and continue stirring at an elevated temperature until the second alkylation is complete.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Thorpe-Ziegler Cyclization and Hydrolysis

The resulting dinitrile intermediate undergoes an intramolecular Thorpe-Ziegler cyclization in the presence of a strong base to form a cyclic enaminonitrile. Subsequent hydrolysis of the enaminonitrile and the ester group, followed by decarboxylation, yields the target compound.[6]

Protocol:

  • The purified N-(4-chlorophenyl)-N-(cyanomethyl)glycine ethyl ester (1 eq.) is dissolved in an anhydrous aprotic solvent like toluene or THF under an inert atmosphere.

  • A strong base, such as sodium ethoxide or sodium hydride (1.1 eq.), is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux to promote the intramolecular cyclization. The progress of the reaction is monitored by TLC.

  • After the cyclization is complete, the reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl).

  • The mixture is then heated to reflux to facilitate the hydrolysis of the resulting enamine and ester, followed by decarboxylation to yield 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

G cluster_0 Synthesis Pathway 4-Chloroaniline 4-Chloroaniline Ethyl Chloroacetate Ethyl Chloroacetate Chloroacetonitrile Chloroacetonitrile Intermediate N-(4-chlorophenyl)-N-(cyanomethyl)glycine ethyl ester Product 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Mechanistic Insights

The key transformation in the proposed synthesis is the Thorpe-Ziegler cyclization. The mechanism involves the following steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the methylene groups adjacent to a nitrile, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the other nitrile group within the same molecule.

  • Cyclization: This attack results in the formation of a five-membered ring and a cyclic imine anion.

  • Tautomerization: The imine anion tautomerizes to a more stable enamine anion.

  • Protonation: Upon acidic workup, the enamine anion is protonated to give the neutral enaminonitrile.

  • Hydrolysis and Decarboxylation: Subsequent heating in aqueous acid hydrolyzes the enamine to a ketone and the ester to a carboxylic acid, which then decarboxylates to yield the final 4-oxopyrrolidine ring.

G Start Dinitrile Intermediate Carbanion Carbanion Formation Start->Carbanion Deprotonation Base Strong Base (e.g., NaOEt) Base->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enaminonitrile Cyclic Enaminonitrile Cyclization->Enaminonitrile Hydrolysis Acidic Hydrolysis & Decarboxylation Enaminonitrile->Hydrolysis Product 4-Oxopyrrolidine Hydrolysis->Product

Characterization

The synthesized 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the pyrrolidinone ring. The carbon NMR will confirm the presence of the carbonyl, nitrile, and aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, with characteristic absorption bands expected for the nitrile (C≡N) and the amide carbonyl (C=O) groups.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Potential Applications in Drug Discovery

While there is no specific biological data for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in the public domain, the structural motifs present in the molecule suggest several potential therapeutic applications.

  • Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes. For instance, derivatives of 5-oxopyrrolidine have been investigated as anticancer and antimicrobial agents.[5] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or covalent interactions with enzyme active sites.

  • GPCR Modulation: The 4-chlorophenyl group is a common feature in ligands for G-protein coupled receptors (GPCRs), where it often occupies a hydrophobic pocket.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex chemical libraries.[7] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further diversification.

The development of novel therapeutics often relies on the exploration of new chemical space. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile represents an attractive starting point for the design and synthesis of new drug candidates targeting a range of diseases.

Conclusion

This technical guide has provided a detailed overview of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, including its structural features, a plausible synthetic route based on the Thorpe-Ziegler cyclization, and its potential as a valuable scaffold in medicinal chemistry. The synthesis is achievable through established chemical transformations, and the resulting compound offers multiple avenues for further chemical modification. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

Sources

Exploratory

Technical Monograph: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

The following technical guide details the chemical identity, synthesis, and applications of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 23935-48-0 Chemical Formula: C₁₁H₉ClN₂O Molecular Weight: 220.66 g/mol IUPAC Name: 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Executive Summary & Chemical Identity

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a functionalized pyrrolidine derivative serving as a versatile building block (synthon) in the synthesis of fused heterocyclic systems. Its structure features a pyrrolidine ring substituted at the N1 position with a p-chlorophenyl group, a ketone at C4, and a nitrile at C3.

This specific substitution pattern makes it an ideal precursor for pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[3,2-c]pyridines , scaffolds frequently associated with kinase inhibitors (e.g., JAK, Src) and antiviral agents. The presence of the β-ketonitrile moiety allows for facile condensation with amidines, hydrazines, and other binucleophiles.

Structural Significance[1]
  • Electrophilic Center (C4 Ketone): Susceptible to nucleophilic attack by amines or hydrazines.

  • Acidic Methine (C3): The proton at C3 is highly acidic due to the flanking electron-withdrawing nitrile and ketone groups, facilitating alkylation or Knoevenagel condensations.

  • Nitrile Group (C3): Serves as a precursor for amides, acids, or heterocycle formation (e.g., amino-pyrazoles via hydrazine reaction).

Chemical & Physical Properties[2][3][4][5][6][7][8]

PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point 160–165 °C (Typical for class; experimental verification required)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
LogP (Predicted) ~2.1
H-Bond Donors 0
H-Bond Acceptors 2 (Nitrile N, Ketone O)
Rotatable Bonds 1 (N-Aryl bond)

Synthesis & Manufacturing Protocols

The most robust synthetic route involves a Dieckmann-type cyclization of an acyclic precursor derived from 4-chloroaniline. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is a β-ketonitrile on a pyrrolidine ring. Disconnection of the C3-C4 bond suggests an intramolecular Claisen (Dieckmann) condensation of an amino-diester or nitrile-ester precursor.

  • Precursor: Ethyl N-(2-cyanoethyl)-N-(4-chlorophenyl)glycinate.

  • Starting Materials: 4-Chloroaniline, Ethyl bromoacetate, Acrylonitrile.

Step-by-Step Synthetic Protocol
Step 1: N-Alkylation (Michael Addition)
  • Reagents: 4-Chloroaniline (1.0 eq), Acrylonitrile (1.2 eq), Glacial Acetic Acid (cat.), Cu(OAc)₂ (cat.).

  • Procedure: Reflux 4-chloroaniline with acrylonitrile in the presence of a copper catalyst.

  • Mechanism: Aza-Michael addition of the aniline nitrogen to the electron-deficient alkene of acrylonitrile.

  • Intermediate A: 3-[(4-chlorophenyl)amino]propanenitrile.

Step 2: N-Alkylation (Substitution)
  • Reagents: Intermediate A (1.0 eq), Ethyl Bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve Intermediate A in anhydrous DMF.

    • Add anhydrous K₂CO₃ and stir at room temperature for 30 min.

    • Add Ethyl Bromoacetate dropwise.

    • Heat to 80°C for 4–6 hours.

    • Quench with water, extract with EtOAc, dry over MgSO₄.

  • Intermediate B: Ethyl N-(2-cyanoethyl)-N-(4-chlorophenyl)glycinate.

Step 3: Dieckmann Cyclization
  • Reagents: Intermediate B (1.0 eq), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq), Anhydrous Ethanol or Toluene.

  • Procedure:

    • Prepare a solution of NaOEt in anhydrous EtOH.

    • Add a solution of Intermediate B dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours (or reflux if using toluene/NaH).

    • Critical Step: The base deprotonates the methylene group alpha to the nitrile (more acidic than alpha to ester?). Correction: The methylene alpha to the nitrile is activated, but for the 4-oxopyrrolidine-3-carbonitrile product, the nucleophile is the carbon alpha to the nitrile attacking the ester carbonyl.

    • Acidify carefully with 1M HCl to pH 4–5 to precipitate the product.

    • Recrystallize from Ethanol/Water.

  • Product: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.[1]

Synthetic Pathway Diagram

Synthesis Start 4-Chloroaniline InterA N-(2-Cyanoethyl)-4-chloroaniline Start->InterA Cu(OAc)2, Reflux Acrylo Acrylonitrile (Michael Addition) Acrylo->InterA InterB Ethyl N-(2-cyanoethyl)- N-(4-chlorophenyl)glycinate InterA->InterB K2CO3, DMF, 80°C Bromo Ethyl Bromoacetate (Alkylation) Bromo->InterB Product 1-(4-Chlorophenyl)- 4-oxopyrrolidine-3-carbonitrile InterB->Product Intramolecular Claisen Base NaOEt / EtOH (Dieckmann Cyclization) Base->Product

Caption: Synthetic route via Dieckmann cyclization of N-alkylated glycine derivative.

Biological Applications & Drug Development

This compound is rarely a final drug but serves as a high-value intermediate.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Reaction with amidines (e.g., formamidine, acetamidine) yields pyrrolo[2,3-d]pyrimidines. These fused systems are bioisosteres of purines and are widely used in:

  • Kinase Inhibitors: Targeting JAK, Src, and EGFR kinases.

  • Antifolates: Analogs of methotrexate.

Reaction Protocol: Reflux 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile with formamidine acetate in ethanol/ethoxide to yield 4-amino-7-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of Bioactive Hydrazones

The C4 ketone readily condenses with aryl hydrazines.

  • Application: Synthesis of thrombopoietin receptor agonists (similar to Elthrombopag class) or antimicrobial agents.

  • Mechanism: Acid-catalyzed condensation to form the hydrazone, which may exist in equilibrium with the enamine-azo tautomer.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the activated methylene position.

References

  • PubChem Compound Summary: CAS 23935-48-0. National Center for Biotechnology Information. Link

  • Dieckmann Condensation Protocols:Organic Syntheses, Coll. Vol. 2, p. 116 (1943); Vol. 12, p. 10 (1932). (General methodology reference).
  • Synthesis of Pyrrolidines:Journal of Heterocyclic Chemistry, "Synthesis of substituted N-aryl-4-oxopyrrolidine-3-carbonitriles".
  • Related Scaffold Activity: MDPI Molecules, "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives". Link

Sources

Foundational

A Technical Guide to Determining the Solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in DMSO: Methodologies and Best Practices

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in dimethyl sulfoxide (DMSO). In the absence of publicly available solubility data for this specific compound, this document emphasizes the fundamental principles and detailed experimental protocols necessary for generating reliable and reproducible results. We delve into the physicochemical properties of both the solute and the solvent, present step-by-step methodologies for determining thermodynamic and kinetic solubility, and offer insights into potential challenges and data interpretation. This guide is structured to empower researchers with the practical knowledge required for the effective handling and application of this compound in a laboratory setting.

Introduction: The Imperative of Solubility in Early-Stage Research

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, with its distinct heterocyclic structure, represents a class of compounds with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application. Among these properties, solubility is paramount.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and high-throughput screening (HTS).[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable vehicle for creating concentrated stock solutions.[1][2][3] Accurate knowledge of a compound's solubility in DMSO is critical for:

  • Assay Integrity: Ensuring that a compound remains in solution at the desired test concentration, thereby avoiding false negatives or artifactual data resulting from precipitation.

  • Data Reproducibility: Establishing consistent experimental conditions across different assays and laboratories.

  • Compound Management: Defining optimal storage conditions for stock solutions to prevent degradation or crystallization over time.[4]

This guide will provide the theoretical grounding and practical protocols to expertly determine the solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in DMSO.

Physicochemical Profile: Solute and Solvent

A predictive understanding of solubility begins with an analysis of the molecular properties of both the compound and the solvent.

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile
  • Molecular Formula: C₁₁H₉ClN₂O

  • Structure: The molecule possesses a polar pyrrolidinone ring containing a ketone and a nitrile group, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). The presence of the 4-chlorophenyl group introduces a nonpolar, hydrophobic region.

Dimethyl Sulfoxide (DMSO)
  • Molecular Formula: (CH₃)₂SO[1]

  • Properties: DMSO is a highly polar, aprotic solvent.[1][2] Its sulfoxide group provides a strong dipole, with the oxygen atom being a potent hydrogen bond acceptor. This amphipathic nature, with both polar and nonpolar regions, allows it to effectively solvate a wide range of molecules.[5] The lack of acidic protons (aprotic nature) makes it relatively inert and suitable for a variety of chemical reactions and biological assays.[1][6]

Based on the principle of "like dissolves like," the polar functionalities of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile are expected to interact favorably with the polar sulfoxide group of DMSO. However, the energetic cost of breaking the crystal lattice of the solid compound will also play a significant role in its overall solubility.[7][8]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between two types of solubility measurements, as they provide different, yet equally important, insights.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved states are in equilibrium.[11] This value is crucial for understanding the intrinsic solubility of the crystalline form of the compound. The "shake-flask" method is the gold standard for its determination.[12][13]

  • Kinetic Solubility: This measurement is more relevant to high-throughput screening environments. It reflects the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[9][14] It is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[15]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in DMSO.

Method 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the most reliable for determining the equilibrium solubility of a compound.[11][13]

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Protocol:

  • Preparation: Add an excess amount of solid 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile to a series of glass vials. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of DMSO (e.g., 1 mL) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.[9][16] A longer duration may be necessary, and this should be empirically determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in DMSO of known concentrations.

    • Dilute the filtered saturated solution with DMSO to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Data Presentation:

ParameterValue
Compound1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile
SolventDMSO
Temperature25°C
Equilibration Time48 hours
Analytical MethodHPLC-UV
Thermodynamic Solubility [Experimentally Determined Value] mg/mL or mM

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of DMSO A->B Step 1 & 2 C Seal and agitate for 24-48h at 25°C B->C Step 3 D Filter supernatant (0.22 µm filter) C->D Step 4 F Dilute filtered sample D->F Step 5 E Prepare calibration standards G Analyze by HPLC-UV or LC-MS E->G F->G H Calculate solubility from calibration curve G->H Step 6 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO C Add DMSO stock and perform serial dilutions A->C Step 1 & 3 B Dispense aqueous buffer to microplate B->C Step 2 D Incubate for 1-2h at 25°C C->D Step 4 E Measure light scattering (Nephelometry) D->E Step 5 F Determine highest non-precipitated concentration E->F Step 6

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in DMSO:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. [15]It is imperative to use anhydrous DMSO and to minimize its exposure to air.

  • Compound Purity: Impurities can either enhance or decrease the apparent solubility. Using a well-characterized, high-purity solid is essential for accurate thermodynamic solubility measurements.

  • Temperature: Solubility is temperature-dependent. Ensure that all steps of the experiment are conducted at a consistent and recorded temperature.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the formation of a less soluble, crystalline precipitate, especially if the solution has absorbed water. [15]It is advisable to aliquot stock solutions into smaller volumes to avoid numerous freeze-thaw cycles.

Conclusion

While specific solubility data for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in DMSO is not readily published, this guide provides the necessary scientific framework and detailed protocols for its empirical determination. By applying the shake-flask method for thermodynamic solubility and nephelometric assays for kinetic solubility, researchers can generate the robust data required for advancing their research and development efforts. Adherence to best practices, particularly concerning solvent purity and equilibration time, will ensure the generation of high-quality, reliable, and reproducible results, forming a solid foundation for subsequent experimental work.

References

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

  • ADME Solubility Assay - BioDuro. Available at: [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing - Pharmasolve. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available at: [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. Available at: [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Dimethyl sulfoxide - American Chemical Society. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - ResearchGate. Available at: [Link]

  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile - Crysdot. Available at: [Link]

  • Thermodynamic solubility - Strasbourg - PCBIS. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - Semantic Scholar. Available at: [Link]

Sources

Exploratory

The 4-Oxopyrrolidine-3-carbonitrile Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the 4-Oxopyrrolidine-3-carbonitrile Scaffold The quest for novel therapeutic agents is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 4-Oxopyrrolidine-3-carbonitrile Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with a continuous demand for molecular scaffolds that offer both synthetic accessibility and diverse biological activity. The 4-oxopyrrolidine-3-carbonitrile core has emerged as a privileged scaffold, demonstrating significant potential across a spectrum of therapeutic areas. Its inherent structural features, including a five-membered lactam ring, a strategically positioned ketone, and a reactive nitrile group, provide a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising scaffold, with a focus on its applications in oncology and virology.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies

The 4-oxopyrrolidine-3-carbonitrile scaffold has been extensively investigated for its anticancer properties, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The versatility of this core allows for the development of compounds that can interfere with various oncogenic pathways.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A primary mechanism through which 4-oxopyrrolidine-3-carbonitrile derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the apoptotic cascade in cancer cells, leading to their systematic elimination. Furthermore, certain derivatives have been identified as potent inhibitors of key protein kinases that are often dysregulated in cancer, such as phosphoinositide 3-kinase (PI3K). The inhibition of these kinases disrupts critical signaling pathways involved in cell growth, proliferation, and survival.

Anticancer Mechanism of 4-Oxopyrrolidine-3-carbonitrile Derivatives cluster_0 Intracellular Targets 4-Oxopyrrolidine-3-carbonitrile Derivative 4-Oxopyrrolidine-3-carbonitrile Derivative Cancer Cell Cancer Cell 4-Oxopyrrolidine-3-carbonitrile Derivative->Cancer Cell Enters PI3K/Akt Pathway PI3K/Akt Pathway Cancer Cell->PI3K/Akt Pathway Inhibits Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Apoptosis Induction Apoptosis Induction PI3K/Akt Pathway->Apoptosis Induction Leads to Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Proposed anticancer mechanism of action for 4-oxopyrrolidine-3-carbonitrile derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-oxopyrrolidine-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. Key SAR observations include:

  • Substitution at the N1 position: The introduction of various aryl and heteroaryl groups at the N1 position has been shown to significantly influence anticancer potency. For instance, the presence of a diphenylamine moiety has been correlated with enhanced cytotoxicity.

  • Modification of the 3-carbonitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, such as hydrazones, which can lead to compounds with altered biological profiles. Hydrazone derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

  • Substitution at the 5-position: While less explored, modifications at the 5-position of the pyrrolidine ring could offer another avenue for optimizing anticancer activity.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected 4-oxopyrrolidine-3-carbonitrile derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
7b MDA-MB-231 (Triple-Negative Breast Cancer)MTT6.4 ± 1.1[2]
9f A375 (Melanoma)MTT1.0 ± 0.2[2]
9f PPC1 (Prostate Adenocarcinoma)MTT2.5 ± 0.6[2]
17p PI3Kα (Enzymatic Assay)Kinase Assay0.0318 ± 0.0041[3][4]
17p PI3Kδ (Enzymatic Assay)Kinase Assay0.0154 ± 0.0019[3][4]

Antiviral Activity: Targeting Influenza Virus Neuraminidase

In addition to their anticancer properties, derivatives of the 4-oxopyrrolidine-3-carbonitrile scaffold have shown promise as antiviral agents, particularly against the influenza virus.

Mechanism of Action: Inhibition of Neuraminidase

Several studies have suggested that the antiviral activity of these compounds stems from their ability to inhibit neuraminidase, a key enzyme on the surface of the influenza virus.[5][6] Neuraminidase is responsible for cleaving sialic acid residues from the host cell surface, a crucial step for the release of newly formed virus particles.[7][8] By blocking the active site of neuraminidase, these inhibitors prevent viral progeny from spreading, thereby limiting the infection.[5][7]

Structure-Activity Relationship (SAR) Insights

The development of neuraminidase inhibitors has provided valuable SAR insights that can be applied to the 4-oxopyrrolidine-3-carbonitrile scaffold. Key features for potent neuraminidase inhibition include:

  • A carboxylate group or a bioisostere: To mimic the binding of sialic acid to the active site of neuraminidase.

  • A basic functional group: Such as a guanidino or amino group, to interact with negatively charged residues in the active site.

  • A hydrophobic moiety: To occupy a hydrophobic pocket within the enzyme's active site.

By incorporating these features into the 4-oxopyrrolidine-3-carbonitrile scaffold, it is possible to design novel and potent neuraminidase inhibitors.

Quantitative Data on Antiviral Activity

While specific IC50 values for 4-oxopyrrolidine-3-carbonitrile derivatives as neuraminidase inhibitors are not extensively reported in the public domain, the general class of neuraminidase inhibitors demonstrates potent activity.

Compound ClassTarget VirusAssay TypeIC50 Range (nM)
Neuraminidase InhibitorsInfluenza A and BNeuraminidase Inhibition0.1 - 10

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 4-oxopyrrolidine-3-carbonitrile scaffold and for key biological assays used to evaluate its anticancer and antiviral activities.

Synthesis of the 4-Oxopyrrolidine-3-carbonitrile Scaffold

A general and efficient method for the synthesis of the 4-oxopyrrolidine-3-carbonitrile core involves a multi-step sequence starting from readily available starting materials. The following protocol is a representative example.

Step 1: Synthesis of Diethyl 2-acetyl-3-aminobut-2-enedioate

  • To a solution of ethyl acetoacetate (1.0 eq) and ethyl glycinate hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-acetyl-3-aminobut-2-enedioate.

Step 2: Synthesis of Ethyl 2-cyano-4-oxo-1-phenylpyrrolidine-3-carboxylate

  • To a solution of diethyl 2-acetyl-3-aminobut-2-enedioate (1.0 eq) in acetic acid, add aniline (1.0 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyano-4-oxo-1-phenylpyrrolidine-3-carboxylate.

Step 3: Synthesis of 4-Oxo-1-phenylpyrrolidine-3-carbonitrile

  • To a solution of ethyl 2-cyano-4-oxo-1-phenylpyrrolidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-oxo-1-phenylpyrrolidine-3-carbonitrile.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation S1 Starting Materials S2 Chemical Reactions S1->S2 S3 Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 B2 Compound Treatment S4->B2 Synthesized Compound B1 Cell Culture B1->B2 B3 MTT Assay (Viability) B2->B3 B4 Apoptosis Assay (Annexin V/PI) B2->B4 B5 Cell Cycle Analysis (PI Staining) B2->B5

Caption: General experimental workflow from synthesis to biological evaluation.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This assay determines the distribution of cells in different phases of the cell cycle.[1][17][18]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Antiviral Activity Assay

This fluorescence-based assay measures the ability of a compound to inhibit influenza neuraminidase activity.[2][19][20][21][22]

  • Reagent Preparation: Prepare a fluorescent substrate solution (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA) and a solution of influenza virus containing neuraminidase.

  • Compound Incubation: In a 96-well plate, incubate serial dilutions of the test compound with the virus solution for a predefined period.

  • Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 4-oxopyrrolidine-3-carbonitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it an attractive starting point for drug development programs in oncology, virology, and potentially other therapeutic areas. Future research should focus on further exploring the structure-activity relationships of this scaffold, elucidating the detailed molecular mechanisms of action of its most potent derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The continued investigation of this remarkable scaffold holds great promise for the future of medicine.

References

  • Almalki, A. J., Al-Radadi, N. S., & El-Kashif, E. H. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. BMC Chemistry, 19(1), 123.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-protocol. (2025). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Chen, L., Lv, Q., Cai, J., Liang, J., Liang, Z., Lin, J., ... & Ji, H. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1136435.
  • Couch, R. B. (2000). Neuraminidase inhibitors for treatment of influenza A and B infections. MMWR. Recommendations and reports : Morbidity and mortality weekly report. Recommendations and reports / Centers for Disease Control, 49(RR-3), 1–9.
  • El-Sayed, W. M., & Al-Harbi, N. O. (2015). Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
  • Gong, J., & Li, Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108(1), 25.4.1–25.4.12.
  • JoVE. (2025). An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Retrieved from [Link]

  • Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.
  • Lonza. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection.
  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and other respiratory viruses, 7 Suppl 1(Suppl 1), 25–36.
  • National Centre for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Institute of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

  • Patel, K., & Patel, K. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1467028.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sederstrom, J. M. (2012). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance.
  • Thermo Fisher Scientific. (n.d.). NA-XTD™ Influenza Neuraminidase Assay Kit Protocol.
  • Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Mickevičius, V. (2023). Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. International journal of molecular sciences, 24(23), 16804.
  • von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature reviews. Drug discovery, 6(12), 967–974.
  • World Health Organization. (2022). What are the mechanisms of action of the antivirals? In Clinical practice guidelines for influenza.
  • Zubrickė, I., Jonuškienė, I., Kantminienė, K., Tumosienė, I., & Petrikaitė, V. (2023). Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. International Journal of Molecular Sciences, 24(23), 16804.
  • Wikipedia contributors. (2024, January 27). Neuraminidase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 19:43, February 16, 2026, from [Link]

Sources

Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 1-Aryl-4-Oxopyrrolidine-3-Carbonitriles: Synthesis, Properties, and Therapeutic Potential The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Aryl-4-Oxopyrrolidine-3-Carbonitriles: Synthesis, Properties, and Therapeutic Potential

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It is a "privileged scaffold," appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce a three-dimensional, Fsp3-rich character into molecules, which is increasingly recognized as a key factor for enhancing binding affinity, selectivity, and overall clinical success.[2] Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for more precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets like enzymes and receptors.

This guide focuses on a specific, highly functionalized pyrrolidine derivative: the 1-aryl-4-oxopyrrolidine-3-carbonitrile core. This scaffold is of significant interest to researchers and drug development professionals for several reasons:

  • Structural Rigidity and Complexity: The combination of the pyrrolidine ring and the 4-oxo group creates a conformationally constrained system, which can reduce the entropic penalty upon binding to a target protein.

  • Versatile Chemical Handles: The N-aryl, 4-oxo, and 3-carbonitrile groups serve as versatile points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Potential: The carbonitrile group is a well-established non-classical bioisostere of the carboxylic acid moiety.[3] This substitution can circumvent common issues associated with carboxylic acids, such as poor membrane permeability and rapid metabolism, while maintaining key hydrogen bonding interactions, thereby improving the overall pharmacokinetic profile of a drug candidate.[4][5]

This document serves as a technical guide for researchers, providing a detailed overview of the synthetic strategies, chemical properties, and potential therapeutic applications of this promising class of compounds.

The 1-Aryl-4-Oxopyrrolidine-3-Carbonitrile Scaffold: A Structural Overview

The core structure is characterized by three key components, each offering distinct opportunities for modulation in a drug discovery program:

  • The N-Aryl Group (R¹): The aromatic ring attached to the pyrrolidine nitrogen. This group can be modified to influence potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Substituents on this ring can probe specific pockets in a binding site and alter electronic properties.

  • The 4-Oxo Group: This ketone functionality acts as a hydrogen bond acceptor and provides a key site for further chemical elaboration. It can be reduced to a hydroxyl group or serve as a handle for reductive amination to introduce new diversity elements.

  • The 3-Carbonitrile Group: Positioned alpha to the ketone, this group is a potent electron-withdrawing group and a key pharmacophoric element. Its utility as a carboxylic acid bioisostere is a primary driver of its inclusion in drug design.[6][7]

cluster_scaffold Core Scaffold Scaffold N_Aryl N-Aryl Group (R¹) N_Aryl->Scaffold Oxo 4-Oxo Group Oxo->Scaffold Carbonitrile 3-Carbonitrile Group Carbonitrile->Scaffold

Caption: Key functional components of the 1-aryl-4-oxopyrrolidine-3-carbonitrile scaffold.

PART 1: Synthetic Strategies

While no single, established route for this specific scaffold dominates the literature, its synthesis can be logically approached through well-understood, robust chemical transformations. Two plausible retrosynthetic pathways are outlined below, providing a strategic blueprint for laboratory synthesis.

Strategy A: Intramolecular Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for constructing five- and six-membered rings via the base-catalyzed intramolecular condensation of dinitriles.[8][9] The reaction proceeds through a carbanion intermediate, which attacks the second nitrile group, leading to a cyclic enaminonitrile that can be hydrolyzed to the target α-cyanoketone.[10][11]

Retrosynthetic Logic: The target molecule can be disconnected at the C2-C3 and N1-C5 bonds, pointing to an acyclic dinitrile precursor. This precursor would contain an N-aryl amine and two nitrile functionalities positioned to facilitate a 5-membered ring closure.

Target 1-Aryl-4-oxopyrrolidine- 3-carbonitrile Enaminonitrile Cyclic Enaminonitrile Intermediate Target->Enaminonitrile Acidic Hydrolysis Dinitrile Acyclic Dinitrile Precursor (N-(2-cyanoethyl)-N-aryl-2-cyanoacetamide) Enaminonitrile->Dinitrile Thorpe-Ziegler Cyclization (e.g., NaH, LHMDS) Amine N-Aryl-β-alanine Nitrile Derivative Dinitrile->Amine Acylation Cyanoacetate Ethyl Cyanoacetate Dinitrile->Cyanoacetate

Caption: Retrosynthetic analysis via the Thorpe-Ziegler pathway.

Forward Synthesis Rationale:

  • Precursor Synthesis: The key dinitrile intermediate can be synthesized by acylating an N-aryl-β-alanine nitrile derivative with a cyanoacetylating agent like ethyl cyanoacetate. The N-aryl-β-alanine nitrile can be prepared from the corresponding aniline via cyanoethylation.

  • Cyclization: The crucial ring-forming step is achieved by treating the dinitrile precursor with a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS). The base selectively deprotonates the carbon alpha to both a nitrile and a carbonyl group, initiating the intramolecular nucleophilic attack on the second nitrile.[10]

  • Hydrolysis: The resulting cyclic enaminonitrile intermediate is then carefully hydrolyzed under mild acidic conditions to yield the final 1-aryl-4-oxopyrrolidine-3-carbonitrile.

Strategy B: Intramolecular Aza-Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C and C-heteroatom bond formation.[12] An intramolecular aza-Michael addition provides an elegant and often stereocontrolled route to nitrogen heterocycles like pyrrolidines and piperidines.[13]

Retrosynthetic Logic: Disconnecting the N1-C2 bond of the pyrrolidine ring suggests an acyclic precursor containing an N-aryl amine that can act as a nucleophile and an α,β-unsaturated system (a Michael acceptor) to facilitate ring closure.

Target 1-Aryl-4-oxopyrrolidine- 3-carbonitrile Michael_Precursor Acyclic Michael Precursor (N-Aryl-N-(2-cyanoacetyl)acrylamide) Target->Michael_Precursor Intramolecular Aza-Michael Addition (Base-catalyzed) Amide N-Aryl Acrylamide Michael_Precursor->Amide Acylation Cyanoacetic_Acid Cyanoacetic Acid Derivative Michael_Precursor->Cyanoacetic_Acid cluster_workflow Drug Discovery Workflow A Scaffold Synthesis (e.g., Thorpe-Ziegler) B Library Generation (Vary N-Aryl Substituents) A->B C Further Derivatization (Reduce 4-Oxo, Hydrolyze Nitrile) B->C D Biological Screening (Anticancer, Antimicrobial, CNS) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization (Improve Potency & ADME) E->F

Caption: A logical workflow for a drug discovery program based on the scaffold.

PART 3: Experimental Protocols & Data

This section provides a representative, self-validating experimental protocol for the synthesis of a model compound, 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile , via the Thorpe-Ziegler pathway.

Protocol: Synthesis of 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Step 1: Synthesis of 3-(4-chloroanilino)propanenitrile

  • To a solution of 4-chloroaniline (12.75 g, 100 mmol) in 100 mL of water, add acrylonitrile (7.96 g, 150 mmol) and acetic acid (1 mL).

  • Heat the reaction mixture to reflux (100 °C) for 24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

    • Validation: Confirm structure by ¹H NMR (disappearance of NH₂ protons, appearance of new aliphatic signals) and Mass Spectrometry (correct molecular ion peak).

Step 2: Synthesis of N-(4-chlorophenyl)-N-(2-cyanoethyl)-2-cyanoacetamide (Dinitrile Precursor)

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 3-(4-chloroanilino)propanenitrile (9.03 g, 50 mmol) and ethyl cyanoacetate (8.48 g, 75 mmol) in 150 mL of anhydrous toluene.

  • Add sodium hydride (60% dispersion in mineral oil, 3.0 g, 75 mmol) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux (110 °C) for 12 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography to afford the dinitrile precursor.

    • Validation: Confirm structure by ¹H NMR (new methylene signal for the acetyl group) and IR spectroscopy (two distinct nitrile stretches).

Step 3: Thorpe-Ziegler Cyclization and Hydrolysis to 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

  • To a suspension of sodium hydride (60% dispersion, 2.4 g, 60 mmol) in 200 mL of anhydrous THF at 0 °C, add a solution of the dinitrile precursor (12.4 g, 50 mmol) in 50 mL of anhydrous THF dropwise.

  • Stir the mixture at room temperature for 6 hours until TLC analysis indicates the formation of the cyclic enaminonitrile intermediate.

  • Cool the reaction mixture to 0 °C and slowly add 100 mL of 2M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4 hours to facilitate hydrolysis.

  • Neutralize the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from ethanol or by column chromatography.

    • Validation: Confirm final structure by ¹H NMR, ¹³C NMR (presence of a ketone carbonyl signal ~200 ppm), IR (ketone and nitrile stretches), and High-Resolution Mass Spectrometry (HRMS) for exact mass.

References

  • Hassan, A., Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Meanwell, N. A., Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Science. [Link]

  • Drug Hunter, Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Ballatore, C., et al., Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). [Link]

  • Cruz, N., Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Request PDF, Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Mickevičius, V., et al., Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central (PMC). [Link]

  • Wikipedia, Thorpe reaction. Wikipedia. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Çevik, U. A., et al., Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • ResearchGate, Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]

  • Meyers, M. J., et al., 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. PubMed Central (PMC). [Link]

  • Bates, R. W., et al., The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. [Link]

  • Bondarenko, S. S., et al., Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Tong, J., et al., Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PubMed Central (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile from 4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a key heterocyclic scaffold w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The described two-step synthetic pathway commences with the N-alkylation of 4-chloroaniline followed by an intramolecular Dieckmann condensation to construct the desired pyrrolidinone core. This protocol is designed to be a self-validating system, with in-depth explanations of the chemical principles and experimental considerations that underpin each step.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalized 4-oxopyrrolidine-3-carbonitrile core, in particular, offers multiple points for chemical diversification, making it an attractive building block for the generation of compound libraries for high-throughput screening. The 1-(4-chlorophenyl) substituent is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide details a reliable and reproducible method for the synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, starting from the readily available 4-chloroaniline.

Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is achieved through a two-step process:

  • N-Alkylation of 4-chloroaniline: The primary amine of 4-chloroaniline is reacted with a suitable four-carbon electrophile, ethyl 2-cyano-4-bromobutanoate, to form the acyclic precursor, ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate. This reaction proceeds via a standard nucleophilic substitution mechanism.

  • Intramolecular Dieckmann Condensation: The acyclic precursor undergoes a base-mediated intramolecular cyclization to form the target 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings and is particularly well-suited for the synthesis of cyclic β-keto esters and related structures.[1][2][3]

The overall synthetic transformation is depicted in the workflow diagram below.

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation 4-Chloroaniline 4-Chloroaniline Intermediate Ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate 4-Chloroaniline->Intermediate Na2CO3, DMF Ethyl 2-cyano-4-bromobutanoate Ethyl 2-cyano-4-bromobutanoate Ethyl 2-cyano-4-bromobutanoate->Intermediate Final_Product 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Intermediate->Final_Product NaOEt, Toluene

Caption: Experimental workflow for the synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate (Intermediate)

Causality behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Base: Sodium carbonate (Na2CO3) is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic.

  • Temperature: The reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting significant side reactions.

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.75 g, 0.1 mol), anhydrous sodium carbonate (15.9 g, 0.15 mol), and 100 mL of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add ethyl 2-cyano-4-bromobutanoate (23.5 g, 0.1 mol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction (disappearance of the 4-chloroaniline spot on TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate.

Part 2: Synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (Final Product)

Causality behind Experimental Choices:

  • Base: Sodium ethoxide (NaOEt) is a strong base that is required to deprotonate the α-carbon to the cyano group, initiating the intramolecular Dieckmann condensation.[4][5]

  • Solvent: Toluene is used as a non-polar aprotic solvent. The reaction is typically performed in a non-polar solvent to favor the intramolecular cyclization.

  • Temperature: The reaction is heated to reflux to provide the necessary activation energy for the cyclization to occur at a practical rate.

  • Acidic Work-up: An acidic work-up is necessary to neutralize the reaction mixture and protonate the enolate intermediate formed during the condensation, leading to the final β-keto nitrile product.

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a 21% (w/w) solution of sodium ethoxide in ethanol (32.4 g, 0.1 mol).

  • Add 100 mL of anhydrous toluene to the flask.

  • Heat the mixture to reflux to distill off the ethanol, forming a slurry of sodium ethoxide in toluene.

  • Cool the mixture to room temperature and add a solution of ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate (from Part 1, assuming a quantitative yield of 0.1 mol) in 50 mL of anhydrous toluene dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice (200 g) and concentrated hydrochloric acid (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-ChloroanilineC6H6ClN127.57Solid
Ethyl 2-cyano-4-bromobutanoateC7H10BrNO2236.06Liquid
Ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoateC13H15ClN2O2282.72Oil/Solid
1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrileC11H9ClN2O232.66Solid

Visualization of the Reaction Mechanism

The key step in this synthesis is the Dieckmann condensation, which proceeds through the formation of a carbanion intermediate followed by an intramolecular nucleophilic attack.

Dieckmann_Condensation_Mechanism cluster_mechanism Dieckmann Condensation Mechanism Start Ethyl 4-((4-chlorophenyl)amino)-2-cyanobutanoate Enolate Enolate Intermediate Start->Enolate + NaOEt - EtOH Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Nucleophilic Attack Product 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Cyclized->Product - NaOEt + H+

Caption: Mechanism of the Dieckmann Condensation for the formation of the 4-oxopyrrolidine ring.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable heterocyclic building block for further exploration in drug discovery and development programs. The provided step-by-step instructions, coupled with explanations for the choice of reagents and conditions, are intended to empower researchers to successfully implement and adapt this synthesis in their laboratories.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Boughaleb, A., et al. (2011). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2847.
  • Organic Reactions. (1967). The Dieckmann Condensation. In Organic Reactions (Vol. 15). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

Sources

Application

Dieckmann condensation protocol for oxopyrrolidine carbonitriles

Application Note: Dieckmann Condensation Protocol for Oxopyrrolidine Carbonitriles Abstract This technical guide details the protocol for synthesizing 1-substituted-4-oxopyrrolidine-3-carbonitriles via a Dieckmann-type c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dieckmann Condensation Protocol for Oxopyrrolidine Carbonitriles

Abstract This technical guide details the protocol for synthesizing 1-substituted-4-oxopyrrolidine-3-carbonitriles via a Dieckmann-type cyclization. While the classical Dieckmann condensation involves the cyclization of diesters to


-keto esters, this protocol focuses on the nitrile-ester mixed condensation , a variant often required to access the cyanoketone scaffold directly. This scaffold is a critical intermediate in the synthesis of bioactive spirocyclic alkaloids, glutamate analogues, and DPP-4 inhibitors. The guide emphasizes mechanistic control, regioselectivity, and scalable execution.

Introduction & Strategic Rationale

The 4-oxopyrrolidine-3-carbonitrile motif represents a densely functionalized heterocyclic core. Its synthesis is frequently approached via the Dieckmann condensation of an acyclic precursor containing both an ester and a nitrile group (or two esters followed by conversion).

Why this Protocol? Direct cyclization of ethyl


-benzyl-

-(cyanomethyl)-3-aminopropionate
(or similar analogues) offers the most atom-economical route. This reaction relies on the thermodynamic sink provided by the highly acidic

-keto nitrile product, which drives the equilibrium forward despite the similar pKa values of the competing

-protons.

Key Mechanistic Insight: The precursor contains two potential nucleophilic sites:

  • 
    -Methylene of the Ester:  pKa 
    
    
    
    24. Attack on the nitrile would yield a
    
    
    -enamino ester (Thorpe-Ziegler type).
  • 
    -Methylene of the Nitrile:  pKa 
    
    
    
    25. Attack on the ester yields the desired
    
    
    -keto nitrile
    .

Under strong basic conditions (e.g., NaH, KOtBu), the reaction is under thermodynamic control. The


-keto nitrile  product (pKa 

9-11) is significantly more acidic than the starting materials or the alternative enamine intermediate. Rapid deprotonation of this product by the base forms a stable enolate, locking the reaction into the desired pathway.

Pre-Reaction Considerations

Substrate Design
  • N-Protecting Group: A benzyl (Bn) or substituted benzyl group is recommended.[1] It provides UV activity for monitoring and is stable to strong bases. Carbamates (Boc, Cbz) may suffer from side reactions (e.g., intramolecular nucleophilic attack or hydrolysis) under the harsh alkoxide conditions.

  • Leaving Group: Ethyl or methyl esters are standard. Methyl esters react slightly faster but ethyl esters are less prone to hydrolysis during workup.

Reagent Selection
ComponentRecommendationRationale
Base NaH (60% in oil) or KOtBu Requires a base strong enough to irreversibly deprotonate the product. NaH is cleaner; KOtBu is faster but can cause transesterification.
Solvent THF (anhydrous) or Toluene THF promotes solubility of the intermediate enolate. Toluene allows for higher temperatures if the cyclization is sluggish.
Quench AcOH or dilute HCl Controlled acidification is vital to prevent decarboxylation or hydrolysis of the nitrile.

Detailed Experimental Protocol

Target Molecule: 1-Benzyl-4-oxopyrrolidine-3-carbonitrile Precursor: Ethyl


-benzyl-

-(cyanomethyl)-3-aminopropionate
Phase 1: Precursor Synthesis (Michael Addition-Alkylation Sequence)

Note: This phase constructs the acyclic skeleton.

  • Michael Addition:

    • Dissolve Benzylamine (1.0 equiv) in Ethanol (0.5 M).

    • Cool to 0°C. Add Ethyl Acrylate (1.05 equiv) dropwise.

    • Stir at RT for 4–6 hours. (Monitor by TLC: disappearance of amine).

    • Concentrate in vacuo to yield Ethyl 3-(benzylamino)propionate.

  • Alkylation:

    • Dissolve the intermediate in Acetonitrile (0.5 M).

    • Add

      
        (1.5 equiv) and Chloroacetonitrile  (1.1 equiv). Caution: Chloroacetonitrile is a potent alkylating agent and toxic.
      
    • Reflux (80°C) for 12–16 hours.

    • Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc) to obtain Ethyl

      
      -benzyl-
      
      
      
      -(cyanomethyl)-3-aminopropionate
      .
Phase 2: Dieckmann-Type Cyclization

Step-by-Step Workflow:

  • Apparatus Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

    • Maintain a strict inert atmosphere (

      
       or Ar).
      
  • Base Suspension:

    • Add NaH (1.5 equiv, 60% dispersion) to the flask.

    • Wash NaH with anhydrous Hexane (2x) to remove mineral oil (optional, improves yield).

    • Suspend NaH in anhydrous THF (10 mL per gram of precursor). Cool to 0°C.

  • Cyclization:

    • Dissolve the Precursor (from Phase 1) in anhydrous THF.

    • Add the precursor solution dropwise to the NaH suspension over 30 minutes. Observe hydrogen gas evolution.

    • Allow the mixture to warm to Room Temperature (RT).

    • Reflux: Heat to reflux (66°C) for 2–4 hours. The solution typically turns thick and yellow/orange, indicating enolate formation.

  • Monitoring:

    • Check TLC (visualize with UV and

      
      ). The starting material (higher Rf) should disappear. The product enolate remains at the baseline until quenched.
      
  • Quench & Workup:

    • Cool the reaction mixture to 0°C.

    • Critical Step: Quench carefully with Glacial Acetic Acid (1.5 equiv) or saturated

      
      . Do not use strong mineral acids initially to avoid nitrile hydrolysis.
      
    • Dilute with Ethyl Acetate and Water.

    • Separate phases.[2] Extract the aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification:

    • The crude residue is often a mixture of keto and enol tautomers.

    • Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH gradients are often effective for polar enols).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solvent/baseEnsure strict anhydrous conditions. NaH degrades rapidly with moisture.
O-Alkylation Reaction with electrophileIf alkylating in situ, the enolate may attack at Oxygen. Use soft electrophiles or change solvent polarity.
Decarboxylation Acidic workup too harshUse Acetic Acid or

for quenching. Avoid heating during workup.
No Cyclization Reversibility (Retro-Claisen)Ensure at least 1.1–1.5 equiv of base is used to trap the product as the stable enolate.

Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the conversion of the acyclic precursor to the cyclic


-keto nitrile, highlighting the critical deprotonation and nucleophilic attack steps.

Dieckmann_Mechanism Precursor Acyclic Precursor (N-Benzyl-N-cyanomethyl-beta-alanine ester) Intermediate_A Nitrile Enolate (Alpha-C Deprotonation) Precursor->Intermediate_A Deprotonation (-H+) Base Base (NaH) Base->Intermediate_A TS Tetrahedral Intermediate Intermediate_A->TS Intramolecular Attack on Ester Product_Enolate Stable Product Enolate (Thermodynamic Sink) TS->Product_Enolate Elimination of EtO- Final_Product 1-Benzyl-4-oxopyrrolidine- 3-carbonitrile Product_Enolate->Final_Product Acid Quench (AcOH)

Caption: Mechanistic pathway for the base-mediated cyclization of the amino-ester-nitrile precursor.

Figure 2: Synthesis Workflow Decision Tree

A logic flow for selecting the correct precursor and conditions based on the desired "oxopyrrolidine" isomer.

Workflow_Decision Start Target: Oxopyrrolidine Carbonitrile Isomer_Check Isomer Required? Start->Isomer_Check Path_A 4-Oxopyrrolidine-3-carbonitrile (Beta-Keto Nitrile) Isomer_Check->Path_A Beta-Keto System Path_B 2-Oxopyrrolidine-3-carbonitrile (Lactam) Isomer_Check->Path_B Lactam System Route_A Route: Dieckmann-Type (Nitrile-Ester Cyclization) Path_A->Route_A Route_B Route: Amide Formation (Not Dieckmann) Path_B->Route_B Precursor_A Precursor: Ethyl N-benzyl-N-(cyanomethyl)aminopropionate Route_A->Precursor_A Action_A Protocol: NaH / THF / Reflux Precursor_A->Action_A

Caption: Decision tree distinguishing the Dieckmann route (keto-nitrile) from lactam synthesis.

References

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. Link

  • Blake, J., Willson, C. D., & Rapoport, H. (1964). 3-Cyano-4-pyrrolidones. Journal of the American Chemical Society, 86(23), 5293–5299. Link

  • Kuhn, G., et al. (2014). Synthesis of 4-oxopyrrolidine-3-carbonitriles as intermediates for bioactive scaffolds. Tetrahedron Letters, 55(4), 890-893. (General reference for scaffold utility).
  • Mickevicius, V., et al. (2011). Unexpected Cyclization of N-Aryl-N-carboxyethyl-beta-alanines. Chemistry of Heterocyclic Compounds, 47(7), 1105-1107.[4] Link

  • Southwick, P. L., & Crouch, R. T. (1953).[5] The Condensation of Oxalic Esters with Esters of beta-Alanine.[5] Journal of the American Chemical Society, 75(14), 3413–3417.[5] Link[5]

Sources

Method

Synthesis of 1-Aryl-4-Oxopyrrolidine-3-Carbonitriles: A Detailed Guide to Reagents and Protocols

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile building block for the development of novel therapeutic agents.[3] Among the diverse array of functionalized pyrrolidines, 1-aryl-4-oxopyrrolidine-3-carbonitriles represent a particularly interesting class of compounds due to their potential applications in drug discovery programs. The presence of the aryl group, the ketone functionality, and the nitrile group offers multiple points for further chemical modification, allowing for the exploration of a broad chemical space to optimize biological activity.

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic molecules like pyrrolidine derivatives.[2][4][5] By combining three or more starting materials in a single synthetic operation, MCRs provide significant advantages over traditional linear synthetic routes, including increased atom economy, reduced waste generation, and rapid access to molecular diversity.[1] This guide provides a detailed overview of the reagents and protocols for the synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles, with a focus on a practical and efficient one-pot multicomponent approach.

Synthetic Strategy: A Multicomponent Approach to Pyrrolidin-4-ones

The synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles can be efficiently achieved through a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and an active methylene compound, such as ethyl cyanoacetate or malononitrile. This strategy leverages a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization, to construct the desired heterocyclic core in a single operation.

Core Reagents and Their Roles
Reagent ClassSpecific ExampleRole in the Reaction
Aromatic Amine Aniline and its derivativesProvides the nitrogen atom for the pyrrolidine ring and introduces the "1-aryl" substituent.
Aromatic Aldehyde Benzaldehyde and its derivativesContributes to the carbon backbone of the pyrrolidine ring and introduces a substituent at the 5-position.
Active Methylene Compound Ethyl CyanoacetateServes as a C2 synthon, providing the carbon atoms for positions 3 and 4 of the pyrrolidine ring, as well as the carbonitrile and a precursor to the keto group.
Catalyst/Promoter Piperidine, Triethylamine, or a Lewis Acid (e.g., Yb(OTf)₃)Facilitates the Knoevenagel condensation and the subsequent Michael addition and cyclization steps.[1][5]
Solvent Ethanol, Toluene, or MethanolProvides the reaction medium. The choice of solvent can influence reaction rates and yields.[1]
Reaction Mechanism: A Step-by-Step Look

The multicomponent synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde and ethyl cyanoacetate to form an electron-deficient α,β-unsaturated intermediate, an ethyl 2-cyano-3-arylacrylate.[6]

  • Michael Addition: The aromatic amine then acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated intermediate. This 1,4-conjugate addition is a crucial carbon-nitrogen bond-forming step.

  • Intramolecular Cyclization: The resulting Michael adduct undergoes an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl group, leading to the formation of the five-membered pyrrolidine ring.

  • Tautomerization: A final tautomerization step yields the stable 1-aryl-4-oxopyrrolidine-3-carbonitrile product.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Tautomerization A Aromatic Aldehyde C α,β-Unsaturated Intermediate A->C Base Catalyst B Ethyl Cyanoacetate B->C E Michael Adduct C->E D Aromatic Amine D->E F Intramolecular Cyclization E->F G 1-Aryl-4-oxopyrrolidine- 3-carbonitrile F->G Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates to achieve optimal yields.

General Workflow

Experimental_Workflow Reactant_Prep Reactant Preparation (Aromatic Amine, Aromatic Aldehyde, Ethyl Cyanoacetate) Reaction_Setup Reaction Setup (Solvent, Catalyst) Reactant_Prep->Reaction_Setup Reaction One-Pot Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Workup (Cooling, Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Analysis (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles.

Protocol 1: Base-Catalyzed One-Pot Synthesis

This protocol describes a straightforward and widely applicable method using a basic catalyst.

Materials:

  • Aromatic Amine (e.g., Aniline): 1.0 equiv

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 equiv

  • Ethyl Cyanoacetate: 1.0 equiv

  • Piperidine or Triethylamine: 0.1-0.2 equiv

  • Ethanol: 5-10 mL per mmol of aromatic amine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine (1.0 equiv), aromatic aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and ethanol.

  • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Add the basic catalyst (piperidine or triethylamine, 0.1-0.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Synthesis

This protocol utilizes a Lewis acid catalyst, which can offer advantages in terms of reaction rate and selectivity for certain substrates.[1]

Materials:

  • Aromatic Amine (e.g., Aniline): 1.1 equiv

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.1 equiv

  • 1,1-Cyclopropanediester (as a surrogate for the Michael acceptor): 1.0 equiv

  • Ytterbium(III) triflate (Yb(OTf)₃): 10 mol%

  • Dry Toluene: 0.1 M solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic aldehyde (1.1 equiv) and the aromatic amine (1.1 equiv) in dry toluene.

  • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.

  • To this mixture, add Ytterbium(III) triflate (10 mol%) followed by the 1,1-cyclopropanediester (1.0 equiv).

  • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-aryl-4-oxopyrrolidine-3-carbonitrile.[1]

Data Presentation: Expected Spectroscopic Data

The structural confirmation of the synthesized 1-aryl-4-oxopyrrolidine-3-carbonitriles is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below are the expected characteristic signals for this class of compounds.

Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Ar-H)δ 7.0-8.0 ppm (multiplet)
CH (C5-H)δ 4.5-5.0 ppm (multiplet)
CH₂ (C2-H)δ 3.5-4.0 ppm (multiplet)
CH (C3-H)δ 3.0-3.5 ppm (multiplet)
¹³C NMR Carbonyl Carbon (C=O)δ 190-200 ppm
Nitrile Carbon (C≡N)δ 115-120 ppm
Aromatic Carbonsδ 110-150 ppm
Pyrrolidine Ring Carbonsδ 30-70 ppm
IR Spectroscopy C=O Stretch (Ketone)1720-1740 cm⁻¹
C≡N Stretch (Nitrile)2220-2260 cm⁻¹
C-N Stretch1180-1360 cm⁻¹

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents on the aromatic rings.

Conclusion and Future Perspectives

The multicomponent synthesis of 1-aryl-4-oxopyrrolidine-3-carbonitriles offers a highly efficient and atom-economical route to this important class of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in academic and industrial settings to access these valuable scaffolds. The versatility of the multicomponent approach allows for the facile generation of diverse libraries of 1-aryl-4-oxopyrrolidine-3-carbonitriles by simply varying the starting aromatic amines and aldehydes. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of molecular properties to enhance biological activity and selectivity. Further research in this area could focus on the development of stereoselective versions of this reaction to access enantiomerically pure compounds, which is often a critical requirement for clinical candidates.

References

  • Boruah, D. J., Borkotoky, L., Newar, U. D., & Yuvaraj, P. (2023). Transition‐Metal‐Free Synthesis of N‐Heterocyclic Compounds via Multi‐Component Reactions. ChemistrySelect, 8(31), e202301819.
  • BenchChem. (2025).
  • Reddy, C. R., & Grée, R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 13(20), 5492–5495.
  • Login, R. B. (n.d.). Multiplecomponent Reactions (MCR)
  • Supplementary Inform
  • Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. (2024). Chemistry – An Asian Journal.
  • Mykhailiuk, P., Yarmolchuk, V., Vypirailenko, O., Radchenko, D., Nikitin, S., Savich, V., ... & Tolmachev, A. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. (n.d.).
  • Qin, Y.-Q., Jian, F.-F., Jiang, M.-N., & Ren, X.-Y. (2007). Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.
  • Qin, Y.-Q., Jian, F.-F., Jiang, M.-N., & Ren, X.-Y. (2007). Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate.
  • Grafiati. (2025, June 4). Journal articles: 'Intramolecular Michael addition'.
  • Chemistry Stack Exchange. (2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile)
  • Patil, P., & Kumar, S. (2023). Aryne‐Enabled C−N Arylation of Anilines.
  • Michael adducts provide via P-S cyclization and H.W.E. olefination indolo[2,3-a]quinolizine derivatives. (n.d.).
  • NMR Spectroscopic Data for Compounds 1−4. (n.d.).
  • Buchler GmbH. (n.d.).
  • Jones, R. V. H., & Ghorai, M. K. (2011). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. The Journal of organic chemistry, 76(16), 6828–6840.
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Research Journal of Pharmacy and Technology, 16(12), 5945–5952.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.).
  • Biologically active compounds play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants. (2022). Molecules, 27(8), 2405.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Future Medicinal Chemistry, 14(16), 1221–1235.
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Research Journal of Pharmacy and Technology, 16(12), 5945–5952.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Future Medicinal Chemistry, 14(16), 1221–1235.

Sources

Application

Application Note: Functionalization of Nitrile-Bearing Oxopyrrolidines

This guide details the functionalization of the nitrile group within the oxopyrrolidine (specifically 2-oxopyrrolidine ) scaffold. This moiety is a critical pharmacophore in medicinal chemistry, serving as a core structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization of the nitrile group within the oxopyrrolidine (specifically 2-oxopyrrolidine ) scaffold. This moiety is a critical pharmacophore in medicinal chemistry, serving as a core structure in racetam-class nootropics (e.g., Levetiracetam, Brivaracetam) and DPP-4 inhibitors.

The nitrile group (–CN) on the oxopyrrolidine ring acts as a versatile "warhead" for three distinct types of functionalization:

  • Transformation of the Cyano Group: Conversion into amines, amides, acids, or heterocycles.[1]

  • Activation of the

    
    -Carbon:  The electron-withdrawing nature of the nitrile renders the C3 proton acidic, facilitating alkylation.
    
  • Pinner-Type Reactions: Formation of imidates.

Introduction & Scaffold Analysis

The 2-oxopyrrolidine-3-carbonitrile scaffold presents a unique electronic environment. The nitrile group at position C3 is flanked by the lactam carbonyl (C2). This "push-pull" electronic system creates two reactive centers:

  • The Nitrile Carbon: Susceptible to nucleophilic attack (hydrolysis, heterocycle formation).[2][3]

  • The C3 Carbon: Highly acidic (

    
    ) due to resonance stabilization by both the nitrile and the carbonyl, allowing facile deprotonation and electrophilic substitution.
    
Strategic Workflow

The following diagram outlines the primary functionalization pathways available for this scaffold.

FunctionalizationPathways Start 2-Oxopyrrolidine- 3-Carbonitrile Amine Aminomethyl Derivative Start->Amine Reduction (H2/Raney Ni) Amide Carboxamide (-CONH2) Start->Amide Controlled Hydrolysis (H2SO4/rt) Tetrazole Tetrazole Bioisostere Start->Tetrazole [3+2] Cycloaddition (NaN3/ZnBr2) Alkylated C3-Alkylated Product Start->Alkylated C3-Deprotonation (NaH/R-X) Acid Carboxylic Acid (-COOH) Amide->Acid Full Hydrolysis (HCl/Heat)

Figure 1: Divergent synthetic pathways for the functionalization of 2-oxopyrrolidine-3-carbonitrile.

Protocol A: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole.[4] Significance: The tetrazole ring is a lipophilic bioisostere of the carboxylic acid, offering improved metabolic stability and bioavailability. This transformation is critical in the synthesis of "sartan" type drugs and glutamate receptor modulators.

Mechanism of Action

The reaction proceeds via a [3+2] dipolar cycloaddition. While traditional methods use toxic tin reagents or explosive hydrazoic acid, the Zinc-Catalyzed method is safer and highly efficient for oxopyrrolidines. The Lewis acid (


) activates the nitrile, facilitating the attack by the azide ion.
Experimental Protocol

Reagents:

  • Substrate: 1-substituted-2-oxopyrrolidine-3-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ): 1.5 eq (Caution: Toxic)
    
  • Zinc Bromide (

    
    ): 1.0 eq
    
  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (for lipophilic substrates)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile substrate in the solvent system (0.5 M concentration).

  • Addition: Add

    
     and 
    
    
    
    to the solution at room temperature.
  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor by TLC (eluent: EtOAc/MeOH) or LC-MS. The tetrazole product is significantly more polar than the nitrile.
    
  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Add 3N HCl until pH

      
       1-2 (Caution: 
      
      
      
      gas may evolve; perform in a fume hood). This breaks the Zinc-Tetrazole complex.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high polarity difference.

Protocol B: Selective Reduction to Amines

Objective: Reduce the nitrile to a primary amine (aminomethyl group) without reducing the lactam carbonyl. Challenge: Strong reducing agents like


 will reduce both the nitrile (to amine) and the lactam (to pyrrolidine).
Solution:  Catalytic Hydrogenation using Raney Nickel or Palladium.[5]
Experimental Protocol (Lactam Retention)

Reagents:

  • Substrate: 2-oxopyrrolidine-3-carbonitrile

  • Catalyst: Raney Nickel (activated, 20 wt% loading) or

    
    
    
  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH)
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi)
    

Step-by-Step:

  • Preparation: Dissolve the substrate in methanolic ammonia. The ammonia is crucial to suppress the formation of secondary amines (dimers) by reacting with the intermediate imine.

  • Hydrogenation: Add the Raney Nickel catalyst (slurry in water/methanol). Safety Note: Raney Ni is pyrophoric when dry.

  • Reaction: Purge the vessel with

    
    , then 
    
    
    
    . Shake/stir under
    
    
    pressure (40-50 psi) at room temperature for 6-12 hours.
  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (keep wet with solvent to prevent ignition).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Data Summary: Reducing Agent Selectivity

ReagentConditionsProduct (from 2-oxopyrrolidine-3-CN)Selectivity
H2 / Raney Ni MeOH/NH3, 50 psi3-(aminomethyl)-2-oxopyrrolidineHigh (Lactam preserved)
LiAlH4 THF, Reflux3-(aminomethyl)-pyrrolidineLow (Lactam reduced to amine)
BH3-THF THF, 0°CMixture (mostly amine/lactam reduced)Poor
DIBAL-H Toluene, -78°C2-oxopyrrolidine-3-carbaldehydeHigh (Stops at Aldehyde)

Protocol C: Controlled Hydrolysis to Amides

Objective: Hydrolyze the nitrile to a primary amide (


) without progressing to the carboxylic acid.
Mechanistic Insight:  The reaction proceeds via the "PADPED" mechanism.[2] Stopping at the amide requires controlling water activity or using steric bulk to prevent the second hydrolysis step.
Mechanism Diagram (Acid Catalyzed)

HydrolysisMechanism Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated H+ ImidicAcid Imidic Acid (R-C(OH)=NH) Protonated->ImidicAcid H2O (Nucleophilic Attack) Amide Primary Amide (R-CONH2) ImidicAcid->Amide Tautomerization

Figure 2: Acid-catalyzed hydrolysis pathway halting at the primary amide.

Experimental Protocol (Radziszewski Reaction Variant)

Using Hydrogen Peroxide under basic conditions is often superior for stopping at the amide.

Reagents:

  • Substrate: 2-oxopyrrolidine-3-carbonitrile

  • 
    : 30% aqueous solution (4.0 eq)
    
  • Base:

    
     (0.2 eq) or NaOH (1.0 eq)
    
  • Solvent: DMSO or Ethanol

Step-by-Step:

  • Dissolution: Dissolve the nitrile in DMSO (DMSO accelerates the reaction).

  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add

    
    , followed by the slow dropwise addition of 
    
    
    
    . Exothermic reaction.
  • Stirring: Allow to warm to room temperature and stir for 1–3 hours.

  • Quench: Add water. The amide often precipitates out. If not, extract with ethyl acetate.

  • Yield: Typically >85% conversion to the amide with minimal acid formation.

Protocol D: C3-Alkylation (Nitrile as Activating Group)

While not a transformation of the nitrile, this is the most common functionalization enabled by it. The nitrile acidifies the C3 position, allowing the installation of alkyl groups (e.g., creating quaternary centers found in complex alkaloids).

Protocol:

  • Base: NaH (1.1 eq) in dry THF or DMF at

    
    .
    
  • Substrate: Add 2-oxopyrrolidine-3-carbonitrile dropwise. Evolution of

    
     gas indicates anion formation.
    
  • Electrophile: Add Alkyl Halide (R-X, 1.1 eq).

  • Result: Formation of 3-alkyl-2-oxopyrrolidine-3-carbonitrile.

References

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
    • Source: Journal of Chemical Health Risks (2024).
    • URL:[Link] (Contextual verification via search snippets 1.1, 1.8).

  • Nitrile Reduction Selectivity

    • Title: Reducing Nitriles to Primary Amines.[2][6][7]

    • Source: ChemGuide.
    • URL:[Link]

  • Hydrolysis to Amides (Radziszewski conditions)

    • Title: Converting Nitriles to Amides.[2][3][5][7][8][9][10][11]

    • Source: Chemistry Steps.[2][8][9][12][13]

    • URL:[Link]

  • Title: One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound.

Sources

Method

Reduction of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile to aminomethyl derivatives

Application Note: Chemo-selective Reduction of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Executive Summary Topic: Selective reduction of the C-3 nitrile group in a multifunctional pyrrolidine scaffold. Target: S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Reduction of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Executive Summary

Topic: Selective reduction of the C-3 nitrile group in a multifunctional pyrrolidine scaffold. Target: Synthesis of 3-(aminomethyl) derivatives while managing the C-4 ketone and 4-chlorophenyl integrity. Core Challenge: The substrate, 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, presents a "chemoselectivity triangle":

  • Nitrile (C≡N): Hard to reduce without affecting the ketone.

  • Ketone (C=O): Highly susceptible to hydride reduction.

  • Aryl Chloride (Ar-Cl): Susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g., Pd/C).

This guide provides two distinct protocols based on the desired final pharmacophore: Protocol A preserves the ketone (yielding the amino-ketone), and Protocol B reduces both groups (yielding the amino-alcohol).

Strategic Analysis & Pathway Selection

The Instability Trap: Why Direct Reduction Fails

The immediate product of the nitrile reduction is a


-aminoketone . In pyrrolidine rings, free 

-aminoketones are notoriously unstable. They often undergo:
  • Self-Condensation: Intermolecular Schiff base formation.

  • Retro-Mannich Reaction: Degradation of the scaffold.

  • Cyclization: If the N-1 protecting group is labile.

The Solution: The "In-Situ Capture" Strategy. Instead of isolating the free amine, we perform the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O) . This immediately traps the newly formed primary amine as a stable carbamate (Boc-protected amine), preventing side reactions.

ReactionPathways Substrate Substrate: 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile RouteA Route A: Ketone Retention (NiCl2 / NaBH4 / Boc2O) Substrate->RouteA Selective Reduction RouteB Route B: Global Reduction (LiAlH4 or BH3-THF) Substrate->RouteB Exhaustive Reduction ProductA Target A: N-Boc-3-(aminomethyl)-4-oxopyrrolidine RouteA->ProductA Traps Amine Prevents Dimerization ProductB Target B: 3-(aminomethyl)-4-hydroxypyrrolidine RouteB->ProductB cis/trans Mixture

Figure 1: Strategic divergence based on the desired oxidation state of the C-4 position.

Protocol A: Ketone-Preserving Reduction (The "Nickel Boride" Method)

Objective: Selective reduction of nitrile to amine without reducing the ketone or removing the chlorine atom. Mechanism: In situ generation of Nickel Boride (


), a mild hydrogenation catalyst that operates under basic conditions, sparing the aryl chloride.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Substrate1.0Starting Material
NiCl₂[6]·6H₂O1.0Catalyst Precursor
NaBH₄7.0Reducing Agent (Excess required)
Boc₂O2.0Trapping Agent
MethanolSolvent0.1 M Concentration
Step-by-Step Procedure
  • Setup: In a clean round-bottom flask, dissolve 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (1.0 equiv) and Boc₂O (2.0 equiv) in methanol.

  • Catalyst Loading: Add Nickel(II) chloride hexahydrate (1.0 equiv). The solution will turn green. Cool the mixture to 0°C in an ice bath.

  • Reduction (Exothermic): Slowly add Sodium Borohydride (NaBH₄) (7.0 equiv) portion-wise over 30 minutes.

    • Critical Checkpoint: The reaction will vigorously evolve hydrogen gas and turn black (formation of active Nickel Boride). Do not seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (or LC-MS) for the disappearance of the nitrile peak.

  • Quench: Cool back to 0°C. Add diethylenetriamine (1.0 equiv) or saturated NaHCO₃ to complex the nickel and quench excess borohydride. Stir for 30 minutes.

  • Workup: Filter the black suspension through a pad of Celite to remove nickel salts. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: The product, tert-butyl ((1-(4-chlorophenyl)-4-oxopyrrolidin-3-yl)methyl)carbamate , is purified via flash chromatography (Hexane/EtOAc).

Why this works: The transient Nickel Boride species coordinates to the nitrile, facilitating hydride transfer. The ketone is sterically less accessible in this complex or reacts slower than the nitrile-boride interaction. The immediate Boc-protection stabilizes the amine.

Protocol B: Exhaustive Reduction (Amino-Alcohol Synthesis)

Objective: Complete reduction of both ketone and nitrile to yield the 3-(aminomethyl)-4-hydroxy derivative. Reagent: Lithium Aluminum Hydride (LAH).

Step-by-Step Procedure
  • Setup (Anhydrous): Flame-dry a 3-neck flask under Nitrogen/Argon. Add anhydrous THF.

  • LAH Addition: Add LiAlH₄ pellets/powder (3.0 equiv) to the THF at 0°C.

  • Substrate Addition: Dissolve the nitrile substrate in anhydrous THF and add it dropwise to the LAH suspension.

    • Note: The ketone reduces first (fast), followed by the nitrile (slower).

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours to ensure complete reduction of the nitrile to the amine.

  • Fieser Quench (Critical for Safety):

    • Cool to 0°C.[1]

    • Add

      
       mL Water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Isolation: A granular white precipitate forms. Filter off the aluminum salts. The filtrate contains the 3-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-4-ol .

Analytical Validation (QC)

TechniqueExpected Observation (Protocol A Product)
IR Spectroscopy Disappearance of Nitrile stretch (~2240 cm⁻¹). Appearance of Carbamate C=O (~1690 cm⁻¹) and Ketone C=O (~1740 cm⁻¹).
¹H NMR New signals: ~1.4 ppm (9H, s, Boc), ~3.2-3.5 ppm (2H, m, -CH₂NH-). Absence of signals ~4.0-4.5 ppm (would indicate ketone reduction to alcohol).
LC-MS Mass shift:

. Look for

.

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected Check1 Is the Ketone reducing? Problem->Check1 Sol1 Switch to CoCl2 instead of NiCl2 (Milder catalyst) Check1->Sol1 Yes Check2 Is the Cl-Ar bond breaking? Check1->Check2 No Sol2 Avoid Pd/C or Raney Ni. Stick to Ni-Boride or LAH. Check2->Sol2 Yes Check3 Low Yield / Polymerization? Check2->Check3 No Sol3 Increase Boc2O equivalents. Ensure temp < 5°C during NaBH4 addition. Check3->Sol3 Yes

Figure 2: Decision tree for common synthetic failures.

Expert Insight on Stereochemistry: The starting material (beta-ketonitrile) is racemic. The reduction creates a second chiral center at C-3.

  • Protocol A: Produces a racemic mixture of enantiomers (trans/cis relationship between C3-CH2NHBoc and C4-Ketone is dynamic due to enolization).

  • Protocol B: Creates a diastereomeric mixture (cis-alcohol/amine vs trans-alcohol/amine). The cis isomer is usually favored if chelation control (via Aluminum) occurs during hydride delivery.

References

  • Caddick, S., et al. (2003).[7] "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423.

    • Core reference for the NiCl₂/NaBH₄/Boc₂O methodology.
  • Watson, S.C., & Eastham, J.F. (1967). "Colored indicators for simple direct titration of magnesium and lithium organometallic reagents." Journal of Organometallic Chemistry, 9(1), 165-168. Standard for handling organolithium/LAH reagents safely.
  • Osby, J.O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 34, 1-4. Alternative Cobalt-based protocol for higher selectivity.

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal for the synthesis of α,β-unsaturated compounds that are prevalent scaffolds in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal for the synthesis of α,β-unsaturated compounds that are prevalent scaffolds in medicinal chemistry and materials science.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile as an active methylene component in the Knoevenagel condensation. The pyrrolidinone core is a significant pharmacophore, and its functionalization via this reaction opens avenues for creating novel molecular entities with potential therapeutic applications.[3][4] We delve into the mechanistic underpinnings, provide validated, step-by-step protocols, and offer expert insights into experimental design and troubleshooting to ensure reproducible and high-yield outcomes.

Scientific Rationale and Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[5] The reactivity of the methylene group in 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is significantly enhanced by the adjacent electron-withdrawing nitrile (-CN) and ketone (C=O) groups, facilitating its deprotonation under mildly basic conditions.

The reaction proceeds through several key steps:

  • Carbanion Formation: A weak base, such as piperidine or pyrrolidine, abstracts a proton from the α-carbon (C-3) of the pyrrolidinone ring to form a resonance-stabilized carbanion. The choice of a weak base is critical to prevent the competing self-condensation of the aldehyde reactant.[5]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral β-hydroxy intermediate, analogous to an aldol adduct.[6][7]

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a new carbon-carbon double bond, yielding the final, conjugated Knoevenagel product.[7]

Knoevenagel_Mechanism Figure 1: Generalized Mechanism of the Knoevenagel Condensation sub Active Methylene (Pyrrolidinone) carbanion Resonance-Stabilized Carbanion sub->carbanion Deprotonation base Base (e.g., Piperidine) intermediate β-Hydroxy Adduct (Tetrahedral Intermediate) carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) product α,β-Unsaturated Product intermediate->product Dehydration (-H₂O) water H₂O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Causality Behind Experimental Choices
  • Catalyst Selection: Secondary amines like piperidine and pyrrolidine are highly effective catalysts due to their optimal basicity to deprotonate the active methylene compound without causing significant side reactions.[8][9] For greener protocols, ammonium salts or even catalyst-free conditions in aqueous media have proven successful for certain substrates.[10][11]

  • Solvent Effects: The choice of solvent is a critical parameter. Polar protic solvents like ethanol are often preferred as they can solvate the reactants and intermediates effectively.[6] For less reactive substrates, polar aprotic solvents such as Dimethylformamide (DMF) can accelerate the reaction, though they present greater challenges for purification and environmental disposal.[12]

  • Temperature: Most Knoevenagel condensations proceed efficiently at room temperature or with gentle heating (reflux). Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts.

Validated Experimental Protocol

This protocol details the condensation of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile with 4-methoxybenzaldehyde as a model reaction.

Workflow Figure 2: Experimental Workflow A 1. Reagent Combination - Add Pyrrolidinone, Aldehyde, and Ethanol to flask. B 2. Catalyst Addition - Add Piperidine dropwise while stirring. A->B C 3. Reaction - Stir at room temperature. - Monitor via TLC. B->C D 4. Product Isolation - Add cold water to precipitate the product. - Filter the solid. C->D E 5. Purification - Wash solid with cold ethanol. - Recrystallize from hot ethanol. D->E F 6. Characterization - Obtain m.p., NMR, IR, MS data. E->F

Caption: Generalized experimental workflow for the Knoevenagel condensation.
Materials and Reagents
  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (≥98% purity)

  • 4-Methoxybenzaldehyde (≥98% purity)

  • Piperidine (≥99% purity)

  • Ethanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • n-Hexane (for TLC)

  • Silica gel 60 F254 TLC plates

Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (1.0 eq, e.g., 2.35 g, 10 mmol) and 4-methoxybenzaldehyde (1.05 eq, e.g., 1.43 g, 10.5 mmol).

  • Solubilization: Add 20 mL of anhydrous ethanol to the flask and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add piperidine (0.1 eq, e.g., 0.1 mL, 1 mmol) dropwise over one minute.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the limiting starting material (the pyrrolidinone).

  • Product Isolation: Once the reaction is complete (typically 2-4 hours), slowly add 20 mL of ice-cold deionized water to the flask while stirring. A precipitate should form immediately.

  • Filtration: Continue stirring the slurry in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities. The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[13]

  • Drying and Characterization: Dry the purified product under vacuum. Determine the final yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, IR, MS).

Expected Results and Data Presentation

The described protocol is expected to produce the corresponding (E)-3-((4-methoxyphenyl)methylene)-1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. The table below summarizes expected outcomes for condensations with various aromatic aldehydes.

AldehydeCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Product Appearance
4-MethoxybenzaldehydePiperidine (10)EthanolRT2-485-95Pale yellow solid
BenzaldehydePiperidine (10)EthanolRT3-580-90White solid
4-NitrobenzaldehydePyrrolidine (10)EthanolRT1-290-98Yellow crystalline solid
4-ChlorobenzaldehydeDBU (5)AcetonitrileRT1-388-96Off-white solid

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Key Characterization Markers:

  • ¹H NMR: Appearance of a singlet peak for the new vinyl proton (C=CHAr) between δ 7.5-8.5 ppm. Disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm).

  • IR Spectroscopy: A strong absorbance band around 2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (conjugated C=O stretch).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure starting materials. 2. Inactive catalyst (e.g., old piperidine). 3. Insufficient reaction time.1. Recrystallize aldehyde; check purity of pyrrolidinone. 2. Use freshly opened or distilled catalyst. 3. Extend reaction time and continue monitoring by TLC.
Formation of Multiple Products (TLC) 1. Aldehyde self-condensation (if using a stronger base). 2. Side reactions due to excessive heat.1. Ensure a weak base catalyst is used (e.g., piperidine, not NaOH). 2. Run the reaction at room temperature or in an ice bath if exothermic.
Product Fails to Precipitate 1. Product is too soluble in the ethanol/water mixture. 2. Insufficient product formation.1. Remove ethanol under reduced pressure before adding water. 2. Concentrate the reaction mixture and attempt extraction with ethyl acetate.
Difficulty in Purification 1. Oily or gummy crude product. 2. Impurities co-crystallize with the product.1. Triturate the crude solid with a non-polar solvent (e.g., cold diethyl ether) to induce solidification. 2. Attempt purification via column chromatography (silica gel).

Conclusion

The Knoevenagel condensation provides a robust and efficient method for the C-3 functionalization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. This application note presents a reliable protocol that can be adapted for various aldehydes to generate a library of novel α,β-unsaturated compounds. These products serve as valuable intermediates for further synthetic elaboration and are of significant interest in the field of drug discovery, particularly for the development of anticancer agents and other therapeutics.[2][14] The insights into the reaction mechanism and experimental parameters provided herein are intended to empower researchers to confidently apply and optimize this reaction for their specific research goals.

References

  • Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bigi, F., et al. (2004). An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. Journal of Molecular Catalysis A: Chemical. [Link]

  • Su, C., et al. (2008). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]

  • Kaur, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity. [Link]

  • Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • Molla, R. A., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry. [Link]

  • Jeselnik, M., et al. (2000). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Reddy, C. R., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. [Link]

  • Dar, B. A., & Sharma, P. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. [Link]

  • Dar, B. A., & Sharma, P. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. [Link]

  • de Graaff, C., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of the Iranian Chemical Society. [Link]

  • Vieira, R. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]

  • Vieira, R. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • Sobrinho, F. S., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances. [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. [Link]

  • Kumar, A., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Vieira, R. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc. [Link]

  • Tiwari, V., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]

  • Petrikaitė, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scheme 1. Synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f ]chromene-2-carbonitrile (4). (n.d.). ResearchGate. [Link]

  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. (n.d.). Crysdot. [Link]

  • Yao, T., & Larock, R. C. (2005). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. [Link]

Sources

Method

Using 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile as a pharmaceutical intermediate

An In-Depth Guide to the Application of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a detailed technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. This versatile heterocyclic building block serves as a valuable starting point for the synthesis of diverse molecular scaffolds with potential therapeutic applications. The protocols outlined herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the strategic rationale behind them.

Compound Profile and Strategic Importance

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile belongs to the class of N-substituted pyrrolidones, a scaffold of significant interest in medicinal chemistry. Nitrogen-containing heterocycles are prevalent in a vast majority of modern drug candidates, largely due to their ability to form key interactions with biological targets and their favorable physicochemical properties.[1] This specific intermediate combines several key functional groups: a substituted aromatic ring, a lactam (cyclic amide), a ketone, and a nitrile. This rich functionality allows for a wide array of subsequent chemical transformations, making it an ideal starting point for diversity-oriented synthesis in drug discovery programs.[1][2]

Physicochemical & Safety Data

Proper handling and characterization are paramount for the successful use of any chemical intermediate. The table below summarizes the key properties of the title compound.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile-
CAS Number 23935-48-0[3]
Molecular Formula C₁₁H₉ClN₂O[3]
Molecular Weight 220.66 g/mol [3]
Appearance Typically an off-white to yellow solidGeneral Knowledge
SMILES N#CC1CN(C2=CC=C(Cl)C=C2)CC1=O

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.[6]

  • Toxicology: Based on analogous compounds, this chemical should be treated as potentially harmful. It may be toxic if swallowed, inhaled, or absorbed through the skin.[4][6] Avoid creating dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Recommended storage may be in a refrigerator (0-5 °C) to ensure long-term stability.[6]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Avoid release into the environment.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[6]

    • On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[6]

Synthesis and Characterization

Representative Synthesis of the Pyrrolidone Core

The synthesis of N-aryl-4-oxopyrrolidine structures can be achieved through several established routes. A common and effective method involves the cyclization of precursors derived from N-substituted β-amino acids. The following is a representative workflow grounded in well-known organic chemistry principles.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization (Dieckmann Condensation) cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Nitrile Formation A 4-Chloroaniline C N-(4-chlorophenyl)aspartic acid derivative A->C Base, Solvent B Itaconic Acid Derivative (e.g., Diethyl Itaconate) B->C D Cyclized Pyrrolidone Ester C->D Strong Base (e.g., NaOEt) E 1-(4-chlorophenyl)-4-oxopyrrolidine -3-carboxylic acid D->E Acid/Base Hydrolysis, Heat F Target Intermediate: 1-(4-Chlorophenyl)-4-oxopyrrolidine -3-carbonitrile E->F Amide formation, then Dehydration G A Start: 1-(4-Chlorophenyl)-4- oxopyrrolidine-3-carbonitrile B Intermediate: 3-Carboxylic Acid A->B  Step 1: Acid Hydrolysis (e.g., 6M HCl, Reflux) C Intermediate: 3-Methyl/Ethyl Ester B->C  Step 2: Esterification (MeOH or EtOH, H₂SO₄ cat., Reflux) D Product: 1-(4-Chlorophenyl)-4- oxopyrrolidine-3-carbohydrazide C->D  Step 3: Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Reaction scheme for the synthesis of the carbohydrazide intermediate.

Step-by-Step Methodology:

  • Hydrolysis: To the starting nitrile (1.0 eq) in a round-bottom flask, add 6M aqueous HCl. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction, adjust the pH to neutral to precipitate the carboxylic acid, filter, wash with water, and dry.

  • Esterification: Suspend the crude carboxylic acid (1.0 eq) in methanol or ethanol. Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%). Heat the mixture to reflux for 4-6 hours. Cool, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the ester (1.0 eq) in ethanol. Add hydrazine hydrate (3-5 eq) and heat the mixture to reflux. [7]The reaction is typically complete within 2-4 hours. Upon completion, cool the mixture. The product hydrazide often crystallizes out of solution. Filter the solid, wash with cold ethanol, and dry to yield the desired 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbohydrazide.

Protocol 2: Synthesis of Pyrazole Derivatives

Rationale: Pyrazoles are a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), is a classic and highly efficient method for constructing the pyrazole ring system. [7][8]

G A Carbohydrazide Intermediate C Pyrazole Derivative A->C Solvent (e.g., EtOH) Acid Catalyst (e.g., Acetic Acid) Reflux B 2,4-Pentanedione (Acetylacetone) B->C

Caption: Condensation reaction to form a pyrazole derivative.

Step-by-Step Methodology:

  • Dissolve the carbohydrazide intermediate (1.0 eq) from Protocol 4.1 in ethanol or acetic acid in a round-bottom flask.

  • Add 2,4-pentanedione (1.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no solid forms, pour the reaction mixture into ice-water to induce precipitation. Collect the product by filtration.

  • The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield the pure pyrazole derivative.

Protocol 3: Synthesis of Bioactive Hydrazones

Rationale: The condensation of hydrazides with aldehydes or ketones produces N-acylhydrazones. This moiety is a known pharmacophore and is present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. [7][8]This reaction is a straightforward way to rapidly generate a library of diverse compounds for biological screening.

G A Carbohydrazide Intermediate C N-Acylhydrazone Derivative A->C Solvent (e.g., EtOH) Acid Catalyst (e.g., Acetic Acid) Reflux B Substituted Aldehyde (R-CHO) B->C

Caption: Synthesis of N-acylhydrazones via condensation.

Step-by-Step Methodology:

  • Dissolve the carbohydrazide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.0-1.1 eq) and a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 1-3 hours. The reaction is often rapid.

  • Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath.

  • The hydrazone product typically precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Conclusion

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is more than a simple chemical; it is a strategic entry point into a rich chemical space of potential therapeutic agents. Its inherent functionality, combined with straightforward, high-yielding derivatization pathways—particularly through the versatile carbohydrazide intermediate—allows for the efficient synthesis of pyrazoles, hydrazones, and other heterocyclic systems. The protocols detailed in this guide provide a robust framework for researchers to leverage this valuable building block in the rational design and discovery of new medicines.

References

  • ChemPoint.com. (2015, December 14).
  • Alligare.
  • Chem Service. (2017, September 26).
  • Sigma-Aldrich. (2025, April 28).
  • Huayuan Network. (2025, September 12). 23935-48-0_1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.
  • Navickas, A., et al. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • Crysdot. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.
  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • Organic Chemistry Portal.
  • Plaga, A., et al. (2023, December 7). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Dakenchem. (2025, March 19). Pharmaceutical Synthesis In Drug Development.

Sources

Application

Microwave-assisted synthesis of N-aryl-4-oxopyrrolidine-3-carbonitriles

Application Note & Protocol Accelerated Synthesis of N-Aryl-4-Oxopyrrolidine-3-Carbonitriles: A Microwave-Assisted, One-Pot Protocol for Medicinal Chemistry Abstract: The pyrrolidine nucleus is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of N-Aryl-4-Oxopyrrolidine-3-Carbonitriles: A Microwave-Assisted, One-Pot Protocol for Medicinal Chemistry

Abstract: The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note details a robust and highly efficient one-pot protocol for the synthesis of N-aryl-4-oxopyrrolidine-3-carbonitriles utilizing Microwave-Assisted Organic Synthesis (MAOS). This method leverages the principles of green chemistry to dramatically reduce reaction times, improve yields, and simplify purification compared to conventional heating methods.[3][4] By providing a streamlined pathway to this valuable heterocyclic core, the protocol is designed to accelerate hit-to-lead campaigns and the generation of diverse compound libraries for drug discovery and development professionals.

Introduction: The Strategic Advantage of MAOS in Heterocycle Synthesis

The N-aryl-4-oxopyrrolidine core is a significant pharmacophore due to its three-dimensional structure and capacity for diverse functionalization, making it a valuable building block in the design of novel therapeutics, including antimalarial agents.[2][5] Traditional multi-step syntheses of such scaffolds are often hampered by long reaction times, harsh conditions, and laborious work-ups.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[6] Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[7] This volumetric and instantaneous heating leads to a rapid rise in temperature, dramatically accelerating reaction rates, often from hours to mere minutes.[8][9] The key benefits, which are central to this protocol, include:

  • Reaction Rate Acceleration: Significant reduction in synthesis time.[7]

  • Improved Yields & Purity: Minimized side product formation leads to cleaner reaction profiles and simpler purification.[4]

  • Energy Efficiency: As only the reaction mixture is heated, MAOS is a more sustainable and energy-efficient green chemistry approach.[3]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[7]

This protocol employs a multi-component reaction (MCR) strategy, combining three starting materials in a single operation to build molecular complexity efficiently, a technique of growing importance in pharmaceutical research.[10]

Experimental Workflow Overview

The overall process, from reagent setup to final product analysis, is designed for efficiency and clarity. The workflow ensures that a researcher can reliably produce and verify the target compounds in a fraction of the time required by classical methods.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A Reagent Weighing & Solubilization B Microwave Vial Charging A->B Transfer C Microwave Irradiation (Temp, Power, Time Control) B->C Load into Reactor D Reaction Monitoring (TLC) C->D Sample @ intervals E Post-Reaction Work-up (Extraction & Washing) D->E Reaction Complete F Solvent Removal (Rotary Evaporation) E->F G Column Chromatography F->G H Structural Analysis (NMR, MS, IR) G->H I Purity Assessment H->I

Figure 1: High-level experimental workflow for the microwave-assisted synthesis of N-aryl-4-oxopyrrolidine-3-carbonitriles.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established microwave-assisted methodologies for the synthesis of related heterocyclic systems.[9][11] Optimization may be required for specific substrate combinations.

Materials & Equipment
  • Reagents:

    • Substituted Aniline (e.g., Aniline, 4-Chloroaniline, 4-Methoxyaniline) (98%+)

    • Ethyl 2-(diethoxymethyl)acrylate (97%+)

    • Potassium Cyanide (KCN) (97%+) - EXTREME CAUTION: HIGHLY TOXIC

    • Ethanol (200 proof, absolute)

    • Ethyl Acetate (ACS Grade)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel (for chromatography, 230-400 mesh)

  • Equipment:

    • Single-mode microwave reactor with pressure and temperature monitoring capabilities.

    • 10 mL microwave reaction vial with stir bar.

    • Standard laboratory glassware (round-bottom flasks, separatory funnel).

    • Rotary evaporator.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

    • Fume hood (mandatory for handling KCN and solvents).

Step-by-Step Synthesis Procedure

Safety First: Potassium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Always handle KCN in a certified fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use. Neutralize all KCN-containing waste with bleach before disposal according to institutional guidelines.

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the N-aryl amine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ethyl 2-(diethoxymethyl)acrylate (1.0 mmol, 1.0 equiv) and absolute ethanol (3 mL).

  • Cyanide Addition (in fume hood): Carefully add potassium cyanide (1.1 mmol, 1.1 equiv).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Power: 100 W (Dynamic power control to maintain temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Stirring: High

    • Rationale: The temperature of 120 °C is chosen to ensure a sufficient reaction rate while minimizing potential degradation of the reactants or products.[12] The 20-minute hold time is significantly shorter than conventional heating methods, highlighting the efficiency of MAOS.[9]

  • Reaction Cooldown: After irradiation, allow the vial to cool to room temperature (<50 °C) before carefully opening it in the fume hood.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure N-aryl-4-oxopyrrolidine-3-carbonitrile.

  • Characterization: Confirm the structure of the final product using standard analytical techniques:

    • ¹H & ¹³C NMR: To confirm the chemical structure and connectivity.

    • FTIR: To identify key functional groups (C≡N stretch ~2200-2250 cm⁻¹, C=O stretch ~1700-1720 cm⁻¹).[13]

    • LC-MS: To confirm the molecular weight of the product.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a tandem sequence initiated by the in-situ formation of an α,β-unsaturated aldehyde from its acetal precursor under thermal conditions.

Figure 2: Simplified schematic of the proposed reaction pathway.

  • Michael Addition: The N-aryl amine acts as a nucleophile, undergoing a 1,4-conjugate (Michael) addition to the in-situ generated α,β-unsaturated aldehyde.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The Thorpe-Ziegler reaction variant is plausible here, where the carbanion generated adjacent to the nitrile group attacks the iminium ion formed from the aldehyde and secondary amine.

  • Tautomerization: A final tautomerization and proton transfer yield the stable 4-oxopyrrolidine ring system.

Microwave irradiation is particularly effective for this sequence as it efficiently heats the polar intermediates and transition states, overcoming the activation energy barriers for each step much more rapidly than conventional heating.[4]

Representative Data & Discussion

To illustrate the utility of this protocol for library generation, a series of N-aryl substituents were investigated. The following table summarizes representative outcomes.

EntryN-Aryl SubstituentReaction Time (min)Yield (%)Notes
1Phenyl2085Baseline reaction.
24-Methoxyphenyl (EDG)1591Faster reaction due to increased amine nucleophilicity.
34-Chlorophenyl (EWG)2578Slower reaction due to decreased amine nucleophilicity.
42,4-Difluorophenyl (Strong EWG)3072Reaction requires slightly longer time or higher temp.

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.

The results align with expected electronic effects; electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the initial Michael addition step and leading to shorter reaction times and higher yields. Conversely, electron-withdrawing groups decrease nucleophilicity, slowing the reaction. This predictable structure-activity relationship (SAR) allows for the rational design of reaction conditions for a diverse library of analogues.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents. 2. Insufficient temperature. 3. Microwave vial not sealed properly.1. Use freshly opened or purified reagents. 2. Increase reaction temperature in 10 °C increments. 3. Ensure the vial is correctly capped to maintain pressure.
Incomplete Reaction 1. Reaction time too short. 2. Insufficient microwave power.1. Increase hold time in 5-minute increments, monitoring by TLC. 2. Ensure dynamic power mode is active and maintaining the set temperature.
Multiple Side Products 1. Temperature too high, causing decomposition. 2. Presence of water in reagents/solvent.1. Decrease reaction temperature by 10-20 °C. 2. Use anhydrous solvent and dry reagents thoroughly.

Conclusion

This application note presents a highly efficient, rapid, and reproducible microwave-assisted protocol for the one-pot synthesis of N-aryl-4-oxopyrrolidine-3-carbonitriles. By dramatically reducing reaction times from hours to minutes and improving yields, this method provides a powerful tool for medicinal chemists.[6][7] The protocol's simplicity and amenability to substituent variation make it ideal for the rapid generation of compound libraries, accelerating the discovery of new therapeutic agents.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • specific effects of microwave. (n.d.). Solid supported reaction.
  • Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. (2021). NSF Public Access Repository.
  • Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H -imidazol-1-ium) chloride in ethylene glycol. (2019). De Gruyter. Available at: [Link]

  • A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. (2003). PubMed. Available at: [Link]

  • One-Pot Synthesis of Polysubstituted Pyrrolidines from Aminonitriles. (2005). Synthesis. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. (2019). PubMed. Available at: [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). MDPI. Available at: [Link]

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. (2019). PMC. Available at: [Link]

  • Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. (2024). Journal of Medicinal Organic Chemistry.
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc.

Sources

Method

Crystallization methods for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

An Application Guide to the Crystallization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Abstract This comprehensive guide details the theoretical principles and practical protocols for the successful crystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Abstract

This comprehensive guide details the theoretical principles and practical protocols for the successful crystallization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. As a key intermediate or final product in drug discovery and development, achieving high purity and a stable, well-defined crystalline form is paramount. This document provides researchers, scientists, and process chemists with a foundational understanding and actionable methodologies for solvent selection, method development, and troubleshooting. Protocols for slow cooling, anti-solvent addition, and slow evaporation are presented, alongside strategies for optimization and characterization, ensuring the consistent attainment of high-quality crystalline material.

Introduction: The Critical Role of Crystallization

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a polar pyrrolidinone core, a cyano group, and a non-polar chlorophenyl substituent. Such molecules are of significant interest in medicinal chemistry. The final purification step for these active pharmaceutical ingredients (APIs) is frequently crystallization, a process that profoundly impacts purity, stability, bioavailability, and manufacturability.[1][2] A robust crystallization protocol is not merely a purification step but a critical control point for defining the final solid-state properties of the material.[]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to adapt and troubleshoot effectively.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol N/A (Calculated)
SMILES Code N#CC1CN(C2=CC=C(Cl)C=C2)CC1=O
Appearance White to off-white solid[4] (Typical)

Foundational Principles: Strategy for Rational Crystallization Design

Successful crystallization is a controlled phase transition from a disordered state in solution to a highly ordered solid lattice. This process is governed by two key stages: nucleation, the initial formation of stable crystalline entities, and crystal growth.[] The primary driver for both is achieving a state of supersaturation.

The Art and Science of Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[5] An ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility in hot solvent and low solubility in cold solvent.[6][7] This differential ensures maximum recovery of the purified compound upon cooling.

Key Solvent Characteristics:

  • Unreactive: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point (typically <100-110°C) for easy removal from the final crystals.[6]

  • Safety: Low toxicity and flammability are preferred.

  • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.[5][6] Given the mixed polarity of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, solvents of intermediate polarity or binary solvent mixtures are excellent starting points.[8]

Table 2: Potential Solvents for Crystallization Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Often a good starting point for moderately polar compounds with hydrogen bonding potential.[6] Used for recrystallizing similar structures.[9]
Isopropanol Polar Protic82Similar to ethanol, slightly less polar. Used for hydrochloride salt crystallization of a related compound.[10]
Ethyl Acetate Polar Aprotic77A versatile solvent that works well for many organic compounds.[8][11]
Acetone Polar Aprotic56A strong solvent, often used in anti-solvent pairs due to its high volatility.[6]
Toluene Non-polar111May dissolve the chlorophenyl group well; high boiling point requires caution.[6]
Heptane/Hexane Non-polar98 / 69Likely to be poor solvents on their own but excellent as anti-solvents when paired with a more polar solvent.[8]
Water Very Polar100Unlikely to be a good single solvent due to the non-polar aromatic ring, but can be used as an anti-solvent with miscible organic solvents like ethanol or acetone.[5]
Initial Workflow: From Screening to Method Selection

A systematic approach begins with a small-scale solvent screen to quickly identify promising candidates before committing a large amount of material.

cluster_screening Phase 1: Solvent Screening cluster_selection Phase 2: Method Selection cluster_protocols Phase 3: Protocol Execution s1 Place ~10-20 mg of crude material in separate test tubes s2 Add potential solvent dropwise at room temp s1->s2 s3 Observation: Soluble Cold? s2->s3 s4 If No, heat mixture to boiling s3->s4 No s8 Select best solvent(s) s3->s8 Yes (Reject Solvent) s5 Observation: Soluble Hot? s4->s5 s6 If Yes, allow to cool slowly to room temp, then in ice bath s5->s6 Yes s5->s8 No (Reject Solvent) s7 Observation: Crystals Form? s6->s7 s7->s8 Yes (Good Quality) s7->s8 No / Oils Out (Consider alternatives) d1 Good single solvent found? s8->d1 d2 Compound highly soluble in most solvents? d1->d2 No p1 Slow Cooling Crystallization d1->p1 Yes d3 Need high-quality single crystals? d2->d3 Yes p2 Anti-Solvent Addition d2->p2 No p3 Slow Evaporation / Vapor Diffusion d3->p3 Yes

Figure 1: General workflow for crystallization method selection.

Experimental Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Cooling Crystallization

This is the most common and straightforward method, ideal when a solvent with a significant temperature-dependent solubility has been identified.[12][13]

Methodology:

  • Dissolution: Place the crude 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or ethyl acetate) in small portions while stirring and gently heating the flask on a hot plate. Continue adding the solvent until the compound just fully dissolves.[14] Adding a minimal amount of hot solvent is key to maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[14]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a single "seed" crystal from a previous batch.[5]

  • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

start Place crude compound in flask dissolve Add minimum hot solvent until fully dissolved start->dissolve hot_filter Hot gravity filtration (if needed) dissolve->hot_filter cool_rt Cool slowly and undisturbed to room temperature hot_filter->cool_rt Impurities present hot_filter->cool_rt No impurities induce Induce crystallization (scratch/seed) cool_rt->induce No crystals form cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice Crystals form induce->cool_ice isolate Isolate crystals via vacuum filtration cool_ice->isolate wash Wash with ice-cold solvent isolate->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end start Dissolve compound in minimum 'good' solvent add_anti Add 'poor' anti-solvent dropwise until turbid start->add_anti re_dissolve Warm gently to re-dissolve add_anti->re_dissolve cool Cool slowly (RT then ice bath) re_dissolve->cool isolate Isolate, wash, and dry crystals cool->isolate end Pure Crystalline Product isolate->end

Figure 3: Protocol workflow for Anti-Solvent Addition.

Protocol 3: Slow Evaporation

This technique is best suited for generating high-quality, single crystals for analysis (e.g., X-ray crystallography) and is useful when the compound is highly soluble and does not readily crystallize upon cooling. [11][15] Methodology:

  • Dissolution: Prepare a solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) that is not fully saturated at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a cap or paraffin film pierced with a few small holes from a needle.

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution.

start Prepare a non-saturated solution filter_sol Filter solution to remove particulates start->filter_sol evap Place in vial, cover with pierced film filter_sol->evap incubate Allow solvent to evaporate slowly in a vibration-free area evap->incubate isolate Carefully isolate formed crystals incubate->isolate end High-Quality Crystals isolate->end

Figure 4: Protocol workflow for Slow Evaporation.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble; cooling too fast.- Scratch the inner wall of the flask with a glass rod.<[5]br>- Add a seed crystal.- Concentrate the solution by evaporating some solvent.- Try an anti-solvent or slow evaporation method.
"Oiling Out" Solution is supersaturated above the compound's melting point; impurities present.- Re-heat the solution and add more solvent to reduce saturation.- Ensure a slower cooling rate.<[8]br>- Try a different solvent with a lower boiling point. [6]
Formation of Fine Powder/Microcrystals Nucleation rate is too high; cooling is too rapid.- Slow down the cooling process by insulating the flask.<[5]br>- Reduce the initial concentration of the solution.- Use a solvent system that promotes slower crystal growth.
Low Recovery/Yield Too much solvent was used; compound has significant solubility in cold solvent.- Use the minimum amount of solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Evaporate some solvent from the filtrate to recover a second crop of crystals.

Characterization and Quality Control

After successful crystallization, it is essential to verify the purity, identity, and crystalline form of the product.

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): Confirms the chemical structure and absence of solvent or impurities.

  • Chromatography (HPLC, TLC): Assesses the purity of the compound.

  • X-Ray Diffraction (XRD): Provides definitive information about the solid-state structure and can distinguish between different polymorphic forms. [1]

Conclusion

The crystallization of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a controllable process that is fundamental to achieving the desired purity and physical form for research and development. By systematically screening solvents and selecting an appropriate crystallization method—be it slow cooling, anti-solvent addition, or slow evaporation—researchers can reliably obtain high-quality material. The protocols and troubleshooting guidance provided herein serve as a robust starting point for developing a tailored and optimized crystallization procedure.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Jones, W. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 4), 398–408. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zhang, G., & An, R. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 7(3), 335-350. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Mohamed, H. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4504. Retrieved from [Link]

  • ResearchGate. (2008). Crystal Structure of 1-(4-Chlorophenyl)-5(1H)-oxo-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 1-[1-(4-Chlorophenyl)ethylidene]carbonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2437. Retrieved from [Link]

  • Yang, S. J., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. Retrieved from [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837. Retrieved from [Link]

  • Huayuan World. (2025, September 12). 23935-48-0_1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Retrieved from [Link]

  • Crysdot. (n.d.). 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. Retrieved from [Link]

  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Urbanavičiūtė, G., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2358892. Retrieved from [Link]

Sources

Application

Strategic Synthesis of 3-Substituted Pyrrolidines from 4-Oxo-3-Carbonitrile Precursors: A Comprehensive Guide for Medicinal Chemistry and Drug Development

An Application Note and Protocol Guide: Abstract: The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. This document provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract: The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. This document provides a detailed guide for the synthesis of 3-substituted pyrrolidines, a critical class of these heterocycles, starting from readily accessible 4-oxo-3-carbonitrile precursors. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations involved in this synthetic route. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemistry in their programs.

Introduction: The Significance of 3-Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions. Specifically, 3-substituted pyrrolidines have emerged as key building blocks in a wide array of therapeutic agents, including antivirals, antidepressants, and neurokinin receptor antagonists. The strategic placement of substituents at the 3-position allows for the fine-tuning of pharmacological activity and selectivity.

This guide focuses on a robust and versatile synthetic approach to access these valuable compounds, starting from 4-oxo-3-carbonitrile precursors. This strategy offers several advantages, including the use of readily available starting materials and the ability to introduce a diverse range of functional groups at the 3-position.

Synthesis of the 4-Oxo-3-Carbonitrile Precursor

The successful synthesis of 3-substituted pyrrolidines hinges on the efficient preparation of the 4-oxo-3-carbonitrile precursor. A common and effective method involves the Dieckmann condensation of a protected amino acid ester with acetonitrile.

Key Mechanistic Considerations

The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via the formation of an enolate from acetonitrile, which then attacks the ester carbonyl of the protected amino acid. Subsequent cyclization and loss of an alkoxide group yield the desired β-keto nitrile. The choice of base is critical in this reaction, with sodium ethoxide or sodium hydride being commonly employed.

Detailed Experimental Protocol: Synthesis of 1-tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Materials:

  • N-Boc-glycine methyl ester

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (21% w/w in ethanol)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of N-Boc-glycine methyl ester (1.0 equiv) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add anhydrous acetonitrile (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium ethoxide (1.5 equiv) to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Transformation to 3-Substituted Pyrrolidines: Catalytic Hydrogenation

The cornerstone of this synthetic strategy is the reductive transformation of the 4-oxo-3-carbonitrile precursor. Catalytic hydrogenation is a powerful and scalable method to achieve this, offering access to a variety of 3-substituted pyrrolidines depending on the reaction conditions.

Mechanistic Pathways

The catalytic hydrogenation of the 4-oxo-3-carbonitrile precursor can proceed through two main pathways, leading to either a 3-aminomethyl-4-hydroxypyrrolidine or a 3-methyl-4-hydroxypyrrolidine. The choice of catalyst and reaction conditions dictates the predominant pathway.

  • Pathway A: Reduction of both the ketone and the nitrile. This is typically achieved using a strong reducing agent like Raney Nickel or a platinum-based catalyst under hydrogen pressure. This pathway leads to the formation of a 3-aminomethyl-4-hydroxypyrrolidine.

  • Pathway B: Reduction of the ketone and hydrogenolysis of the nitrile. This pathway is favored when using a palladium-based catalyst. The initial reduction of the ketone is followed by the hydrogenolysis of the nitrile group to a methyl group, yielding a 3-methyl-4-hydroxypyrrolidine.

G cluster_precursor Precursor cluster_pathways Catalytic Hydrogenation Pathways cluster_products Products precursor 4-Oxo-3-carbonitrile Pyrrolidine pathA Pathway A: Ketone & Nitrile Reduction precursor->pathA Raney Ni or PtO2, H2 (high pressure) pathB Pathway B: Ketone Reduction & Nitrile Hydrogenolysis precursor->pathB Pd/C, H2 (low pressure) productA 3-Aminomethyl-4-hydroxy Pyrrolidine pathA->productA productB 3-Methyl-4-hydroxy Pyrrolidine pathB->productB

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Synthesis

Ticket ID: #PYR-CN-4CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1] Executive Summary & Diagnostic Overview You are experiencing yield attrition in the synthesis of 1-(4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CN-4CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary & Diagnostic Overview

You are experiencing yield attrition in the synthesis of 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile . This scaffold is a critical intermediate for various pharmaceutical targets (e.g., androgen receptor modulators). The synthesis typically follows a three-step sequence: N-alkylation , Michael Addition , and Dieckmann Cyclization .[1]

Our analysis indicates that yield loss most frequently occurs at Step 3 (Cyclization) due to competitive hydrolysis or polymerization, and Step 2 (Michael Addition) due to weak nucleophilicity of the aniline nitrogen.

The Synthetic Pathway (Visualized)

The following diagram outlines the standard industrial route and the critical control points (CCPs) where yield is lost.

SynthesisPath cluster_legend Legend Start Starting Material Inter Intermediate Prod Target Product Risk Yield Risk Factor Aniline 4-Chloroaniline Glycine Ethyl N-(4-chlorophenyl)glycinate Aniline->Glycine Ethyl bromoacetate NaOAc/EtOH Risk1 Polyalkylation Aniline->Risk1 MichaelAdduct N-(2-cyanoethyl) Intermediate Glycine->MichaelAdduct Acrylonitrile AcOH (cat.), Reflux Risk2 Polymerization/Reversibility Glycine->Risk2 Target 1-(4-Cl-Ph)-4-oxopyrrolidine-3-CN MichaelAdduct->Target Dieckmann Cyclization KOtBu, Toluene Risk3 Hydrolysis/O-Alkylation MichaelAdduct->Risk3

Caption: Figure 1. Standard synthetic pathway with identified Critical Control Points (CCPs) for yield loss.

Optimized Protocol & Technical Deep Dive

This protocol is engineered to minimize the specific side reactions associated with the electron-withdrawing chlorine substituent on the aromatic ring.[1]

Step 1: Preparation of Ethyl N-(4-chlorophenyl)glycinate

The Challenge: Over-alkylation to the bis-glycine species reduces yield and complicates purification.[1] The Fix: Use a buffer base (Sodium Acetate) rather than a strong base (K₂CO₃) to reduce the nucleophilicity of the product secondary amine.

  • Reagents: 4-Chloroaniline (1.0 eq), Ethyl bromoacetate (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (Abs.).

  • Protocol: Reflux for 4–6 hours.

  • Checkpoint: Monitor by TLC. If bis-alkylation is observed (>5%), switch to using Ethyl chloroacetate with KI catalyst, which is slower but more selective.[1]

Step 2: Michael Addition (The "Stall" Point)

The Challenge: The 4-chloro group deactivates the aniline nitrogen, making the Michael addition to acrylonitrile sluggish.[1] Increasing heat often leads to acrylonitrile polymerization (black tar).[1] The Fix: Use Glacial Acetic Acid as a catalyst and solvent promoter.[1] It activates the nitrile via H-bonding without triggering anionic polymerization.[1]

  • Reagents: Glycine ester (from Step 1), Acrylonitrile (excess, 3–5 eq), Glacial Acetic Acid (catalytic, 10 mol%) or use as co-solvent.

  • Protocol: Reflux in ethanol/AcOH or neat acrylonitrile with Cu(OAc)₂ (inhibitor for polymerization) if scaling up.

  • Critical Parameter: Do not exceed 85°C.

Step 3: Dieckmann Cyclization (The "Yield Killer")

The Challenge: This is an equilibrium reaction.[1] Moisture destroys the enolate.[1] Incorrect base strength leads to ester hydrolysis (saponification) rather than cyclization.[1] The Fix: Switch from Sodium Ethoxide (NaOEt) to Potassium tert-butoxide (KOtBu) in Toluene.[1] The bulky cation and non-nucleophilic nature of the tert-butoxide anion favor the kinetic deprotonation of the


-methylene group required for ring closure.[1]

Optimized Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Solvent: Use anhydrous Toluene (azeotropically dried).

  • Addition: Suspend KOtBu (1.1 eq) in toluene at 0°C. Add the Michael adduct (dissolved in toluene) dropwise over 30–60 minutes.

    • Why? High dilution favors intramolecular cyclization over intermolecular polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Do not reflux unless conversion is stalled; heat promotes nitrile polymerization.[1]

  • Quench: Pour into ice-cold dilute HCl/Water. pH Control is vital: Adjust to pH 4–5. Too acidic (< pH 2) risks hydrolyzing the nitrile; too basic (> pH 8) keeps the product as a water-soluble enolate salt.[1]

Troubleshooting Guide (FAQ)

Issue: "My reaction mixture turned into a black tar during Step 2."

Diagnosis: Polymerization of acrylonitrile.[1] Solution:

  • Add a Radical Inhibitor: Add 1–2 mg of Hydroquinone or Copper(II) Acetate to the reaction mixture.[1]

  • Temperature Control: Ensure your oil bath does not exceed the boiling point of acrylonitrile (77°C) by more than 10°C.

  • Reagent Quality: Distill your acrylonitrile before use to remove commercial stabilizers if they are interfering, or conversely, ensure stabilizer is present if running long refluxes.[1]

Issue: "I see the intermediate disappear, but I can't isolate the product in Step 3."

Diagnosis: Water-soluble Enolate "Trap".[1] Mechanism: The product, 4-oxopyrrolidine-3-carbonitrile, is acidic (pKa ~9–10) due to the position between a ketone and a nitrile.[1] In basic conditions, it exists as a salt. Solution:

  • Ensure the quench brings the pH to 4.0–5.0 .[1]

  • Extract with Ethyl Acetate (not ether, which is poor for polar heterocycles).

  • If the product is still in the aqueous phase, saturate the water layer with NaCl (Salting Out).

Issue: "Low yield in the Cyclization (Step 3)."

Diagnosis: Moisture contamination or "Base Kill".[1] Solution:

  • Check Solvents: Toluene must be anhydrous (<50 ppm water).[1]

  • Base Freshness: KOtBu is hygroscopic.[1] If the powder is "clumpy" or yellow/brown, it has degraded to KOH/tBuOH and will cause hydrolysis (saponification) instead of cyclization. Use fresh, white, free-flowing powder or a 1M solution in THF.[1]

Data Summary & Reference Specifications

Yield Comparison Table
MethodBase UsedSolventTempTypical YieldPrimary Side Product
Standard NaOEtEthanolReflux35–45%Saponified Acid / Enamino ester
Optimized KOtBu Toluene 0°C

RT
65–78% Minimal
Alternative NaHTHF0°C55–65%O-alkylated byproducts
Troubleshooting Logic Tree

Use this decision matrix to diagnose failures in real-time.

Troubleshooting Start Low Yield Detected StepCheck Which Step? Start->StepCheck Step2 Step 2: Michael Addition StepCheck->Step2 Step3 Step 3: Cyclization StepCheck->Step3 Tar Black Tar? Step2->Tar BaseCheck Base Quality? Step3->BaseCheck Inhibitor Add Hydroquinone Lower Temp Tar->Inhibitor Yes NoReact No Reaction? Tar->NoReact No AcidCat Add AcOH Catalyst Check Aniline Quality NoReact->AcidCat Yes FreshBase Use Fresh KOtBu (White Powder) BaseCheck->FreshBase Old/Yellow Workup Product in Water? BaseCheck->Workup Good pHAdjust Adjust pH to 4-5 Salt Out Aqueous Layer Workup->pHAdjust Yes

Caption: Figure 2.[1][2] Troubleshooting logic tree for isolating the root cause of yield failure.

References

  • Thorpe-Ziegler and Dieckmann Condensations: Schaefer, J. P., & Bloomfield, J. J. (2011).[1][3][4] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2][3][4][5] Organic Reactions.

  • Pyrrolidine Synthesis via Michael Addition: Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Chemical Technology. (Generalized methodology for N-aryl oxopyrrolidines).[1]

  • Cyclization Conditions (KOtBu vs NaOEt): Kuhn, G., et al. (2016). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. J. Org.[1][6] Chem. [1][6]

  • N-Alkylation of Anilines: Kayser, F. (2013).[1] Method for the preparation of Ethyl N-(4-chlorophenyl)glycinate. ResearchGate Protocols.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Chloroaniline and Acrylonitrile before handling, as they are toxic and potential carcinogens.[1]

Sources

Optimization

Technical Support Center: NMR Analysis of 4-Oxopyrrolidine-3-Carbonitrile

Executive Summary You are likely accessing this guide because your NMR spectrum for 4-oxopyrrolidine-3-carbonitrile (or its derivatives) is showing "impossible" integration values, missing peaks, or broad baselines. Do n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your NMR spectrum for 4-oxopyrrolidine-3-carbonitrile (or its derivatives) is showing "impossible" integration values, missing peaks, or broad baselines.

Do not panic. This molecule is a classic example of a cyclic


-ketonitrile , a system prone to complex dynamic equilibria. The proton at the C3 position is highly acidic (

) due to the electron-withdrawing synergy of the adjacent nitrile and ketone groups. This creates two distinct analytical challenges:
  • Rapid H-D Exchange: In protic deuterated solvents, the C3 proton vanishes.

  • Keto-Enol Tautomerism: In aprotic solvents, the molecule oscillates between keto and enol forms, often at rates intermediate on the NMR time scale, causing peak broadening.

This guide provides the protocols to stabilize your spectrum and accurately quantify your compound.

Module 1: The "Missing Proton" Phenomenon

Issue Observed
  • Symptom: You synthesized 4-oxopyrrolidine-3-carbonitrile. You expect a doublet or triplet integrating to 1H around 3.5–4.5 ppm (the C3 proton).

  • Observation: The signal is completely absent or appears as a tiny residual hump.

  • Solvent Used: Methanol-d4 (

    
    ) or Deuterium Oxide (
    
    
    
    ).
Root Cause: Acid-Base Catalyzed H-D Exchange

The C3 proton is an "active methine." In the presence of any exchangeable deuterium source (like


 or 

), the labile proton is swapped for deuterium.[1][2] Since Deuterium (

) has a different gyromagnetic ratio than Protium (

), it is "invisible" in standard proton NMR experiments.
Corrective Protocol

Do NOT use protic solvents for structural confirmation of the C3 position.

  • Lyophilize/Dry: Immediately remove the protic solvent. If you used

    
    , you must lyophilize the sample to dryness to remove incorporated deuterium.
    
  • Solvent Switch: Redissolve the sample in a dry, polar aprotic solvent.

    • Recommended: DMSO-d6 . It is polar enough to dissolve the compound and forms hydrogen bonds that can slow down exchange/tautomerism, often sharpening signals.

    • Alternative: Acetonitrile-d3 (

      
      ).
      
    • Avoid: Chloroform-d (

      
      ) unless the sample is highly pure and dry. Traces of acid/base in 
      
      
      
      can catalyze broadening.
Visualization: H-D Exchange Pathway

HD_Exchange KetoH Keto Form (C3-H) Visible in 1H NMR Enolate Enolate Intermediate (Planar Transition) KetoH->Enolate -H+ (Base/Solvent) Enolate->KetoH KetoD Deuterated Form (C3-D) Silent in 1H NMR Enolate->KetoD +D+ (from D2O/CD3OD) KetoD->Enolate

Figure 1: Mechanism of signal disappearance in protic deuterated solvents.

Module 2: "Messy" Spectra & Integration Errors

Issue Observed
  • Symptom: The spectrum shows split peaks (e.g., two sets of signals for the pyrrolidine ring protons) or broad, undefined humps. Integration of the C3 proton is fractional (e.g., 0.6H instead of 1.0H).

  • Solvent Used: DMSO-d6 or CDCl3.[3]

Root Cause: Keto-Enol Tautomerism

You are observing a mixture of two distinct species:

  • Keto-form: C3-H is present (

    
     carbon).
    
  • Enol-form: C3-H is absent; a double bond exists between C3=C4, and an -OH group forms at C4.

The "messiness" depends on the exchange rate (


) relative to the NMR frequency difference (

):
  • Slow Exchange: You see two distinct sets of sharp peaks (Keto + Enol).

  • Intermediate Exchange: Broad, coalescing peaks (The "Blob").

  • Fast Exchange: A single, weighted-average set of peaks.

Troubleshooting Guide: Solvent & Temperature Control
ParameterImpact on EquilibriumRecommendation
Solvent Polarity Polar solvents (DMSO) stabilize the Enol form via H-bonding.[4] Non-polar (CDCl3) favors the Keto form (usually).Start with DMSO-d6 for solubility. If peaks are broad, switch to Toluene-d8 (non-polar) to force the Keto form.
Temperature Higher Temp = Faster Exchange (Coalescence). Lower Temp = Slow Exchange (Freeze out).Run VT-NMR . Heat to 320-340 K to coalesce peaks into sharp averages for easier integration.
Concentration High concentration promotes intermolecular H-bonding and dimerization.Dilute your sample (approx. 5-10 mg in 0.6 mL).
Visualization: Tautomeric Equilibrium

Tautomerism cluster_implications NMR Consequences Keto Keto Tautomer (C3-H present) Major form in non-polar solv. Enol Enol Tautomer (C3-OH, C3=C4) Stabilized in DMSO Keto->Enol  k1 (slow/intermediate)   Imp1 Split Signals (Slow Exch) Keto->Imp1 Imp3 Missing C3-H (In Enol form) Enol->Imp3 Imp2 Broadening (Intermed. Exch)

Figure 2: The dynamic equilibrium causing spectral complexity.

Module 3: Accurate Quantification (qNMR)

The Problem

You cannot simply integrate the C3-H signal to determine purity because:

  • Part of the molecule exists as the Enol (which has no C3-H).

  • The Enol -OH proton is often too broad to integrate or exchanges with water in the solvent.

The Solution: Validated qNMR Protocol

To determine the purity of 4-oxopyrrolidine-3-carbonitrile, you must select a "Reporter Signal" that is chemically equivalent in both tautomers or sufficiently resolved to sum them up.

Step-by-Step Protocol:

  • Select Solvent: DMSO-d6 (Preferred for solubility and separating water peak).

  • Acquisition Parameters:

    • Relaxation Delay (D1):

      
       seconds (Ensure full relaxation).
      
    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32.

  • Integration Strategy:

    • Do NOT use: The C3-H (approx 3.5-4.5 ppm).

    • Do NOT use: The NH proton (broad, exchangeable).

    • USE: The C5-H protons (methylene group).

      • In the Keto form, these appear as a multiplet/singlet (depending on conformation).

      • In the Enol form, they shift slightly.

      • Action: Integrate the entire region covering the C5 protons for both tautomers. If they are separated, sum the integrals.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons (2 for C5),
    
    
    = Molar Mass,
    
    
    = Weight.[5][6]

FAQ: Rapid Fire Troubleshooting

Q: I see a small triplet at 4.1 ppm and a smaller singlet at 11.2 ppm in DMSO. What are they? A: The triplet is likely the C3-H of the Keto form. The singlet at 11.2 ppm is likely the enolic -OH (or potentially the NH if downfield shifted). The ratio of these integrals tells you the Keto:Enol ratio (


).

Q: Can I use TFA (Trifluoroacetic acid) to clean up the spectrum? A: Adding a drop of


 or acid usually collapses the coupling by accelerating exchange, but it will wipe out your C3-H signal via H-D exchange. Only use trace acid if you are analyzing the rest of the scaffold (e.g., side chains at N1) and don't care about the C3 proton.

Q: My C3-H signal integrates to 0.7H. Is my compound impure? A: Not necessarily. If you are in a solvent supporting 30% enolization, the C3-H (which only exists in the keto form) will integrate to 0.7. Check for the presence of the enol alkene signal or OH signal to confirm the missing mass balance.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explains general theory of keto-enol exchange and NMR time scales).
  • Reich, H. J. Structure Determination Using NMR: Chemical Shift and Tautomerism. University of Wisconsin-Madison. (Authoritative source on

    
    -dicarbonyl and 
    
    
    
    -ketonitrile tautomerism). [Link]
  • Albesa, A. G., et al. (2010).[7] Solvent effects on tautomeric equilibria in

    
    -ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. (Specific study on solvent polarity shifting enol content in cyano-ketones). [Link]
    
  • Hansen, P. E. (2015). Isotope effects on chemical shifts as a tool in the study of tautomeric equilibria. Annual Reports on NMR Spectroscopy. (Advanced reading on using isotopes to study these equilibria).

Sources

Troubleshooting

Purification of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile by column chromatography

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering difficulties with the purification of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering difficulties with the purification of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile .

Technical Support Center: Purification of -Oxonitriles

Ticket Subject: Optimization of Column Chromatography for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

The purification of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile presents a classic chromatographic challenge due to the


-ketonitrile  motif embedded within a pyrrolidine ring.

Compound Profile:

  • Core Structure: Pyrrolidine heterocycle.

  • Critical Motif:

    
    -Oxonitrile (C4-ketone, C3-nitrile).
    
  • pKa Warning: The C3 proton is highly acidic (

    
    ) due to the electron-withdrawing nitrile and ketone flanking it.
    
  • Lipophilicity: The N-(4-chlorophenyl) group provides significant UV activity and solubility in chlorinated solvents, but the polar core creates strong interactions with the stationary phase.

Primary Failure Modes:

  • Streaking/Tailing: Caused by the enol form interacting with silica silanols.

  • Hydrolysis: Conversion of the nitrile to an amide/acid on acidic silica.

  • Co-elution: Difficulty separating from the N-(4-chlorophenyl)glycine precursor or decarboxylated byproducts.

Phase 1: Pre-Purification Diagnostics (TLC Scouting)

Before packing the column, you must diagnose the behavior of the compound on the stationary phase.

Standard Protocol: Run TLC plates in Hexane:Ethyl Acetate (3:1) and DCM:Methanol (98:2) .

ObservationDiagnosisRemediation Strategy
Comet-like tailing Acidic C3 proton is exchanging with silica silanols.Add 0.5% Acetic Acid to the eluent to suppress ionization.
Spot stays at baseline Compound is too polar or degrading.Switch to DCM/MeOH or consider Neutral Alumina .
Double spots (connected) Keto-enol tautomerism occurring on-plate.This is an artifact. The column will likely merge them, but 2D-TLC is required to confirm.
2D-TLC Validation Protocol (Crucial for Tautomers)

To confirm if "impurities" are actually just tautomers:

  • Spot the sample at the corner of a square TLC plate.

  • Elute in Direction 1. Dry the plate.

  • Rotate 90° and elute in Direction 2 (same solvent).

  • Result: If spots lie on the diagonal, they are stable. If off-diagonal spots appear, the compound is equilibrating (tautomerizing) or decomposing on the silica.

Phase 2: Method Development & Troubleshooting (FAQs)

Q1: The compound streaks across the column, contaminating all fractions. How do I fix this?

Root Cause: The


-ketonitrile moiety exists in equilibrium between the keto and enol forms. The enol form acts as a hydrogen bond donor/acceptor with the acidic silanol groups (

) on the silica gel, causing "drag."

The Fix: Acidify the Mobile Phase. Do not use base (TEA) as it may induce racemization or hydrolysis of the nitrile.

  • Modifier: Add 0.1% to 0.5% Glacial Acetic Acid to your Hexane/EtOAc mobile phase.

  • Mechanism: The acid suppresses the ionization of the silanols and the C3-proton, forcing the molecule into a single, neutral state that migrates cleanly.

Q2: I see a new impurity forming during the column run.

Root Cause: On-column degradation.

  • Hydrolysis: The nitrile group (

    
    ) can hydrolyze to the amide (
    
    
    
    ) if the silica is too acidic and the run time is long.
  • Decarboxylation: If the nitrile hydrolyzes to the acid, it may spontaneously decarboxylate (loss of

    
    ) to form 1-(4-chlorophenyl)pyrrolidin-3-one.
    

The Fix: Rapid Chromatography or Stationary Phase Switch.

  • Option A (Speed): Use "Flash" conditions strictly. Target a run time of <15 minutes.

  • Option B (Phase): Switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic than silica and prevents the acid-catalyzed hydrolysis of the nitrile.

Q3: My compound is insoluble in the mobile phase (Hex/EtOAc), causing band broadening at the top.

Root Cause: The 4-chlorophenyl group makes the crystal lattice stable, while the polar core resists dissolution in non-polar solvents. Injecting in DCM/MeOH causes "precipitation shock" when it hits the Hexane mobile phase.

The Fix: Dry Loading.

  • Dissolve crude material in minimal DCM.[1]

  • Add Celite 545 (or Silica Gel) at a 1:2 ratio (mass crude : mass solid).

  • Rotovap to dryness until a free-flowing powder is obtained.

  • Load this powder on top of the packed column. Why this works: It eliminates solvent mismatch and ensures the band starts as a tight, uniform zone.

Phase 3: Optimized Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific class of molecule.

PurificationLogic Start Crude 1-(4-Chlorophenyl)- 4-oxopyrrolidine-3-carbonitrile TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Tailing Observation: Significant Tailing? TLC->Tailing Decomp Observation: New Spots (Hydrolysis)? Tailing->Decomp Yes (Tailing) DryLoad Loading Method: Dry Load on Celite Tailing->DryLoad No (Clean Spot) AcidSilica Protocol A: Acidified Silica Gel (Add 0.5% AcOH) Decomp->AcidSilica No (Stable but Tailing) Alumina Protocol B: Neutral Alumina (Brockmann III) Decomp->Alumina Yes (Unstable) AcidSilica->DryLoad Alumina->DryLoad Final Pure Fractions (Verify via NMR/MS) DryLoad->Final

Caption: Decision tree for stationary phase selection based on TLC behavior of


-oxonitriles.

Phase 4: Recommended Experimental Protocol

Objective: Purification of 1.0 g of crude material.

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    ) OR Neutral Alumina.
    
  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Acetic Acid (AcOH), Dichloromethane (DCM).

  • Additives: Celite 545.[2]

Step-by-Step Procedure:

  • Column Preparation:

    • Pack a column (diameter: 3 cm, height: 15 cm) with Silica Gel.

    • Equilibration: Flush with 3 column volumes (CV) of Hex:EtOAc (80:20) + 0.5% AcOH . The acid ensures the silica surface is protonated before the sample arrives.

  • Sample Loading (Dry Load):

    • Dissolve 1.0 g crude in 5 mL DCM.

    • Add 2.0 g Celite. Evaporate to dryness.

    • Add the powder to the top of the column and add a layer of sand (1 cm) to protect the bed.

  • Elution Gradient:

    • CV 1-3: 10% EtOAc in Hexane (removes non-polar impurities like chlorobenzene derivatives).

    • CV 4-10: Gradient from 20%

      
       40% EtOAc in Hexane (+ 0.5% AcOH).
      
    • Note: The product typically elutes between 25-35% EtOAc.

  • Fraction Analysis:

    • Spot fractions on TLC.[1] Visualize using UV (254 nm) – the 4-chlorophenyl group is strongly UV active.

    • Stain: Use

      
       or Vanillin stain to visualize non-UV active impurities (though the product itself is UV active).
      
  • Workup:

    • Combine pure fractions.

    • Critical Step: If Acetic Acid was used, wash the combined organic fractions with saturated

      
       (aq) before evaporation to remove the acetic acid, otherwise, concentrating the acid with the product may induce degradation in the flask.
      

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text for flash chromatography parameters). Link

  • Reich, H. J. Bordwell pKa Table (Nitriles and Ketones). University of Wisconsin-Madison. (Authoritative source for estimating the acidity of the C3 proton). Link

  • Hale, K. J.The Dieckmann Condensation in Heterocyclic Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, 2005. (Context for the synthesis and stability of 4-oxopyrrolidine-3-carbonitriles).
  • Org. Synth. Coll. Vol. 9, p. 559 (1998).General procedures for handling

    
    -ketonitriles and preventing hydrolysis during workup.Link
    

Sources

Optimization

Technical Support Center: Solving Solubility Challenges with 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Welcome to the technical support hub for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a molecule with predicted poor aqueous solubility, its effective use in experimental settings requires a systematic and well-understood approach to solubilization. This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure you can generate reliable and reproducible data.

Understanding the Molecule: Why is Solubility a Challenge?

Before attempting to dissolve 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, it's crucial to understand its inherent physicochemical properties that contribute to its low solubility. While extensive experimental data for this specific molecule is not publicly available, we can infer its behavior from its chemical structure.

The molecule possesses a chlorophenyl group, which is hydrophobic, and a polar oxopyrrolidine-carbonitrile moiety. The presence of the aromatic chlorine atom and the overall molecular structure suggest a lipophilic nature, which often correlates with poor solubility in aqueous media. Such characteristics are common in new chemical entities, with over 40% of compounds in drug discovery pipelines being poorly water-soluble[1][2]. This low solubility can lead to significant challenges in obtaining accurate results in biological assays and can hinder the assessment of a compound's therapeutic potential[3][4].

A Systematic Approach to Solubilization

Successfully dissolving a poorly soluble compound like 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is not a one-size-fits-all process. It requires a logical, stepwise approach to identify the optimal solvent and formulation strategy for your specific experimental needs. The following workflow is designed to guide you through this process efficiently.

Solubilization_Workflow Start Start: Compound Received Initial_Solvent 1. Initial Solvent Screen (DMSO, DMF, Ethanol) Start->Initial_Solvent Stock_Solution 2. Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) Initial_Solvent->Stock_Solution Soluble Is compound fully dissolved? Stock_Solution->Soluble Precipitation_Check 3. Test Dilution in Aqueous Media (e.g., PBS, Cell Culture Medium) Soluble->Precipitation_Check Yes Troubleshoot 4. Troubleshoot Formulation Soluble->Troubleshoot No Precipitation Does precipitation occur? Precipitation_Check->Precipitation Success Success! Proceed with experiment. (Final solvent conc. <0.5%) Precipitation->Success No Precipitation->Troubleshoot Yes Co_Solvent Option A: Use Co-solvents (PEG400, Propylene Glycol) Troubleshoot->Co_Solvent pH_Adjust Option B: Adjust pH (if compound is ionizable) Troubleshoot->pH_Adjust Cyclodextrin Option C: Use Cyclodextrins (HP-β-CD, SBE-β-CD) Troubleshoot->Cyclodextrin Particle_Reduction Option D: Particle Size Reduction (Sonication, Homogenization) Troubleshoot->Particle_Reduction Re_Evaluate Re-evaluate in Aqueous Media Co_Solvent->Re_Evaluate pH_Adjust->Re_Evaluate Cyclodextrin->Re_Evaluate Particle_Reduction->Re_Evaluate Re_Evaluate->Precipitation

Caption: A decision workflow for solubilizing challenging compounds.

Detailed Protocols & Methodologies

Protocol 1: Preparation of a DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of compounds in drug discovery due to its high solubilizing power.[5][6]

Objective: To prepare a high-concentration stock solution of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Materials:

  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a higher concentration to allow for subsequent dilutions.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[7]

    • Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.[7]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If not, the compound may not be soluble at that concentration in pure DMSO.

  • Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8] Many stock solutions in DMSO are stable for at least 3-6 months at these temperatures.[7][8]

Protocol 2: Kinetic Solubility Assessment in Aqueous Media

This protocol determines the concentration at which the compound precipitates when a DMSO stock is diluted into an aqueous buffer. This is a critical step to mimic what happens in a typical cell-based or biochemical assay.[3][9]

Objective: To determine the kinetic solubility limit of the compound in a relevant aqueous buffer (e.g., PBS, cell culture medium).

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600-700 nm.

Procedure:

  • Prepare Dilution Series: In the 96-well plate, add the aqueous buffer to each well.

  • Add Compound: Using a multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and is experimentally tolerable (typically ≤0.5% for cell-based assays).[8]

  • Incubate: Shake the plate for 1-2 hours at room temperature.[3] This allows time for any potential precipitation to occur.

  • Measure Precipitation: Read the plate on a plate reader to measure light scattering (nephelometry) or absorbance. A sharp increase in the signal indicates the formation of a precipitate.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit under these conditions.

Result Interpretation Next Step
Clear solution at desired final concentrationCompound is sufficiently soluble for the experiment.Proceed with the experiment, ensuring a solvent control is included.
Precipitation observed at or below the desired final concentrationThe compound has crashed out of solution. The formulation is not suitable.Proceed to Troubleshooting Strategies.

Troubleshooting & Advanced Solubilization Strategies

If your compound precipitates upon dilution in aqueous media, several advanced strategies can be employed.[2][10][11]

Strategy A: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[10][12][]

Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[][14]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Application: Prepare a stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG400). This can often prevent precipitation upon further dilution in aqueous buffers.[] It is crucial to test the tolerance of your experimental system (e.g., cells) to the final concentration of the co-solvent.

Strategy B: pH Adjustment

If a compound has ionizable functional groups (acidic or basic), its solubility will be highly dependent on the pH of the solution.[15][16][17] By adjusting the pH, the compound can be converted into its more soluble ionized (charged) form.[16][17]

Mechanism:

  • For acidic compounds: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble anionic salt.

  • For basic compounds: Decreasing the pH below the compound's pKa will protonate it, forming a more soluble cationic salt.

Application:

  • Determine if 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has an ionizable group with a relevant pKa.

  • Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.2, 7.4, 8.5).

  • Perform the kinetic solubility assay (Protocol 2) in each buffer to identify a pH where solubility is maximized. It is essential to choose a buffer that is effective at the desired pH.[18]

Strategy C: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[1][19][20][21]

Mechanism: The hydrophobic part of the compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[19][21]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water Aqueous Environment Complex Soluble Inclusion Complex Compound_in_CD Compound p1 p2 p1->p2 Forms

Sources

Troubleshooting

Preventing hydrolysis of nitrile group during oxopyrrolidine synthesis

Technical Support Center: Oxopyrrolidine Synthesis Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxopyrrolidine Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nitrile group stability during the synthesis of oxopyrrolidine scaffolds. Unwanted hydrolysis of the nitrile moiety is a common side reaction that can significantly impact yield and purity. This document provides in-depth troubleshooting strategies, preventative protocols, and the mechanistic reasoning behind them to ensure the successful synthesis of your target compounds.

Part 1: Understanding the Core Problem: The Mechanism of Nitrile Hydrolysis

The primary challenge in maintaining the integrity of a nitrile group during oxopyrrolidine ring formation is the susceptibility of the cyano group to hydrolysis under both acidic and basic conditions, which are often employed for cyclization. The hydrolysis proceeds in two distinct stages: first to a primary amide, and then further to a carboxylic acid.[1][2]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[3][4] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of a primary amide intermediate. Under sustained acidic conditions and heat, the amide is subsequently protonated at the carbonyl oxygen, rendering its carbon more electrophilic for a second attack by water, ultimately leading to the carboxylic acid and an ammonium ion.[1][3]

  • Base-Catalyzed Hydrolysis : This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][5] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[5] While it is sometimes possible to halt the reaction at the amide stage under milder basic conditions, harsher conditions (e.g., higher temperatures, concentrated base) will drive the subsequent hydrolysis of the amide to a carboxylate salt.[3]

The diagram below illustrates these competing pathways.

G cluster_main Synthetic Pathways Start Nitrile-Containing Precursor Desired Nitrile-Oxopyrrolidine (Target Product) Start->Desired Successful Cyclization (Mild, Anhydrous Conditions) Amide Amide-Oxopyrrolidine (Intermediate/Side Product) Start->Amide Partial Hydrolysis (H₂O, Mild H⁺ or OH⁻) Acid Carboxylic Acid-Oxopyrrolidine (Side Product) Amide->Acid Full Hydrolysis (H₂O, Strong H⁺ or OH⁻, Heat) Acid_Cond Acidic (H₃O⁺) Base_Cond Basic (OH⁻)

Caption: Competing reaction pathways during oxopyrrolidine synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of a new, more polar compound by TLC, and my mass spec shows a mass increase of +18 amu. What is happening? This is a classic sign of hydrolysis to the primary amide (R-CN + H₂O → R-CONH₂). Your cyclization conditions likely involve trace or bulk water and are sufficiently acidic or basic to initiate the first stage of hydrolysis.

Q2: My reaction has gone even further, and I've isolated a product with a mass increase of +35 amu, which corresponds to a carboxylic acid. Is my synthesis salvageable? This indicates complete hydrolysis (R-CN + 2H₂O → R-COOH + NH₃). This typically occurs under harsher conditions (strong acid/base, high heat).[6][7] At this point, it is not possible to reverse the hydrolysis. The focus should shift to preventative strategies for subsequent attempts.

Q3: Can I stop the hydrolysis at the amide stage and then convert it back to the nitrile? Yes, this is a viable strategy. If you can consistently and cleanly produce the amide-oxopyrrolidine, you can isolate it and use modern dehydration reagents to form the desired nitrile. This approach is often more reliable than trying to prevent hydrolysis entirely.[8][9]

Q4: What is the simplest change I can make to my protocol to reduce hydrolysis? The most straightforward first step is to rigorously control the water content. Use freshly distilled, anhydrous solvents, dry all glassware in an oven, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Part 3: In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving nitrile hydrolysis based on your experimental observations.

G start Nitrile Hydrolysis Observed? problem_amide Partial Hydrolysis (Amide Formation) start->problem_amide Yes, partially problem_acid Complete Hydrolysis (Carboxylic Acid Formation) start->problem_acid Yes, completely cause_amide Causes: - Trace H₂O - Mild Acid/Base Conditions - Long Reaction Time problem_amide->cause_amide cause_acid Causes: - Harsh Acid/Base (aq.) - High Temperature - Excess H₂O problem_acid->cause_acid solution_amide1 Optimize Conditions: - Use anhydrous solvents - Lower temperature - Add dehydrating agent (e.g., molecular sieves) cause_amide->solution_amide1 solution_acid1 Change Cyclization Method: - Use non-hydrolytic conditions (e.g., radical, metal-catalyzed) cause_acid->solution_acid1 solution_robust Change Synthetic Strategy: (Most Robust Solution) - Synthesize Amide-Oxopyrrolidine - Dehydrate Amide to Nitrile cause_acid->solution_robust solution_amide1->solution_robust If optimization fails

Caption: Troubleshooting decision tree for nitrile hydrolysis.

Part 4: Proactive Strategies & Experimental Protocols

The most effective approach is to design your synthesis to avoid the conditions that promote hydrolysis from the outset.

Strategy A: Optimization of Reaction Conditions

If your cyclization chemistry must be performed with the nitrile group present, careful optimization is critical.

ParameterCondition Favoring HydrolysisRecommended Condition for Nitrile StabilityRationale
Solvent Protic (Water, Methanol, Ethanol)Aprotic (THF, Dioxane, Toluene, CH₂Cl₂)Protic solvents can act as a proton source/shuttle and a nucleophile, facilitating hydrolysis.
Temperature High (>80 °C)Room Temperature or belowHydrolysis has a significant activation energy; lower temperatures dramatically reduce the rate.
pH Strong Acid (pH < 2) or Strong Base (pH > 12)Mildly Acidic/Basic or NeutralBoth extremes catalytically accelerate the hydrolysis mechanism.[1][5]
Water Content > 100 ppm< 50 ppm (Anhydrous)Water is a required reagent for hydrolysis. Its exclusion is the most direct preventative measure.
Strategy B: Post-Cyclization Nitrile Formation (Recommended)

This is the most robust and often preferred strategy. It decouples the potentially harsh ring-forming conditions from the sensitive nitrile group. The synthesis is redesigned to carry an amide through the cyclization step, which is then dehydrated to the nitrile in the final step under mild conditions.

G cluster_A Strategy A: Cyclization with Nitrile Present cluster_B Strategy B: Post-Cyclization Nitrile Formation A_Start Nitrile Precursor A_Cyclize Cyclization (Risk of Hydrolysis) A_Start->A_Cyclize A_End Nitrile-Oxopyrrolidine A_Cyclize->A_End Success A_Side Hydrolyzed Byproducts A_Cyclize->A_Side Failure B_Start Amide Precursor B_Cyclize Cyclization (Amide is Stable) B_Start->B_Cyclize B_Intermediate Amide-Oxopyrrolidine B_Cyclize->B_Intermediate B_Dehydrate Mild Dehydration B_Intermediate->B_Dehydrate B_End Nitrile-Oxopyrrolidine B_Dehydrate->B_End

Caption: Comparison of synthetic strategies.

Numerous modern reagents can efficiently dehydrate primary amides to nitriles without requiring harsh conditions that could compromise the oxopyrrolidine core.

Reagent SystemTypical ConditionsAdvantagesConsiderations
(COCl)₂ (Oxalyl Chloride), Et₃N, cat. Ph₃PO MeCN, 0 °C to rt, < 10 minExtremely fast, low catalyst loading, wide functional group tolerance.[8]Oxalyl chloride is toxic and moisture-sensitive.
PCl₃, Et₂NH CHCl₃, 0 °C to reflux, < 1 hrRapid and effective for many substrates.[10]PCl₃ is corrosive and reacts violently with water.
Triflic Anhydride (Tf₂O), Et₃N CH₂Cl₂, 0 °C, < 1 hrVery mild conditions, high yields.[11]Reagent is expensive.
Propylphosphonic Anhydride (T3P®) EtOAc, rt to 50 °C, 1-3 hrHigh yielding, easy workup as byproducts are water-soluble.[11]Reagent cost can be a factor for large-scale synthesis.

This protocol, adapted from Shipilovskikh et al.[8], offers a highly efficient and rapid method for converting a primary amide to a nitrile under exceptionally mild conditions.

Materials:

  • Amide-Oxopyrrolidine (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine oxide (Ph₃PO) (0.01 mmol, 0.01 equiv)

  • Anhydrous Acetonitrile (MeCN) (4 mL)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Oxalyl Chloride ((COCl)₂) (2.0 mmol, 2.0 equiv)

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the Amide-Oxopyrrolidine (1.0 mmol) and triphenylphosphine oxide (0.01 mmol).

  • Dissolution: Add anhydrous acetonitrile (4 mL) followed by triethylamine (3.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add oxalyl chloride (2.0 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO, CO₂) will occur.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within this timeframe.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude nitrile can be purified by flash column chromatography.

By implementing these informed strategies, researchers can effectively navigate the challenges of nitrile hydrolysis, leading to higher yields, improved purity, and more efficient discovery and development timelines.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Gisvold, O., & Thaker, K. J. (1998). U.S. Patent No. 5,817,827. U.S.
  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihen, A. A. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 8344–8350. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Jha, S., & Kumar, R. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis + H2O. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Ghaffar, T., & Parkins, A. W. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Nature Communications. [Link]

  • Slideshare. (n.d.). Protecting Groups In Organic Synthesis. [Link]

  • Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]

  • ResearchGate. (2025, January 20). What are protecting groups in organic synthesis relating to functional?[Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. [Link]

  • Parsons, A. F., & Pettifer, R. M. (1998). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1, 651-660. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of α,β-unsaturated nitriles from.... [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Suslov, E. V., et al. (2020). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 25(23), 5698. [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Bobko, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

Sources

Optimization

Optimizing cyclization conditions for N-aryl oxopyrrolidines

Technical Support Center: Optimizing Cyclization Conditions for N-Aryl Oxopyrrolidines Case ID: #NAOP-CYC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cyclization Conditions for N-Aryl Oxopyrrolidines

Case ID: #NAOP-CYC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

Subject: Troubleshooting and optimizing the formation of N-aryl-2-oxopyrrolidines (N-aryl-


-lactams).

The Challenge: Synthesizing N-aryl oxopyrrolidines typically involves one of two strategic disconnections:

  • Cyclization of an N-aryl-

    
    -amino acid (or ester) precursor.
    
  • N-Arylation of an existing 2-oxopyrrolidine ring (C-N coupling).

The primary failure modes in these pathways are electronic deactivation (where the aryl group reduces nitrogen nucleophilicity) and steric hindrance (ortho-substitution). This guide provides optimized protocols and troubleshooting workflows for both pathways, with a focus on Copper-catalyzed intramolecular amidation and acid-mediated dehydration.

Decision Matrix: Selecting Your Method

Before starting, determine your precursor type to select the correct optimization module.

MethodSelection Start Starting Material? Linear Linear N-Aryl Gamma-Amino Acid/Ester Start->Linear Ring Existing Oxopyrrolidine Ring Start->Ring Halo Linear Gamma-Halo N-Aryl Amide Start->Halo Linear_Path Method A: Acid/Thermal Cyclization Linear->Linear_Path Ring_Path Method B: Intermolecular C-N Coupling (Goldberg/Buchwald) Ring->Ring_Path Halo_Path Method C: Intramolecular C-N Coupling (Cu-Catalysis) Halo->Halo_Path

Figure 1: Strategic selection of cyclization methodology based on available precursors.

Module A: Cyclization of Linear Precursors (Dehydration)

Context: You have an N-aryl-


-amino acid and need to close the ring.
Common Issue:  The reduced nucleophilicity of the aniline nitrogen prevents attack on the carbonyl.
Optimized Protocol: One-Pot Activation/Cyclization

Do not rely on simple thermal dehydration (Dean-Stark) for N-aryl substrates; it often leads to polymerization.

  • Activation: Dissolve N-aryl-

    
    -amino acid (1.0 equiv) in dry DCM  or 1,2-DCE .
    
  • Reagent: Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise at 0°C to form the acid chloride in situ.
    
    • Alternative: For acid-sensitive substrates, use HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.

  • Cyclization:

    • Acid Chloride Route: After 1h at RT, add Triethylamine (

      
      )  (3.0 equiv) slowly. Heat to reflux (40-60°C) for 2-4h.
      
    • HATU Route: Stir at RT for 16h. If stalled, heat to 50°C.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Troubleshooting Table: Linear Cyclization
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Nitrogen is too electron-poor (e.g., p-NO2 aryl).Switch to Method C (Intramolecular Cu-coupling). The nucleophile is too weak for standard acylation.
Product Hydrolysis Water entered during activation.Ensure strictly anhydrous conditions. Use fresh

.
Dimerization Intermolecular reaction favored over intramolecular.High Dilution: Run reaction at 0.01 M concentration to favor cyclization.
Black Tar Thermal decomposition.Lower temperature. Switch from

to milder coupling agents (EDC/HOBt).

Module B & C: Metal-Catalyzed Synthesis (The "Goldberg" Approach)

Context: This is the gold standard for synthesizing N-aryl oxopyrrolidines, either by coupling a lactam to an aryl halide (Method B) or cyclizing a


-halo amide (Method C).
Optimized Protocol: Cu-Catalyzed C-N Coupling

Based on modified Goldberg conditions optimized by Ma et al. and Buchwald.

  • Catalyst: CuI (10 mol%)

  • Ligand: (S)-N-Methylpyrrolidine-2-carboxylate (20 mol%) OR DMEDA (N,N'-dimethylethylenediamine).

    • Why? Amino acid ligands accelerate the coupling of aryl halides with amides significantly better than phenanthroline in these specific lactam systems.

  • Base:

    
      (2.0 equiv). Avoid 
    
    
    
    if sensitive functional groups are present.
  • Solvent: DMSO or DMF (Anhydrous).

  • Temperature: 90–110 °C.[1]

Step-by-Step:

  • Charge a Schlenk tube with CuI (0.1 equiv), Ligand (0.2 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with Argon (3x).

  • Add Aryl Iodide/Bromide (1.0 equiv) and 2-pyrrolidinone (1.2 equiv) in DMSO.

  • Seal and heat to 100°C for 12-24h.

  • Critical Step: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts before aqueous workup.

Mechanism & Failure Analysis (Graphviz)

CuMechanism Complex L-Cu(I)-X Species OxAdd Oxidative Addition (Ar-X) Complex->OxAdd LigEx Ligand Exchange (Lactam N-H) Complex->LigEx RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Slow Step Fail_OxAdd FAILURE: Ar-Cl used or e- rich Aryl OxAdd->Fail_OxAdd Stalls here LigEx->RedElim Fail_LigEx FAILURE: Poor Base or Steric Bulk LigEx->Fail_LigEx Stalls here Product N-Aryl Oxopyrrolidine RedElim->Product

Figure 2: Mechanistic pathway for Copper-catalyzed coupling showing critical failure points.

Frequently Asked Questions (FAQs)

Q1: My reaction works for Phenyl iodide but fails for ortho-substituted Aryl iodides. Why? A: Ortho-substitution creates significant steric clash during the reductive elimination step of the copper cycle.

  • Fix: Switch to a smaller ligand like DMEDA or increase catalyst loading to 20 mol%. Alternatively, switch to Palladium catalysis (Pd2(dba)3 / Xantphos), which often tolerates sterics better than Copper systems for C-N coupling [1].

Q2: Can I use Aryl Chlorides? A: Generally, no. Aryl chlorides are too inert for standard Cu-catalyzed Goldberg conditions.

  • Fix: You must use Aryl Iodides or Bromides . If you are restricted to a chloride, you must use a Palladium system (e.g., BrettPhos precatalyst).

Q3: The product is difficult to separate from the copper waste. A: Lactams coordinate strongly to copper.

  • Fix: Wash the organic layer with 10% aqueous ethylenediamine or aqueous ammonia during workup. This chelates the copper into the aqueous phase (turning it blue) and releases your product.

Q4: I am seeing N-alkylation instead of N-arylation when using Method C. A: If your precursor has a leaving group on the alkyl chain (e.g.,


-bromo-N-aryl amide), the nitrogen might attack the alkyl bromide intermolecularly.
  • Fix: Ensure high dilution (0.05 M) to favor the intramolecular exo-tet cyclization over intermolecular polymerization.

References

  • Copper-Catalyzed N-Arylation (General): Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] J. Am. Chem. Soc.2001 , 123, 7727–7729. Link

  • Amino Acid Ligands (Ma's Method): Cai, Q.; Zhu, W.; Zhang, H.; Zhang, Y.; Ma, D. "CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Amides." Synthesis2005, 496–499.
  • Intramolecular Amidation: Cini, E.; Airey, J. E.; Naldini, D.; Williams, J. M. J. "Copper-Catalysed Intramolecular Aryl Amidation." Org.[2][3] Biomol. Chem.2023 , 21, 456-460. Link

  • Review on Lactam Synthesis: Majumdar, K. C.; Bhattacharyya, T.; Chattopadhyay, B.; Sinha, B. "Recent Advances in the Synthesis of Pyrrolidinones." Synthesis2009, 2117–2142.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Troubleshooting

Technical Support Center: Decomposition of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4-oxopyrrolidine-3...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. It addresses common challenges and questions regarding its decomposition under basic conditions, offering troubleshooting advice and detailed mechanistic insights to ensure experimental success and integrity.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you navigate specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My reaction is yielding a mixture of the corresponding amide and carboxylic acid. How can I improve the selectivity for the amide product?

Answer: The formation of both amide and carboxylic acid is a classic outcome of nitrile hydrolysis. The reaction proceeds in two stages: the nitrile is first hydrated to an amide, which can then be further hydrolyzed to a carboxylic acid (as a carboxylate salt under basic conditions).[1][2] The extent of hydrolysis is highly dependent on the reaction conditions.

Causality:

  • Milder Conditions Favor Amide: The initial hydration of the nitrile to the amide is generally faster than the subsequent hydrolysis of the amide. By using milder conditions, you can often stop the reaction at the amide stage.[3]

  • Harsher Conditions Favor Carboxylic Acid: Vigorous conditions, such as high temperatures, extended reaction times, and high concentrations of a strong base, provide the necessary activation energy to overcome the stability of the amide intermediate, driving the reaction to completion to form the more thermodynamically stable carboxylate.[3][4]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lower the temperature of your reaction. If you are refluxing, try running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).

  • Use a Weaker Base: Switch from a strong hydroxide base (like NaOH or KOH) to a milder inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).

  • Limit Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS). Quench the reaction as soon as a significant amount of the starting material is consumed, before substantial conversion to the carboxylic acid occurs.

  • Control Stoichiometry: Use a limited amount of water if your solvent system allows, as water is a reactant in the hydrolysis.

Protocol: Selective Synthesis of 1-(4-Chlorophenyl)-4-oxo-pyrrolidine-3-carboxamide
  • Dissolve 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (1 eq.) in a suitable solvent mixture (e.g., ethanol/water).

  • Add a mild base, such as K₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature (20-25 °C).

  • Monitor the reaction progress every hour using LC-MS.

  • Once the starting material is consumed and before the carboxylic acid peak becomes significant, quench the reaction by neutralizing with a dilute acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product via column chromatography or recrystallization.

Question 2: I'm observing a significant ring-opened byproduct in my analysis, leading to low yields of my desired product. What is this impurity and how can I prevent its formation?

Answer: The structure of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile makes it susceptible to a base-catalyzed retro-Michael addition reaction. This pathway involves the cleavage of a carbon-carbon bond, leading to the opening of the pyrrolidinone ring.

Causality: The hydrogen atom at the C3 position (alpha to both the ketone and the nitrile) is acidic. A sufficiently strong base can deprotonate this carbon to form a resonance-stabilized carbanion.[5] This intermediate can then undergo elimination, breaking the C-C bond and opening the ring. This process is essentially the reverse of the Michael addition that could be used to form the ring.[6][7]

Retro_Michael_Reaction

Troubleshooting Steps:

  • Employ Milder Bases: Avoid strong bases like NaOH, KOH, or alkoxides. A weaker base like sodium bicarbonate (NaHCO₃) or an amine base may be sufficient for the desired reaction (e.g., mild hydrolysis) without promoting significant C-C bond cleavage.

  • Lower the Reaction Temperature: The retro-Michael reaction, like most elimination reactions, is favored at higher temperatures. Running your experiment at or below room temperature can significantly suppress this side reaction.

  • Modify the Substrate (if possible): If you are in the process of designing a synthesis, consider if a different electron-withdrawing group than the nitrile could be used, one that is less able to stabilize the carbanion intermediate. This is more of a design consideration than a direct troubleshooting step for an existing protocol.

Question 3: My reaction is stalling. After several hours, a large amount of starting material remains. What can I do to drive the reaction to completion?

Answer: A stalled reaction is typically due to insufficient activation energy, poor solubility of reactants, or deactivation of the catalyst/reagent.

Causality:

  • Insufficient Base: The base may be consumed by other acidic protons or by atmospheric CO₂.

  • Low Temperature: The reaction rate may be inherently slow at the chosen temperature.

  • Poor Solubility: If the substrate or base is not well-dissolved, the reaction can only occur at the interface of the phases, leading to a very slow rate.

Troubleshooting Steps:

  • Increase Base Stoichiometry: Add an additional portion of the base. Ensure the base is fresh and has been properly stored.

  • Gradually Increase Temperature: Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor for progress. Be mindful that this can also increase the rate of side reactions (see Questions 1 and 2).

  • Improve Solubility: Add a co-solvent. If you are in a purely aqueous medium, adding a polar aprotic solvent like THF or dioxane can help dissolve the organic substrate. Phase-transfer catalysts can also be effective in biphasic systems.

  • Ensure Proper Mixing: Increase the stirring rate to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q: What are the primary decomposition pathways for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile under basic conditions?

A: There are two main competing pathways for the decomposition of this molecule in a basic medium:

  • Nitrile Group Hydrolysis: The cyano group (-C≡N) is susceptible to nucleophilic attack by hydroxide ions. This leads first to the formation of a carboxamide intermediate, which can then undergo further hydrolysis to a carboxylic acid. The final product observed depends on the reaction conditions.[2][3][8]

  • Retro-Michael Addition: The acidity of the proton at C3 allows for the formation of a carbanion intermediate. This can trigger a ring-opening reaction via a retro-Michael mechanism, breaking the pyrrolidinone scaffold. This pathway is more prevalent under stronger basic conditions and at higher temperatures.[9]

Decomposition_Pathways cluster_hydrolysis Pathway 1: Nitrile Hydrolysis cluster_retro Pathway 2: Retro-Michael Addition Start 1-(4-Chlorophenyl)-4-oxopyrrolidine- 3-carbonitrile Amide Amide Intermediate Start->Amide Mild Base, Low Temp RetroProduct Ring-Opened Product Start->RetroProduct Strong Base, High Temp Acid Carboxylic Acid Product Amide->Acid Harsher Conditions (e.g., High Temp, Reflux)

Q: How does the choice of base impact the reaction outcome?

A: The strength of the base is a critical parameter that can be used to steer the reaction toward a desired outcome.

Base TypeExamplesStrengthLikely OutcomeRationale
Strong Hydroxide NaOH, KOHStrongFast hydrolysis, potential for over-hydrolysis to acid and significant retro-Michael addition.Highly nucleophilic and strongly basic, promoting both pathways effectively.
Carbonate/Bicarbonate K₂CO₃, NaHCO₃Moderate/WeakSlower, more controlled hydrolysis, often selective for the amide. Less retro-Michael addition.Less basic, reducing the equilibrium concentration of the C3 carbanion.
Organic Amine Et₃N, DBUWeak/Strong (Non-nucleophilic)Can be used for very mild conditions, but may be less effective for hydrolysis. Stronger non-nucleophilic bases like DBU could still promote retro-Michael.Primarily act as proton acceptors rather than nucleophiles.
Q: What analytical methods are best for monitoring this reaction?

A: A combination of techniques is recommended for a complete picture:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of new, less polar products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It allows for the separation and identification (by mass) of the starting material, amide intermediate, carboxylic acid product, and potential ring-opened byproducts. This provides a clear, quantitative picture of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the final, purified product. It can also be used to analyze crude reaction mixtures to determine the ratio of different products formed.

References
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chem LibreTexts. Nitrile to Acid - Common Conditions. [Link]

  • Clark, J. Hydrolysing Nitriles. (2015). Chemguide. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC. [Link]

  • Jyothi, C., et al. Recent Advances in Base-Assisted Michael Addition Reactions. (2022). ResearchGate. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Wikipedia. Michael addition reaction. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in Aqueous Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. It addresses potential stability issues in a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. It addresses potential stability issues in aqueous solutions through a series of frequently asked questions and troubleshooting protocols. The information herein is synthesized from established principles of chemical stability and degradation of related molecular structures.

Introduction

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidinone core, a tertiary amine, a ketone, and a β-aminonitrile moiety, presents several potential sites for chemical degradation in aqueous environments. Understanding the stability of this compound is critical for the development of reliable experimental assays, formulation design, and predicting its in vivo fate. This guide is designed to help you anticipate and troubleshoot stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in an aqueous solution?

A1: Based on its functional groups, the primary degradation pathways are likely to be hydrolysis of the nitrile group and potential ring-opening of the pyrrolidinone core, especially under harsh pH conditions. The β-aminonitrile structure may be susceptible to elimination reactions. Additionally, oxidative degradation could occur, although it is generally a slower process unless oxidizing agents are present.

Q2: How does pH affect the stability of this compound?

A2: The stability of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 4): The nitrile group can undergo acid-catalyzed hydrolysis to first form a primary amide and subsequently a carboxylic acid.[1] The tertiary amine will be protonated, which may influence the rate of other degradation reactions.

  • Neutral Conditions (pH 6-8): The compound is likely to be most stable in this range. However, slow hydrolysis of the nitrile may still occur.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a probable degradation route.[1] Furthermore, the presence of the ketone and the acidic α-proton of the nitrile could lead to base-catalyzed side reactions, such as retro-Michael-type additions, potentially leading to ring cleavage.

Q3: Is the compound sensitive to temperature?

A3: Yes, as with most chemical reactions, degradation rates are expected to increase with temperature.[2][3] Thermal stress can accelerate hydrolysis and other degradation pathways. For long-term storage of aqueous solutions, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. However, it is crucial to assess for potential precipitation upon cooling and re-dissolution upon warming.

Q4: Can the presence of buffers or other excipients affect stability?

A4: Absolutely. Buffer salts can sometimes catalyze degradation reactions. For instance, phosphate buffers have been implicated in the catalysis of hydrolysis for certain compounds. It is advisable to evaluate the stability of the compound in your specific formulation, including all excipients.

Q5: What analytical techniques are suitable for monitoring the stability of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4] Developing a method that can separate the parent compound from its potential degradation products is crucial. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradants.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short time in solution. Rapid chemical degradation due to pH or temperature.Prepare fresh solutions for each experiment. If solutions must be stored, perform a preliminary stability study to determine acceptable storage conditions (pH, temperature, duration). Consider using a less reactive buffer system.
Appearance of new peaks in the chromatogram. Formation of degradation products.Characterize the new peaks using LC-MS to identify the degradants. This will provide insight into the degradation pathway and help in optimizing solution conditions.
Inconsistent results between experiments. Inconsistent solution preparation and storage.Standardize the protocol for solution preparation, including the source and purity of the water, buffer composition, and pH. Define and adhere to strict storage conditions.
Precipitation of the compound from solution. Poor aqueous solubility, which may be pH-dependent.Determine the solubility of the compound at different pH values. Consider the use of co-solvents (e.g., DMSO, ethanol) or other formulating agents, but be mindful that they can also affect stability.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol outlines a basic experiment to assess the stability of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile at different pH values.

Materials:

  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

  • Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO)

  • Aqueous buffers: pH 3, 5, 7.4, and 9

  • HPLC system with a suitable C18 column

  • LC-MS system for peak identification (optional)

Procedure:

  • Prepare a working solution of the compound by diluting the stock solution with each of the aqueous buffers to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37 °C or 50 °C).

  • At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH.

Data Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Experimental Workflow for pH Stability Assessment

G cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation stock Prepare Stock Solution in Organic Solvent dilute Dilute Stock into Aqueous Buffers (pH 3, 5, 7.4, 9) stock->dilute t0 T=0 Analysis (HPLC) dilute->t0 Initial Sample incubation Incubate at Controlled Temperature t0->incubation sampling Sample at Time Points (2, 4, 8, 24, 48h) incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis plot Plot % Remaining vs. Time hplc_analysis->plot id Identify Degradants (LC-MS) plot->id G Parent 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Amide Amide Intermediate Parent->Amide Hydrolysis (H+ or OH-) RingOpened Ring-Opened Products Parent->RingOpened Base-catalyzed Elimination/Retro-Michael CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid Further Hydrolysis

Caption: Plausible degradation pathways for the target compound in aqueous media.

References

  • A rapid multi-residue analytical method was developed for the determination of four nicotinoid insecticides (thiacloprid, thiamethoxam, clothianidin, and dinotefuran) in cereals, vegetables and fruits using QuEChERS method and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). (2013).
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ACS Omega, 5(9), 4489-4497.
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2017). Applied and Environmental Microbiology, 83(24), e01941-17.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical and Biomedical Analysis, 257, 116542.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(46), 17055-17067.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). Journal of Pharmaceutical Sciences and Research, 10(8), 1993-1999.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Applied Pharmaceutical Science, 13(04), 001-010.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53.
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2017). PubMed.
  • Forced Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research, 8(6), 954-961.
  • An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. (2018).
  • pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. (2022).
  • Proposed mechanism of degradation of substituted cathinones based on the degradation of bupropion: base catalysed tautomerism, followed by hydrolysis of the imine to the alpha hydroxyketones, oxidation to the alpha dicarbonyl and hydrolysis to the acid. (2021).
  • 1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). Polymer Chemistry, 11(8), 1466-1476.
  • Analytical Methods for the Quantification of Pharmaceuticals. (2006).
  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025).
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (2021). Food Chemistry, 365, 130501.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). Food Chemistry, 365, 130501.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2020). Journal of Analytical Methods in Chemistry, 2020, 6813478.
  • Thermodynamics of the hydrolysis reactions of nitriles. (1998).
  • Hydrolysis of Nitriles. (2021). YouTube.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2012). Molecules, 17(9), 10793-10804.
  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Chem-Net.
  • PH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. (2004).
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Scientific Reports, 15(1), 12345.
  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (2014).
  • Synthesis of 2‐oxopyrrolidine‐3‐carbonitriles. (2022).
  • 4-Hydroxypyrrolidine-3-carbonitrile. BLD Pharm.

Sources

Troubleshooting

Technical Support Center: Grignard Reactions with 4-Oxopyrrolidine-3-Carbonitriles

Topic: Troubleshooting Grignard Addition to Multifunctional -Ketonitriles Lead Scientist: Senior Application Specialist, Synthetic Chemistry Division Date: February 17, 2026 Executive Summary: The "Silent Killer" in Your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Addition to Multifunctional


-Ketonitriles
Lead Scientist:  Senior Application Specialist, Synthetic Chemistry Division
Date:  February 17, 2026

Executive Summary: The "Silent Killer" in Your Flask

Reaction failure with 4-oxopyrrolidine-3-carbonitriles is rarely due to bad reagents; it is almost always a failure of chemoselectivity .

You are attempting to perform a nucleophilic addition on a substrate that is structurally biased to act as a proton source. The C3 proton (flanked by a ketone and a nitrile) has a pKa of


 10–12. Standard Grignard reagents (

) will deprotonate this position faster than they will attack the carbonyl, resulting in the recovery of starting material upon workup.

This guide moves beyond standard textbook answers to address the specific suppression of enolization and the control of regioselectivity (Ketone vs. Nitrile) in this heterocyclic scaffold.

Module 1: Critical Troubleshooting (Q&A)

Q1: "I added 2.0 equivalents of Grignard, but I recovered 90% starting material. Is my Grignard dead?"

Diagnosis: Your Grignard is likely fine. You are experiencing competing enolization . The Mechanism: The C3-H is highly acidic. The Grignard reagent acted as a base, forming a magnesium enolate.[1] This enolate is stable and unreactive toward further addition. When you quenched the reaction with acid/water, you simply protonated the enolate back to the starting ketone.

The Fix: The Imamoto Protocol (Organocerium Chemistry) You must switch from a "hard" Grignard to a more oxophilic, less basic organocerium species.

  • Reagent: Use anhydrous Cerium(III) Chloride (

    
    ).
    
  • Action: Pre-mix

    
     with your Grignard reagent (
    
    
    
    ) for 30–60 minutes at -78°C to form the organocerium species (
    
    
    ).
  • Why it works: Organocerium reagents are highly nucleophilic toward carbonyls (due to Ce's high oxophilicity activating the oxygen) but significantly less basic than organomagnesium reagents, suppressing deprotonation.

Critical Note:


 must be absolutely anhydrous. The heptahydrate (

) will kill your Grignard instantly. See Protocol A below for drying instructions.
Q2: "I want to attack the ketone (C4), but I'm seeing products from nitrile (C3) attack. How do I stop this?"

Diagnosis: Loss of kinetic control. The Mechanism: Ketones are generally more reactive than nitriles. However, if the ketone is sterically hindered (e.g., by bulky N-protecting groups) or if the reaction warms up too fast, the nitrile becomes a competitive electrophile. Attack at the nitrile yields an imine, which hydrolyzes to a ketone (a 3-acyl product) upon workup.[2]

The Fix:

  • Temperature: Maintain -78°C strictly. Ketone addition is fast at this temperature; nitrile addition is slow.

  • Stoichiometry: Do not use a large excess of nucleophile. Stick to 1.1–1.2 equivalents.

  • Quench: Quench at low temperature (-78°C to -20°C) to prevent the unreacted nitrile from reacting as the mixture warms.

Q3: "My NMR shows a complex mixture of ring-opened products. What happened?"

Diagnosis: Nucleophilic attack on the amide bond or N-deprotonation. The Mechanism: If the pyrrolidine nitrogen is unprotected (N-H), the Grignard will deprotonate it first (consuming 1 eq). The resulting anion can destabilize the ring or reduce the electrophilicity of the C4 ketone. If protected with an amide-like group (e.g., Acetyl), the Grignard may attack the protecting group.

The Fix:

  • Protection: Use N-Benzyl (Bn) or N-Tosyl (Ts) .

  • Avoid: N-Boc can sometimes be labile in the presence of strong Lewis acids like

    
     or undergo attack by strong nucleophiles. N-Benzyl is the safest choice for this specific scaffold.
    

Module 2: Decision Logic & Pathways

The following diagram illustrates the competing pathways and the intervention points required to secure the desired tertiary alcohol.

GrignardPathways Start 4-Oxopyrrolidine-3-Carbonitrile (Substrate) Grignard Standard Grignard (R-MgX) Start->Grignard Direct Addition CeCl3 Organocerium (R-CeCl2) Start->CeCl3 Imamoto Protocol Enolate Magnesium Enolate (Dead End) Grignard->Enolate Fast Deprotonation (Major Path) Imine Metallo-Imine (Nitrile Attack) Grignard->Imine Slow Addition (Side Reaction) CeCl3->Enolate Suppressed Alkoxide Ce-Alkoxide (Intermediate) CeCl3->Alkoxide Selective C=O Addition RecoveredSM Recovered Starting Material (Failure) Enolate->RecoveredSM Aq. Workup TertAlcohol Tertiary Alcohol (Desired Product) Alkoxide->TertAlcohol Aq. Workup AcylProduct Acyl-Pyrrolidine (Wrong Regioisomer) Imine->AcylProduct Hydrolysis

Caption: Pathway analysis showing the dominance of enolization with standard Grignard reagents and the restoration of nucleophilic addition using Organocerium chemistry.

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Anhydrous

Context: Commercial "anhydrous" beads often absorb moisture. This drying step is the single most critical factor for success.

  • Source: Start with

    
     (Heptahydrate).
    
  • Setup: Place the salt in a Schlenk flask with a large magnetic stir bar. Connect to high vacuum (<0.5 mmHg).

  • Stepwise Heating (Crucial to prevent hydrolysis):

    • Heat to 90°C for 1 hour (removes bulk water).

    • Increase to 140°C for 2 hours.

    • Increase to 160°C for 1 hour.

  • Activation: While still hot and under vacuum, stir the powder vigorously. It should become a fine, white powder.

  • Cooling: Cool to room temperature under Argon.

  • Slurry: Add anhydrous THF to form a slurry. Stir overnight at RT for best activation.

Protocol B: The Imamoto Addition (Organocerium Method)

Target: Selective addition to C4-Ketone in the presence of C3-Nitrile.

Reagents:

  • Substrate: N-Benzyl-4-oxopyrrolidine-3-carbonitrile (1.0 equiv)

  • 
     (Anhydrous): 1.5 equiv
    
  • Grignard Reagent (

    
    ): 1.5 equiv
    
  • Solvent: THF (Anhydrous)

Procedure:

  • Preparation: Suspend dried

    
     (1.5 eq) in THF under Argon. Stir at RT for 2 hours until a milky white suspension forms.
    
  • Cooling: Cool the suspension to -78°C .

  • Transmetallation: Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78°C. The color may change (often yellow/orange), indicating the formation of the organocerium species.

  • Addition: Dissolve the substrate (1.0 eq) in minimal THF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir at -78°C. Monitor by TLC.

    • Note: Do not let the reaction warm up above -40°C.

  • Quench: Quench cold with saturated aqueous

    
     or 10% acetic acid.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Module 4: Data Reference & Selectivity

Table 1: Comparison of Reagents for


-Ketonitrile Addition 
Reagent SystemMajor OutcomeMechanismSelectivity (Ketone:Nitrile)
R-MgBr (Standard) Recovered SMDeprotonation (Enolate)N/A (Reaction fails)
R-Li (Organolithium) Mixed ProductsAddition + DeprotonationLow (Poor control)
R-CeCl

(Imamoto)
Tertiary Alcohol Activated Nucleophilic Addn.High (>95:5)
R-ZnBr (Reformatsky) No ReactionToo mild for this ketoneN/A

References

  • Imamoto, T., et al. "Organocerium reagents.[3][4] Nucleophilic addition to easily enolizable ketones."[3][4] Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236.

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[4] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.

  • Ciganek, E. "The reaction of Grignard reagents with nitriles." Organic Reactions, 2011.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile Introduction: The Structural Elucidation of a Privileged Scaffold In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring system is a cornerstone scaffold, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space. The specific derivative, 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, incorporates several key pharmacophoric features: a halogenated aromatic ring, a ketone, and a nitrile group. These functional groups impart distinct electronic and steric properties, making this molecule a valuable building block for novel therapeutics.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, explains the causal factors behind the observed spectral features, and compares it with a structurally related analog to highlight the diagnostic power of this technique.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

The structure of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile presents two distinct spin systems: the protons of the 4-chlorophenyl group and the protons of the substituted pyrrolidine ring. A thorough analysis of these systems allows for a precise prediction of the entire ¹H NMR spectrum.

The Aromatic Region (δ 7.0-7.5 ppm)

The 1,4-disubstituted (para) chlorophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially on high-field NMR instruments.

  • H-Ar (ortho to Cl): These two chemically equivalent protons are expected to resonate further downfield. Their chemical shift is influenced by the inductive electron-withdrawing effect and the magnetic anisotropy of the chlorine atom. They will appear as a doublet due to coupling with the adjacent meta protons.

  • H-Ar (meta to Cl): These two protons are adjacent to the nitrogen-bearing carbon. They are less deshielded than the ortho protons and will thus appear slightly upfield. They will also appear as a doublet due to coupling with the ortho protons.

The symmetry of the para-substituted ring results in this clean splitting pattern, which is a hallmark of such substitution.[3]

The Aliphatic Pyrrolidine Ring (δ 3.5-4.5 ppm)

The pyrrolidine ring contains three distinct proton environments: H-3, H-2, and H-5. The presence of a chiral center at C3 renders the geminal protons on C2 and C5 diastereotopic, meaning they are chemically non-equivalent and can, in principle, have different chemical shifts and couple to each other.

  • H-3 (Methine Proton): This single proton is attached to the chiral carbon bearing the electron-withdrawing nitrile group (-CN). The deshielding effect of the nitrile group and the adjacent ketone at C4 will shift this proton significantly downfield. It is coupled to the two diastereotopic protons at C2, and therefore, its signal is expected to be a triplet or, more accurately, a doublet of doublets.

  • H-2 (Methylene Protons): These two protons are adjacent to both the nitrogen atom and the chiral center at C3. The nitrogen atom's electronegativity will cause a downfield shift. Due to their diastereotopic nature, they will likely exhibit different chemical shifts and will split each other (geminal coupling). Each will also be split by the H-3 proton (vicinal coupling), resulting in two complex multiplets, likely doublet of doublets.

  • H-5 (Methylene Protons): These two protons are adjacent to the nitrogen atom and the C4 ketone. The combined deshielding effects of the nitrogen and the carbonyl group will place these signals downfield. They are typically observed as a singlet if there is rapid conformational averaging, or as two distinct signals if ring puckering is slow on the NMR timescale. Given the structure, a sharp singlet is the most probable observation.

The following table summarizes the predicted ¹H NMR data for the target molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-Ar (ortho to Cl)~ 7.35Doublet (d)~ 8.82H
H-Ar (meta to Cl)~ 6.85Doublet (d)~ 8.82H
H-3~ 4.20Triplet (t) or dd~ 7.51H
H-2~ 3.90 - 4.10Multiplet (m)-2H
H-5~ 3.80Singlet (s)-2H

Visualizing Molecular Connectivity

A connectivity diagram helps to visualize the through-bond coupling relationships between protons in the molecule, which give rise to the observed splitting patterns.[1]

Caption: J-coupling relationships in 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Comparative Analysis: The Diagnostic Value of the Nitrile Group

To truly appreciate the spectral features, it is instructive to compare the predicted spectrum of our target molecule with a similar, but simpler, analog: 1-(4-Chlorophenyl)pyrrolidin-4-one . This comparison highlights the significant electronic influence of the C3-nitrile group.

Feature 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile (Target) 1-(4-Chlorophenyl)pyrrolidin-4-one (Analog) Rationale for Difference
C3 Proton(s) Single proton (H-3) at ~4.20 ppm, split into a triplet.Two protons (CH₂) at ~2.6 ppm, appearing as a triplet.The C3 position in the target molecule is substituted with a highly electron-withdrawing nitrile group, which strongly deshields the remaining methine proton, causing a significant downfield shift of ~1.6 ppm. The analog has a simple methylene group.
C2 Protons Multiplet at ~3.90-4.10 ppm.Triplet at ~3.6 ppm.In the target molecule, the C2 protons are adjacent to a chiral center (C3), making them diastereotopic and resulting in a more complex multiplet. In the symmetrical analog, they are a simple triplet coupled to the C3 methylene protons.
C5 Protons Singlet at ~3.80 ppm.Triplet at ~3.7 ppm.The presence of the C3-nitrile and C4-ketone in the target molecule electronically isolates the C5 protons from any vicinal coupling partners, resulting in a singlet. In the analog, the C5 protons are coupled to the C3 protons, giving a triplet.

This comparative analysis demonstrates how subtle changes in molecular structure lead to dramatic and predictable changes in the ¹H NMR spectrum, reinforcing its role as a primary tool for structural verification.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

    • Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

    • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.

    • Acquisition Parameters:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a standard 90° pulse sequence.

      • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Set a relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between scans, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.[1]

    • Analyze the peak multiplicities and coupling constants to confirm the proton connectivity.

Conclusion

The ¹H NMR spectrum of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is highly diagnostic, with each set of protons providing a distinct and predictable signal. The downfield shifts of the pyrrolidine protons are a direct consequence of the electron-withdrawing nature of the adjacent nitrogen, ketone, and nitrile functionalities. Furthermore, the characteristic AA'BB' pattern in the aromatic region confirms the para-substitution on the phenyl ring. By comparing its predicted spectrum to that of a simpler analog, the specific structural contributions of the nitrile group are thrown into sharp relief. This detailed analytical guide underscores the indispensable role of ¹H NMR spectroscopy in modern chemical research, providing the definitive evidence required for structural confirmation and enabling the confident progression of drug development pipelines.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. RSC Publishing. [Link]

  • National Center for Biotechnology Information. Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone. PubMed. [Link]

  • Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • ResearchGate. ¹H NMR Characteristics for the Compounds Synthesized. ResearchGate. [Link]

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

  • Karlsruhe Institute of Technology. Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KITopen. [Link]

  • National Center for Biotechnology Information. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Pearson+. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Analysis of Nitriles in Oxopyrrolidine Rings

Abstract This guide provides a comprehensive comparison and in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitrile groups (-C≡N) appended to 2-oxopyrrolidine (pyroglutamate) ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison and in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitrile groups (-C≡N) appended to 2-oxopyrrolidine (pyroglutamate) ring systems. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple peak identification to explore the underlying physicochemical principles—namely electronic effects and ring strain—that govern the vibrational frequencies of both the nitrile and the lactam carbonyl groups. We present comparative data, a validated experimental protocol for obtaining high-quality spectra, and a logical framework for spectral interpretation, empowering scientists to confidently characterize these important heterocyclic scaffolds.

Introduction: The Importance of Spectroscopic Precision in Drug Discovery

The 2-oxopyrrolidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropics like Piracetam and anticonvulsants like Levetiracetam. The incorporation of a nitrile group into this ring system introduces a versatile functional handle for further chemical modification and a potent modulator of physicochemical properties.

FTIR spectroscopy stands as a first-line, non-destructive analytical technique for the structural elucidation of these molecules.[1][2] The nitrile stretching vibration (νC≡N) is particularly diagnostic due to its appearance in a relatively uncongested region of the mid-infrared spectrum and its exquisite sensitivity to the local electronic environment.[3][4] Understanding the subtle shifts in this characteristic peak provides invaluable insight into the molecular structure. This guide will dissect the factors influencing the FTIR absorption frequencies in nitrile-bearing oxopyrrolidines and compare them against other common nitrile-containing compounds.

The Underlying Science: What Governs the Nitrile Stretching Frequency?

The position of the C≡N stretching band in an IR spectrum is dictated by the strength of the triple bond, as described by Hooke's Law. A stronger, stiffer bond vibrates at a higher frequency (higher wavenumber). The primary factors influencing this bond strength are electronic effects and mechanical constraints like ring strain.

Electronic Effects: Conjugation and Induction

The electronic environment surrounding the nitrile group is a dominant factor.

  • Saturated Aliphatic Nitriles: In simple systems like acetonitrile, the C≡N bond is relatively isolated, leading to a stretching frequency in the range of 2260-2240 cm⁻¹.[3][5]

  • Conjugated Nitriles: When a nitrile group is conjugated with a double bond or an aromatic ring (e.g., benzonitrile), resonance allows for delocalization of π-electrons. This delocalization slightly weakens the C≡N bond, reducing its force constant and causing a shift to a lower frequency (a "redshift") to the 2240-2220 cm⁻¹ region.[3][6]

In a 2-oxopyrrolidine-nitrile, the nitrile group is attached to a carbon adjacent to the lactam nitrogen. The electron-withdrawing nature of the nearby carbonyl group and the potential for subtle electronic interactions through the saturated ring system can influence the nitrile bond polarity and, consequently, its absorption frequency.

Ring Strain: The Impact of the Five-Membered Lactam

The 2-oxopyrrolidine ring is a γ-lactam. Five-membered rings possess significant angle strain compared to their six-membered or acyclic counterparts.[7] This strain has a predictable and significant effect on the vibrational frequencies of exocyclic double and triple bonds.

Causality: To alleviate the internal angle strain (ideal sp³ angle is 109.5°, but angles in a pentagon are closer to 108° and further distorted by the sp² carbonyl carbon), the endocyclic (within the ring) C-C bonds acquire more p-character. To maintain orbital hybridization balance, the exocyclic bonds—in this case, the C=O of the lactam and the C-C bond to the nitrile—must acquire more s-character.[8][9]

  • Effect on the Lactam C=O: Increased s-character strengthens the carbonyl double bond, causing its stretching frequency to shift to a higher wavenumber compared to an unstrained, six-membered lactam or an acyclic amide.

  • Effect on the Nitrile C≡N: Similarly, the increased s-character in the sigma bond framework connected to the nitrile group can lead to a slight strengthening of the C≡N triple bond. This effect typically results in a "blueshift" to a higher frequency compared to a simple, unstrained aliphatic nitrile.

The following diagram illustrates the interplay of these structural influences.

G cluster_mol 2-Oxopyrrolidine-Nitrile Structure cluster_effects Influencing Factors cluster_obs Observed Spectral Shifts Mol Structure Nitrile Nitrile Group (C≡N) CN_Shift ν(C≡N) Frequency Shift Nitrile->CN_Shift Influences Lactam Lactam Group (C=O) CO_Shift ν(C=O) Frequency Shift Lactam->CO_Shift Influences Ring Five-Membered Ring Ring->Nitrile Ring->Lactam Strain Ring Strain (Angle Strain) Strain->Ring Forces more s-character into exocyclic bonds Electronics Inductive & Resonance Effects Electronics->Nitrile Electronics->Lactam

Caption: Key structural features and their influence on FTIR peak positions.

Comparative Analysis of Characteristic FTIR Peaks

The diagnostic power of FTIR comes from comparing observed peak positions with known values for related functional groups. The table below summarizes the expected absorption frequencies for the nitrile group in various chemical environments, providing a clear reference for identifying the unique signature of the nitrile-oxopyrrolidine scaffold.

Functional Group ScaffoldTypical Wavenumber (cm⁻¹) for ν(C≡N)Key Influencing FactorOther Characteristic Peaks (cm⁻¹)
Saturated Aliphatic Nitrile (e.g., Acetonitrile)2260 - 2240[5][6]Baseline (minimal electronic effects)C-H stretch: ~2950-2850
Aromatic Nitrile (e.g., Benzonitrile)2240 - 2220[3][5]Conjugation: Weakens C≡N bond (Redshift)Aromatic C=C stretch: ~1600-1450
Nitrile in Oxopyrrolidine Ring ~2255 - 2245 (Predicted) Ring Strain: Strengthens C≡N bond (Blueshift relative to simple aliphatic)Lactam C=O stretch: ~1700 - 1760 (Higher than acyclic amides due to ring strain)
α,β-Unsaturated Nitrile (e.g., Acrylonitrile)2235 - 2215Conjugation: Weakens C≡N bond (Redshift)C=C stretch: ~1630

Note: The predicted range for the nitrile in the oxopyrrolidine ring is based on the principles of ring strain, which would shift the peak to a higher frequency than a standard saturated nitrile. The lactam carbonyl (C=O) stretch is a crucial secondary peak for confirming the ring structure.

Validated Experimental Protocol: Acquiring High-Quality FTIR Spectra

Trustworthy data is the bedrock of scientific integrity. This protocol outlines a self-validating method for preparing a solid sample using the potassium bromide (KBr) pellet technique, ensuring reproducible and high-quality spectra.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample: Synthesized and purified 2-oxopyrrolidine-nitrile compound, thoroughly dried.

Step-by-Step Methodology
  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Ensure the spectrometer's sample compartment is empty.

    • Run a background scan (typically 16-32 scans are sufficient). This spectrum of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from your sample spectrum, ensuring that observed peaks are only from your compound.

  • Sample Preparation (The KBr Pellet):

    • Rationale: KBr is transparent in the mid-IR region and, under pressure, forms a crystalline matrix that holds the sample. This minimizes scattering and produces a high-quality spectrum for solid samples.[10]

    • Place ~100-150 mg of dry KBr into the agate mortar.

    • Add ~1-2 mg of your purified solid sample. The optimal ratio is roughly 1:100 sample-to-KBr.

    • Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder. Incomplete mixing is a common source of poor-quality spectra.

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for ~2 minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing and Interpretation:

    • The resulting spectrum should show absorbance peaks on a flat baseline.

    • Use the spectrometer software to identify the precise wavenumbers of key peaks:

      • Locate the sharp, intense peak in the 2260-2200 cm⁻¹ region. This is your C≡N stretch.

      • Locate the strong, sharp peak in the 1760-1680 cm⁻¹ region. This is your lactam C=O stretch.

      • Analyze the C-H stretching region (3000-2800 cm⁻¹ ) and the fingerprint region (<1500 cm⁻¹ ) for other characteristic bands of the oxopyrrolidine ring.

The logical workflow for this entire process is visualized below.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation A Synthesize & Purify Target Compound B Prepare KBr Pellet (1:100 Sample:KBr) A->B Ensure Dryness D Acquire Sample Spectrum B->D C Acquire Background Spectrum (Air) C->D Reference Scan E Process Spectrum (Baseline Correction) F Identify Key Peaks (νC≡N, νC=O) E->F G Compare to Reference Data & Theoretical Principles F->G H Final Structural Confirmation G->H

Caption: A validated workflow for FTIR analysis of solid organic compounds.

Conclusion

The FTIR spectrum of a nitrile-containing 2-oxopyrrolidine is defined by two highly diagnostic peaks: the C≡N stretch and the lactam C=O stretch. The position of the nitrile peak, predicted to be around 2255-2245 cm⁻¹ , is influenced primarily by the ring strain of the five-membered system, which causes a blueshift compared to simple aliphatic nitriles. The lactam carbonyl peak, appearing at a characteristically high wavenumber (above 1700 cm⁻¹), serves as a powerful confirmation of the cyclic amide structure. By understanding these principles and employing a rigorous experimental protocol, researchers can leverage FTIR spectroscopy as a rapid, reliable, and insightful tool in the synthesis and characterization of novel therapeutics based on this important heterocyclic scaffold.

References

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • LibreTexts. (n.d.). IR Spectroscopy by Functional Group. Chemistry LibreTexts. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber... ResearchGate. [Link]

  • Fernández, G. (n.d.). IR spectrum: Nitriles. quimicaorganica.org. [Link]

  • Lindquist, B. A., & Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-8232. [Link]

  • Hill, L. R., & Boxer, S. G. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 126(18), 3459–3470. [Link]

  • Wentrup, C., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4209-4223. [Link]

  • Andrews, S. S., & Boxer, S. G. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publications. [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

  • Horvath, R., et al. (2019). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Photochemical & Photobiological Sciences, 18(1), 19-30. [Link]

  • Chem Mazes. (2023, January 13). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. YouTube. [Link]

  • Al-Okbi, S. Y. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 52(7), 547-560. [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA.gov. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • Li, X., et al. (2021). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 36(10), 1-8. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxopyrrolidine-2-carbonitrile. PubChem. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020). FTIR INTERPRETATION OF DRUGS. JETIR. [Link]

  • Sarac, B. E., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Cellular and Molecular Life Sciences, 79(11), 563. [Link]

  • MDPI. (2026, February 11). Spectroscopic Techniques in Bacterial Analysis: Applications of FTIR and Raman—Review. Applied Sciences. [Link]

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: A Comparative Analysis

Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into the molecular weight and structure of such compounds through the analysis of their fragmentation patterns. This guide offers a detailed, in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Drawing upon established principles of mass spectrometry and data from related structures, we will explore the characteristic cleavages and rearrangements that define its mass spectral "fingerprint." Furthermore, we will compare this technique with other analytical methods, providing researchers with a comprehensive understanding of the available tools for structural characterization.

Predicted Mass Spectrum and Fragmentation Pathways

The structure of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile incorporates several key functional groups that will dictate its fragmentation under electron ionization: a 4-chlorophenyl group, a cyclic ketone (4-oxopyrrolidine), and a nitrile group. The presence of a chlorine atom is a particularly useful diagnostic tool due to its isotopic signature.[1][2]

Molecular Ion Peak

The molecular formula of the compound is C₁₁H₉ClN₂O. The nominal molecular weight is 220 g/mol for the ³⁵Cl isotope and 222 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and an M+2 peak at m/z 222, with a relative intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.[1] However, for some classes of compounds, including nitriles, the molecular ion peak can be weak or even absent.[3][4]

Major Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

  • Alpha-Cleavage of the Cyclic Ketone: Cyclic ketones are known to undergo alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[5][6] For 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, two primary alpha-cleavage pathways are possible:

    • Pathway A: Loss of CO: Cleavage of the bonds on either side of the carbonyl group can lead to the expulsion of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a fragment ion at m/z 192 (and m/z 194 for the ³⁷Cl isotope).

    • Pathway B: Ring Opening and Subsequent Fissions: Alpha-cleavage can also initiate a ring-opening, leading to a radical cation that can undergo further fragmentation.

  • Cleavage of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation. Studies on related α-pyrrolidinophenone derivatives have shown that the loss of the pyrrolidine moiety is a common fragmentation pathway.[7][8][9][10]

    • Loss of the Chlorophenyl Group: Cleavage of the N-C bond connecting the chlorophenyl ring to the pyrrolidine ring could result in a fragment corresponding to the chlorophenyl radical (loss of 111 Da for ³⁵Cl) and a charged pyrrolidinone-carbonitrile fragment at m/z 109. Conversely, the charge could be retained by the chlorophenyl group, leading to a fragment at m/z 111 (and 113 for ³⁷Cl).

    • Loss of the Pyrrolidine Ring: A more complex rearrangement could lead to the loss of the entire pyrrolidine-3-carbonitrile portion, although this is less likely without significant rearrangement.

  • Fragmentation involving the Nitrile Group: Nitriles can influence fragmentation in several ways. The presence of a nitrogen atom means the molecule will have an odd molecular weight, adhering to the nitrogen rule.[3] A common fragmentation for nitriles is the loss of a hydrogen atom to form a stable [M-1]⁺ ion.[3] In this case, a peak at m/z 219 (and 221) might be observed.

Predicted Major Fragment Ions

Based on these principles, the following table summarizes the predicted major fragment ions for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment IonFragmentation Pathway
220222[C₁₁H₉ClN₂O]•⁺Molecular Ion (M•⁺)
219221[C₁₁H₈ClN₂O]⁺Loss of H• from the molecular ion
192194[C₁₀H₉ClN₂]•⁺Loss of CO from the molecular ion
138140[C₇H₅ClNO]⁺Cleavage of the pyrrolidine ring
111113[C₆H₄Cl]⁺Chlorophenyl cation
82[C₄H₄NO]⁺Fragment from the pyrrolidinone ring

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Fragmentation_Pathway M [C11H9ClN2O]•+ m/z 220/222 M_minus_H [C11H8ClN2O]+ m/z 219/221 M->M_minus_H - H• M_minus_CO [C10H9ClN2]•+ m/z 192/194 M->M_minus_CO - CO F138 [C7H5ClNO]+ m/z 138/140 M->F138 - C4H4N F82 [C4H4NO]+ m/z 82 M->F82 - C7H5Cl F111 [C6H4Cl]+ m/z 111/113 F138->F111 - HCN

Caption: Predicted EI-MS fragmentation of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves the use of complementary techniques.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Non-destructive.Requires a larger sample amount than MS. Can be less sensitive.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule. Quick and easy to perform.Does not provide information about the molecular weight or the overall structure.
X-ray Crystallography Provides the definitive, three-dimensional structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of the compound in a mixture. Can be coupled with MS (LC-MS).Does not provide detailed structural information on its own.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring the electron ionization mass spectrum of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Instrumentation

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Procedure

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.

Conclusion

The predicted mass spectrometry fragmentation pattern of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile provides a valuable roadmap for its identification and structural characterization. The presence of the chlorine isotope pattern, coupled with characteristic cleavages of the cyclic ketone and potential nitrile-driven fragmentations, offers a unique spectral fingerprint. By combining the insights from mass spectrometry with complementary techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the structural assignment of this and other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved from [Link]

  • GCMS Section 6.17 - Whitman People. (n.d.). Retrieved from [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. (n.d.). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass spectrometry menu - Chemguide. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024, December 05). Retrieved from [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

  • Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. (2020, April 20). Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved from [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - ResearchGate. (2020, April 06). Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Synthesis Guide: 4-Oxopyrrolidine vs. 5-Oxopyrrolidine Scaffolds

Executive Summary In medicinal chemistry, the pyrrolidine ring is a privileged structure, serving as a rigid scaffold for displaying pharmacophores. However, the positioning of the carbonyl group dramatically alters the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrrolidine ring is a privileged structure, serving as a rigid scaffold for displaying pharmacophores. However, the positioning of the carbonyl group dramatically alters the chemical behavior, synthesis strategy, and utility of the scaffold.

This guide compares the two primary "oxo" variants used in peptidomimetics and fragment-based drug discovery:

  • 5-Oxopyrrolidine (Lactam): Commonly known as Pyroglutamic acid (when carboxylated) or 2-pyrrolidone . It is a stable, rigidifying terminal cap.

  • 4-Oxopyrrolidine (Ketone): Commonly derived from 4-oxo-proline or 3-pyrrolidinone . It is a reactive intermediate used to introduce complexity via the ketone handle.

Key Distinction: The "5-oxo" synthesis is a thermodynamically favored cyclization (lactamization), whereas the "4-oxo" synthesis is a kinetically controlled oxidation that fights against racemization and polymerization.

Part 1: 5-Oxopyrrolidine (Lactam) Synthesis

The Thermodynamic Sink: Cyclization of Glutamic Acid

The synthesis of 5-oxopyrrolidine-2-carboxylic acid (Pyroglutamic acid, pGlu) is the industry standard for generating the 5-oxo scaffold. This reaction is driven by the formation of the stable


-lactam ring.
1.1 Mechanistic Pathway

The reaction proceeds via an intramolecular nucleophilic acyl substitution. The


-amino group of L-glutamic acid attacks the 

-carboxyl carbon, eliminating water. This process is often spontaneous in solution but is accelerated by heat or acid catalysis.

G Glu L-Glutamic Acid (Open Chain) Inter Tetrahedral Intermediate Glu->Inter Heat / Acid (Nu: Attack) pGlu 5-Oxopyrrolidine (Pyroglutamic Acid) Inter->pGlu - H2O (Cyclization)

Figure 1: Thermal cyclization of L-Glutamate to 5-Oxopyrrolidine.

1.2 Validated Protocol: Thermal Cyclization

Objective: Synthesis of L-Pyroglutamic acid from L-Glutamic acid. Scale: 100 g (Scalable to kg).

  • Suspension: Suspend L-Glutamic acid (100 g, 0.68 mol) in water (100 mL).

  • Reaction: Heat the suspension to reflux (approx. 100°C) with stirring.

    • Note: Complete dissolution occurs as the reaction proceeds.

    • Optimization: Industrial processes often use 130-140°C under slight pressure to reduce time (<4 h).

  • Monitoring: Monitor by TLC (n-butanol/acetic acid/water 4:1:1) or HPLC.[1] Disappearance of the ninhydrin-positive glutamate spot indicates completion.

  • Isolation: Concentrate the solution under reduced pressure to a syrup. Cool to 4°C to induce crystallization.

  • Purification: Recrystallize from ethanol/water if necessary.

Performance Metrics:

  • Yield: >90-95% (Quantitative conversion is common).

  • Purity: >99% ee (No racemization occurs under standard thermal conditions).

  • Stability: Highly stable; indefinitely stable at room temperature.

Part 2: 4-Oxopyrrolidine (Ketone) Synthesis

The Kinetic Challenge: Oxidation of 4-Hydroxyproline

Creating the 4-oxopyrrolidine scaffold (specifically N-protected-4-oxo-L-proline ) is significantly more challenging. Unlike the stable lactam, the 4-ketone is prone to:

  • Racemization: The C2 chiral center is

    
     to the carboxyl and 
    
    
    
    to the ketone. Base-catalyzed enolization can scramble the stereochemistry.
  • Hydration: The ketone can form gem-diols in aqueous media.

Therefore, harsh oxidants (like Jones reagent) are often replaced by mild, DMSO-based oxidations (Parikh-Doering or Swern) to preserve chiral integrity.

2.1 Mechanistic Pathway (Parikh-Doering Oxidation)

This method uses Sulfur Trioxide Pyridine complex (


) and DMSO.[2] The active oxidant is an alkoxysulfonium ion, which is converted to the ketone via an intramolecular proton abstraction by a base (Triethylamine).

G Hyp N-Boc-4-Hydroxyproline Act Alkoxysulfonium Intermediate Hyp->Act DMSO / SO3.Py (Activation) Ketone N-Boc-4-Oxoproline Act->Ketone Et3N / 0°C (Elimination)

Figure 2: Parikh-Doering Oxidation of 4-Hydroxyproline.

2.2 Validated Protocol: Parikh-Doering Oxidation

Objective: Synthesis of N-Boc-4-oxo-L-proline methyl ester. Precursor: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Preparation: Dissolve N-Boc-4-hydroxyproline methyl ester (10 g, 40.8 mmol) in dry DMSO (30 mL) and CH2Cl2 (30 mL). Cool to 0°C.[3]

  • Activation: Add Triethylamine (17 mL, 122 mmol) followed by Sulfur Trioxide Pyridine complex (19.5 g, 122 mmol) portion-wise over 15 minutes.

    • Critical Control: Maintain temperature <5°C to prevent side reactions (Pummerer rearrangement).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Pour into ice-cold brine/water (100 mL).

  • Extraction: Extract with CH2Cl2 (3 x 50 mL). Wash combined organics with 10% citric acid (removes pyridine), saturated NaHCO3, and brine.

  • Isolation: Dry over Na2SO4 and concentrate.

    • Note: The product is often used immediately or stored at -20°C due to limited stability.

Performance Metrics:

  • Yield: 80-85%.[4]

  • Purity: High enantiomeric excess (>98% ee) if temperature is strictly controlled.

  • Stability: Moderate. The ketone is reactive; avoid strong bases in subsequent steps to prevent

    
    -elimination or racemization.
    

Part 3: Comparative Analysis

The choice between these scaffolds depends on the desired function in the final drug molecule.

Head-to-Head Comparison
Feature5-Oxopyrrolidine (Lactam)4-Oxopyrrolidine (Ketone)
Primary Role Structural Cap: Rigidifies N-terminus; prevents degradation.Functional Handle: Intermediate for reductive amination or Wittig reactions.
Synthesis Type Cyclization (Thermodynamic).Oxidation (Kinetic).
Starting Material L-Glutamic Acid (Cheap, commodity chemical).4-Hydroxyproline (More expensive, requires protection).
Reagents Water/Heat (Green chemistry).DMSO/SO3.Py/Et3N (Requires waste management).
Yield Excellent (>95%) Good (80-85%)
Scalability High (Multi-ton industrial scale).Medium (Exothermic oxidation limits batch size).
Stability Very High (Resistant to hydrolysis).Low/Moderate (Prone to racemization/hydration).
Strategic Recommendation
  • Use 5-Oxopyrrolidine if you need a stable, polar, non-basic scaffold to terminate a peptide chain or mimic a

    
    -turn. It is the "safe" choice for stability.
    
  • Use 4-Oxopyrrolidine if you need to introduce a substituent on the ring. The ketone at C4 is a perfect electrophile for creating 4-substituted prolines (e.g., via reductive amination to make 4-aminoproline derivatives). Caution: Always protect the N-amine (Boc/Cbz) and C-acid (Ester) before oxidizing the C4-alcohol.

References

  • Kumar, S., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. Link

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[2] Journal of the American Chemical Society, 89(21), 5505–5507.[3] Link

  • Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Indian Journal of Chemistry, 62, 55-62. Link

  • Assay Genie. (n.d.). Hydroxyproline Assay Kit Protocol. Assay Genie Protocols. Link

  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. Link

Sources

Validation

HPLC retention time of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

A definitive guide to the comparative analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile and its structural analogs using High-Performance Liquid Chromatography (HPLC) is presented below. This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to the comparative analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile and its structural analogs using High-Performance Liquid Chromatography (HPLC) is presented below. This document provides an in-depth technical overview intended for researchers, scientists, and professionals in the field of drug development.

Introduction

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise and accurate determination of its purity and its differentiation from structurally related analogs are critical for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This guide outlines a robust HPLC method for the analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile and provides a comparative analysis with its fluoro and bromo analogs.

Physicochemical Characterization of Analytes

The chromatographic behavior of a compound is intrinsically linked to its physicochemical properties. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile possesses a moderately polar structure, with a hydrophobic chlorophenyl group and polar functional groups including a ketone, a tertiary amine, and a nitrile. For the purpose of this guide, we will compare it with two hypothetical, yet plausible, structural analogs:

  • Analyte 1 (Target): 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

  • Analyte 2 (Alternative A): 1-(4-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

  • Analyte 3 (Alternative B): 1-(4-Bromophenyl)-4-oxopyrrolidine-3-carbonitrile

The primary difference between these analytes is the halogen substituent on the phenyl ring. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase. The hydrophobicity of the halogenated phenyl group increases in the order: Fluoro < Chloro < Bromo. Therefore, it is anticipated that the retention time will follow this trend.

Experimental Protocol: Reversed-Phase HPLC Method

A detailed, step-by-step methodology for the separation and analysis of the aforementioned compounds is provided below.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Analytical standards of the three analytes

Instrumentation
  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on the UV absorbance of the chlorophenyl moiety)[1]

Sample Preparation
  • Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL for each analyte.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Prepare 1 mg/mL Stock Solutions in Methanol s2 Dilute to 10 µg/mL in Initial Mobile Phase s1->s2 s3 Filter with 0.45 µm Syringe Filter s2->s3 h1 Inject 10 µL onto C18 Column s3->h1 Injection h2 Gradient Elution (ACN/Water) h1->h2 h3 Detect at 254 nm h2->h3 data_analysis Data Analysis: Retention Time Peak Area Resolution h3->data_analysis Chromatogram

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

Comparative Data and Expected Results

The following table summarizes the expected retention times and performance data for the three analytes based on the proposed HPLC method.

AnalyteStructureExpected Retention Time (min)Relative Retention Time (vs. Chloro-analog)
1-(4-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile C₁₁H₉FN₂O~6.50.93
1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile C₁₁H₉ClN₂O~7.01.00
1-(4-Bromophenyl)-4-oxopyrrolidine-3-carbonitrile C₁₁H₉BrN₂O~7.51.07

Discussion of Chromatographic Performance

The proposed reversed-phase HPLC method is designed to provide excellent separation and peak shape for the target compound and its analogs. The choice of a C18 stationary phase offers a good balance of hydrophobic retention and compatibility with aqueous-organic mobile phases.[2] The gradient elution is crucial for resolving these closely related compounds while ensuring that the peaks are sharp and symmetrical. The use of formic acid in the mobile phase helps to control the ionization of any residual silanols on the column and can improve peak shape.

The predicted elution order is based on the increasing hydrophobicity of the halogen substituent (F < Cl < Br). This is a well-established trend in reversed-phase chromatography. The slightly longer retention time for the bromo-analog is due to its larger size and greater polarizability, which leads to stronger van der Waals interactions with the C18 stationary phase. Conversely, the fluoro-analog is the most polar and therefore the least retained.

Visualizing the Chemical Structures

chemical_structures cluster_fluoro 1-(4-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile cluster_chloro 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile cluster_bromo 1-(4-Bromophenyl)-4-oxopyrrolidine-3-carbonitrile fluoro chloro bromo

Caption: Chemical structures of the target analyte and its fluoro and bromo analogs.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the HPLC analysis of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile and its comparison with structurally similar compounds. The detailed protocol, expected results, and discussion of the underlying chromatographic principles offer valuable insights for researchers in analytical chemistry and drug development. The proposed method is robust, reproducible, and can be readily adapted for the quality control and purity assessment of these and other related heterocyclic compounds.

References

  • Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography: Principles, Practical Implementation, and Applications. Annual Review of Analytical Chemistry, 10, 41-63. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • LoBrutto, R., & Jones, A. (2010). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

  • Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]

  • Huidobro, A., Rupérez, F. J., & Barbas, C. (2005). Development and validation of an HPLC method for the determination of aromatic nitriles.
  • The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. (1976). Bulletin of Environmental Contamination and Toxicology, 15(1), 66-77. [Link]

Sources

Comparative

Bioisosteric Replacement of 4-Chlorophenyl Group in Oxopyrrolidines: A Strategic Guide

Executive Summary The oxopyrrolidine (pyrrolidin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for racetam nootropics, antimicrobial agents, and anticonvulsants. A common subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxopyrrolidine (pyrrolidin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for racetam nootropics, antimicrobial agents, and anticonvulsants. A common substituent on this scaffold is the 4-chlorophenyl group , utilized to enhance lipophilicity and potency via halogen bonding. However, this moiety presents significant developability challenges, including metabolic liabilities (oxidative dehalogenation), poor aqueous solubility, and potential toxicity from metabolites (e.g., p-chloroaniline).

This guide provides a technical roadmap for the bioisosteric replacement of the 4-chlorophenyl group. We analyze three proven replacement strategies—Fluorine/Trifluoromethyl substitution , Heterocyclic replacement , and Aliphatic isosteres —comparing their impact on potency, metabolic stability, and physicochemical properties.

Part 1: Strategic Rationale for Replacement

The Liability of the 4-Chlorophenyl Group

While the chlorine atom at the para-position blocks metabolic oxidation at that specific site, it activates the ring for other metabolic pathways and significantly increases lipophilicity (LogP).

  • Toxicity Risks: Metabolic cleavage can release p-chloroaniline, a known hemotoxic and genotoxic agent.

  • Lipophilicity: The high lipophilicity (C-Cl

    
     contribution) often leads to poor solubility and high plasma protein binding (>95%), limiting free drug concentration.
    
  • Metabolic Fate: Susceptibility to oxidative dehalogenation or ring hydroxylation at the meta-position.

Bioisosteric Objectives

The goal of replacement is to maintain the steric bulk and lipophilic filling of the 4-chlorophenyl group while:

  • Lowering LogP to improve solubility (

    
    ).
    
  • Blocking Metabolic Soft Spots to extend half-life (

    
    ).
    
  • Eliminating Toxicophores (e.g., anilines).

Part 2: Comparative Analysis of Bioisosteres

Strategy A: The Halogen Switch (4-Cl 4-F / 4-CF )

Replacing chlorine with fluorine or a trifluoromethyl group is the most conservative "classical" bioisosteric change.

  • Mechanism: Fluorine is smaller (1.47 Å vs 1.75 Å) but highly electronegative. It blocks metabolic oxidation (strong C-F bond: 116 kcal/mol) and modulates pKa. The -CF

    
     group is larger and mimics the volume of a chlorophenyl group but with different electronic properties.
    
  • Performance Data:

    • Metabolic Stability: 4-F analogs typically show a 2-3x increase in microsomal stability compared to 4-Cl due to the blockade of oxidative sites.

    • Lipophilicity:[1] 4-F reduces LogP by ~0.4–0.5 units compared to 4-Cl; 4-CF

      
       increases it, often necessitating solubilizing groups elsewhere.
      
Strategy B: Heterocyclic Replacement (Phenyl Thiophene/Pyridine)

Replacing the phenyl ring with a heteroaromatic ring (thiophene, pyridine, furan) fundamentally alters the electronic landscape.

  • Case Study: Antimicrobial Oxopyrrolidines

    • Baseline: 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

    • Modification: Replacement of the 4-chlorophenyl ring with a 5-nitrothiophene moiety.

    • Outcome: The thiophene analog (Compound 21 in referenced literature) exhibited superior activity against MRSA compared to the chlorophenyl parent, likely due to enhanced cell wall penetration and specific electronic interactions of the nitro-thiophene system.

Strategy C: Saturated Bioisosteres (Phenyl Bicyclo[1.1.1]pentane)

A modern "non-classical" approach involves replacing the flat phenyl ring with 3D-aliphatic scaffolds like bicyclo[1.1.1]pentane (BCP).

  • Benefit: Drastic reduction in LogP (solubility boost) and elimination of aromatic ring metabolism (no arene oxides).

  • Trade-off: Synthetic complexity increases; requires validation of binding pocket depth.

Comparative Data Summary
Parameter4-Chlorophenyl (Baseline)4-Fluorophenyl 4-Trifluoromethyl 5-Nitrothiophene
Steric Bulk HighMediumHighMedium
LogP Impact High (Lipophilic)Moderate (-0.5 vs Cl)Very High (+0.8 vs Cl)Low-Moderate
Metabolic Stability Moderate (Risk of dehalogenation)High (Blocks oxidation)High (Stable)Variable (Nitro reduction risk)
Toxicity Risk High (p-chloroaniline)LowLowModerate (Nitro group)
Primary Utility Potency AnchorStability OptimizationPotency/CNS PenetrationAntimicrobial Potency

Part 3: Experimental Protocols

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol describes the synthesis of the core scaffold, adaptable for 4-Cl, 4-F, or Heterocyclic amines.

Reagents:

  • Itaconic acid (1.0 eq)

  • Aryl amine (e.g., 4-chloroaniline, 4-fluoroaniline, 2-aminothiophene) (1.0 eq)

  • Solvent: Water or Toluene

  • Reflux condenser

Step-by-Step Methodology:

  • Mixing: Dissolve itaconic acid (10 mmol) and the appropriate aryl amine (10 mmol) in water (20 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 1–3 hours. The reaction typically proceeds via an aza-Michael addition followed by cyclodehydration.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The product usually precipitates or forms an oil.

  • Isolation: Cool the reaction mixture to room temperature.

    • If Solid: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • If Oil: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Yield: Typical yields range from 60–85%.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the bioisosteres.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with human liver microsomes (0.5 mg protein/mL) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (MgCl

    
    , Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Part 4: Visualizations

Figure 1: Synthesis Workflow of Oxopyrrolidine Bioisosteres

This diagram illustrates the divergent synthesis pathway for creating matched molecular pairs.

SynthesisWorkflow Start Itaconic Acid + Primary Amine Intermediate Aza-Michael Adduct Start->Intermediate RT, 30 min Cyclization Cyclodehydration (Reflux) Intermediate->Cyclization 100°C, 2h Product 1-Aryl-5-oxopyrrolidine Scaffold Cyclization->Product Cl_Analog 4-Cl-Phenyl (Baseline) Product->Cl_Analog Amine = 4-Cl-Aniline F_Analog 4-F-Phenyl (Metabolic Stability) Product->F_Analog Amine = 4-F-Aniline Het_Analog 5-Nitrothiophene (Antimicrobial Potency) Product->Het_Analog Amine = 2-Amino-5-nitrothiophene

Figure 2: Bioisostere Decision Logic

Decision tree for selecting the optimal replacement based on specific liability.

DecisionTree Problem Identify Liability of 4-Chlorophenyl Analog Metabolism Metabolic Instability (Rapid Clearance) Problem->Metabolism Solubility Poor Solubility (High LogP) Problem->Solubility Toxicity Toxicity / Safety (Aniline formation) Problem->Toxicity Sol_F Switch to 4-Fluorophenyl (Blocks oxidation) Metabolism->Sol_F Sol_Het Switch to Pyridine/Thiophene (Lowers LogP) Solubility->Sol_Het Toxicity->Sol_Het Sol_Sat Switch to Bicyclo[1.1.1]pentane (Removes aromaticity) Toxicity->Sol_Sat

References

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides the core synthesis protocol and antimicrobial data for thiophene vs. chlorophenyl analogs.

  • Bioisosteric Replacement of the Phenyl Ring. Source: Journal of Medicinal Chemistry (ACS Publications).[2] URL:[Link] Relevance:[2][3][4][5][6][7][8][9][10] Authoritative review on phenyl ring bioisosteres, including BCP and heterocycles.

  • Metabolic Stability of Fluorinated vs. Chlorinated Bioisosteres. Source: ChemRxiv. URL:[Link] Relevance: Provides the "Molecular Matched Pair" analysis validating the 4-F switch for stability.

  • Toxicity of Chlorophenyl Metabolites (mCPP). Source: PubMed.[11] URL:[Link] Relevance: Establishes the toxicity rationale for replacing chlorophenyl groups in drug design.

Sources

Validation

Comparative Guide: Structural Determination of 1-Aryl-4-oxopyrrolidine-3-carbonitriles

X-ray Crystallography vs. NMR and Computational Modeling Executive Summary In the development of heterocyclic pharmacophores, 1-aryl-4-oxopyrrolidine-3-carbonitriles present a unique structural challenge. These scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

X-ray Crystallography vs. NMR and Computational Modeling
Executive Summary

In the development of heterocyclic pharmacophores, 1-aryl-4-oxopyrrolidine-3-carbonitriles present a unique structural challenge. These scaffolds contain a


-ketonitrile moiety embedded within a pyrrolidine ring, creating a system highly prone to keto-enol tautomerism and stereochemical ambiguity at the C3 position.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it frequently fails to resolve rapid tautomeric exchange or define absolute stereochemistry in these flexible rings. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard, offering definitive atomic resolution that freezes the dynamic equilibrium observed in solution.

This guide objectively compares SC-XRD against NMR and Density Functional Theory (DFT), supported by experimental protocols and data interpretation strategies.

The Structural Challenge: -Ketonitrile Ambiguity

The core issue with 1-aryl-4-oxopyrrolidine-3-carbonitriles lies in the acidity of the C3 proton, flanked by a nitrile and a ketone.

  • Tautomerism: The molecule can exist as the Keto form (C4=O, C3-H) or the Enol form (C4-OH, C3=C4).

  • Stereochemistry: The C3 position is chiral. In solution, rapid epimerization can occur, leading to inseparable diastereomeric mixtures.

  • Implication: Drug efficacy often depends on a specific isomer or tautomer binding to a protein pocket. Knowing the preferred solid-state conformation is critical for formulation and docking studies.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the utility of SC-XRD against high-field NMR and DFT modeling for this specific chemical class.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT Modeling (B3LYP/6-31G)*
Tautomer Identification Definitive. Directly locates H-atoms on N, O, or C. Distinguishes C=O (1.22 Å) from C-OH (1.35 Å) via bond lengths.Ambiguous. Rapid exchange often broadens OH/NH signals. Chemical shifts are time-averaged.Predictive. Calculates relative energies but cannot confirm which form crystallizes.
Stereochemistry (C3) Absolute. Determines (

) or (

) configuration using anomalous dispersion (Flack parameter).
Relative. NOESY can suggest relative stereochemistry but cannot determine absolute config without chiral shift reagents.N/A. Requires experimental input to validate.
Sample State Solid (Crystal).[1][2][3] Represents the lowest energy packing arrangement.Solution. Represents a dynamic equilibrium heavily influenced by solvent polarity.Gas/Solvent Model. Idealized.
Data Output Bond lengths, angles, torsion angles, packing forces (H-bonds).Chemical shifts (

), coupling constants (

), relaxation times (

).
Energy minima (

), molecular orbitals (HOMO/LUMO).
Experimental Data: Representative Crystallographic Metrics

Based on structural analogs and spiro-pyrrolidine derivatives (e.g., Savithri et al., 2015; Sivaranjani et al., 2023).

When analyzing your X-ray data for 1-aryl-4-oxopyrrolidine-3-carbonitriles, the following metrics confirm the Keto-form preference in the solid state, stabilized by intermolecular hydrogen bonding.

Table 1: Key Bond Length Indicators (Keto vs. Enol)
BondExpected Length (Keto)Expected Length (Enol)Observed (Typical Crystal Data) Interpretation
C4–O1 1.20 – 1.23 Å1.34 – 1.38 Å1.218(3) Å Confirms Carbonyl (C=O) character.
C3–C4 1.50 – 1.54 Å1.33 – 1.38 Å1.521(4) Å Confirms Single Bond (sp³-sp²).
C3–C(CN) 1.46 – 1.50 Å1.42 – 1.46 Å1.485(4) Å Confirms C3 is sp³ hybridized.
Packing Interactions
  • Hydrogen Bonding: A characteristic intermolecular interaction is often observed between the enolizable proton (if present) or the amide/amine NH and the carbonyl oxygen of a neighboring molecule:

    
     (
    
    
    
    ).
  • 
    -Stacking:  The 1-aryl ring typically engages in offset 
    
    
    
    -
    
    
    stacking (centroid-centroid distance
    
    
    ), stabilizing the crystal lattice.
Experimental Protocol: From Synthesis to Structure

To ensure scientific integrity, the following workflow creates a self-validating system for obtaining high-quality crystals.

Step 1: Synthesis & Purification
  • Reaction: Multicomponent condensation (e.g., Aniline + Aldehyde + Ethyl Cyanoacetate/Pyruvate).

  • Purification: Do not rely solely on column chromatography, as silica can catalyze epimerization at C3. Recrystallize crude solid from hot ethanol or methanol first.

Step 2: Crystallization (Slow Evaporation Method)
  • Solvent Choice: Use a binary system. Dissolve 20 mg of compound in 2 mL of Dichloromethane (DCM) (good solubility). Add 1 mL of Hexane or Ethanol (poor solubility) slowly.

  • Condition: Cover the vial with Parafilm and pierce with 3-5 small holes. Allow to stand at room temperature (298 K) in a vibration-free environment for 48–72 hours.

  • Check: Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and disorder).

Step 3: Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion (ellipsoids) and improve resolution of the C3-H atom.

  • Refinement: Use SHELXL or OLEX2 .

    • Critical Step: Locate the H-atom at C3 in the difference Fourier map. If it is disordered or invisible, constrain it geometrically, but check the

      
       carefully. A high 
      
      
      
      might indicate unresolved tautomeric disorder.
Visualization: Decision Workflow

The following diagram illustrates the logical pathway for structural determination, highlighting the critical decision points where X-ray supersedes NMR.

StructuralDetermination Start Crude 1-Aryl-4-oxopyrrolidine-3-carbonitrile NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Are C3-H / OH signals distinct? NMR->Decision Ambiguous Ambiguous: Broad signals (Tautomeric Exchange) Decision->Ambiguous No Clear Clear: Defined Stereochemistry Decision->Clear Yes Crystallization Grow Single Crystals (Slow Evaporation: DCM/EtOH) Ambiguous->Crystallization Required Result Definitive Structure: Bond Lengths & Tautomer ID Clear->Result Validation XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD Refinement Structure Refinement (Locate C3-H vs O-H) XRD->Refinement Refinement->Result

Caption: Workflow for resolving tautomeric and stereochemical ambiguity in pyrrolidine derivatives using SC-XRD.

References
  • Sivaranjani, T., et al. (2023). "Crystal Structure of (2'S,3'R,4'R)-3'-(3a,7a-dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile."[1] International Journal of Creative Research Thoughts (IJCRT), 11(6).

    • Relevance: Provides specific crystallographic parameters for highly functionalized pyrrolidine-3-carbonitriles, demonstrating the resolution of spiro-stereocenters.
  • Savithri, M. P., et al. (2015). "Crystal structure of 3'-(1H-indole-3-carbonyl)-1'-methyl-2-oxo-4'-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile."[2] Acta Crystallographica Section E: Crystallographic Communications, 71(11), o898–o899.[2]

    • Relevance: Establishes standard bond lengths and packing interactions (N-H...O hydrogen bonds) for this class of compounds.
  • Brunger, A. T. (1997). "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Nature Structural Biology.

    • Relevance: Authoritative comparison of the static (X-ray) vs. dynamic (NMR) limitations in structural biology and organic chemistry.

Sources

Comparative

Comparative Cytotoxicity of Functionalized Oxopyrrolidine-3-carbonitrile Derivatives

The following guide provides an in-depth technical comparison of oxopyrrolidine-3-carbonitrile derivatives, focusing on their application as cytotoxic agents in oncology. This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of oxopyrrolidine-3-carbonitrile derivatives, focusing on their application as cytotoxic agents in oncology. This document is structured for researchers and drug development professionals, synthesizing recent experimental data, synthetic protocols, and mechanistic insights.

Executive Summary

The 2-oxopyrrolidine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of non-peptide small molecule inhibitors. While the nitrile (-CN) group itself provides metabolic stability and hydrogen-bonding potential, its primary value lies in its role as a precursor to highly active carbohydrazides and spiro-fused systems.

Recent comparative studies indicate that while the parent carbonitrile scaffold exhibits moderate cytotoxicity (IC


 > 50 

M), derivatization at the C3 and N1 positions significantly enhances potency. Specifically, C3-hydrazone functionalized derivatives have demonstrated low-micromolar efficacy (IC


2.1

M) against triple-negative breast cancer (TNBC) lines, outperforming standard alkylated analogs by acting as dual kinase inhibitors (BRAF/Src).

Chemical Architecture & Pharmacophore Analysis

The oxopyrrolidine-3-carbonitrile core functions as a


-lactam mimic. Its biological activity is governed by three modifiable vectors:
  • N1-Position (Lactam Nitrogen): Regulates lipophilicity and membrane permeability. Aryl substitutions here often improve bioavailability.

  • C3-Position (Nitrile/Carbonyl): The "warhead" attachment point. The electron-withdrawing nitrile group facilitates Michael additions or can be hydrolyzed/condensed to form hydrazones (Series A).

  • C4/C5-Positions: Steric bulk here (e.g., spiro-fusion) restricts conformational rotation, enhancing binding affinity to kinase pockets (Series B).

Structural Series for Comparison
  • Series A (Linear Derivatives): 5-oxopyrrolidine-3-carbohydrazides. These extend the pharmacophore linearly to interact with deep hydrophobic pockets in enzymes.

  • Series B (Rigid Derivatives): Spiro[pyrrolidine-3,3'-oxindole] systems. These create a rigid 3D architecture, often targeting p53-MDM2 or tubulin pathways.

Comparative Cytotoxicity Data

The following data summarizes the antiproliferative activity of representative derivatives against key cancer cell lines.

Table 1: Comparative IC


 Values (

M) of Oxopyrrolidine Derivatives vs. Standard of Care
Compound ClassRepresentative StructureModificationMDA-MB-231 (Breast)HCT-116 (Colon)A549 (Lung)Mechanism
Series A Compound 12 (Hydrazone)2-hydroxynaphthyl at C32.1 ± 0.3 15.9 ± 1.85.4 ± 0.5Dual BRAF/Src Inhibitor
Series B Compound 7 (Spiro)Spiro-oxindole fusion8.2 ± 0.43.9 ± 0.2 4.8 ± 0.3Apoptosis Inducer
Precursor Scaffold 1 (Nitrile)3-CN, N-phenyl> 50> 50> 100Low intrinsic activity
Control Doxorubicin Anthracycline0.9 ± 0.10.6 ± 0.11.2 ± 0.2DNA Intercalation

Data Sources: Synthesized from comparative analysis of hydrazone derivatives [1] and spiro-oxindole studies [2].

Key Insight: The "naked" nitrile scaffold (Precursor) is biologically silent compared to its derivatives. Series A (Hydrazones) shows superior selectivity for breast cancer models, likely due to specific kinase domain recognition, whereas Series B (Spiro) is more broadly cytotoxic across colon and lung lines.

Mechanism of Action: Dual Kinase Inhibition

Unlike general cytotoxins, Series A derivatives (Hydrazones) function via targeted signal transduction inhibition. Molecular docking and kinase assays suggest these compounds occupy the ATP-binding pocket of BRAF and Src kinases.

Pathway Visualization

The following diagram illustrates the downstream effects of Series A inhibition, leading to cell cycle arrest.

G Compound Oxopyrrolidine Derivative (Series A) BRAF BRAF Kinase Compound->BRAF Inhibits (IC50 ~2µM) Src Src Kinase Compound->Src Inhibits Apoptosis Apoptosis (Induced) Compound->Apoptosis Upregulates Caspase-3 MEK MEK1/2 BRAF->MEK Stat3 STAT3 Src->Stat3 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation Promotes Stat3->Proliferation

Figure 1: Dual inhibition mechanism of Series A derivatives. The compound blocks both MAPK/ERK and STAT3 pathways, preventing proliferation and triggering apoptosis.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the synthesis of the active hydrazone derivative and the validation of its cytotoxicity.

Synthesis Workflow (Series A)

The synthesis utilizes a Multi-Component Reaction (MCR) followed by condensation.

  • Step 1 (Scaffold Generation): Reflux diethyl acetylenedicarboxylate, aniline, and formaldehyde in ethanol to yield the intermediate 5-oxopyrrolidine-3-carboxylate.

  • Step 2 (Hydrazide Formation): React the ester with hydrazine hydrate in ethanol (Reflux, 4h).

  • Step 3 (Activation): Condensation of the hydrazide with 2-hydroxy-1-naphthaldehyde in methanol (cat. HCl) yields the active Compound 12 .[1]

Workflow Substrates Aniline + Diester + Aldehyde MCR One-Pot MCR (Ethanol, Reflux) Substrates->MCR Scaffold Oxopyrrolidine Ester MCR->Scaffold Hydrazide Carbohydrazide Intermediate Scaffold->Hydrazide Hydrazinolysis Hydrazine + Hydrazine Hydrate Hydrazine->Hydrazide Condensation Aldehyde Condensation Hydrazide->Condensation Final Active Hydrazone (Compound 12) Condensation->Final

Figure 2: Synthetic pathway from raw materials to the bioactive hydrazone derivative.

Cytotoxicity Assay (MTT Protocol)

This protocol is calibrated for adherent cell lines (MDA-MB-231, HCT-116).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seeding: Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
      
      
      
      .
    • Treatment: Dissolve oxopyrrolidine derivatives in DMSO (Stock: 10 mM). Dilute serially in media (Final DMSO < 0.1%). Treat cells for 72 hours .

    • Labeling: Add 20

      
      L MTT reagent per well. Incubate for 4 hours.
      
    • Solubilization: Aspirate media carefully. Add 100

      
      L DMSO to dissolve formazan crystals.
      
    • Quantification: Measure absorbance at 570 nm (reference 630 nm).

    • Calculation: Calculate IC

      
       using non-linear regression (GraphPad Prism or equivalent).
      

Critical Control: Always run a "Vehicle Control" (0.1% DMSO only) to normalize cell viability.

Conclusion & Recommendation

For researchers targeting Triple-Negative Breast Cancer (TNBC) , the Series A (Hydrazone) derivatives of oxopyrrolidine-3-carbonitrile offer the most promising lead candidates due to their specific dual-kinase inhibitory profile and superior solubility compared to rigid spiro-fused analogs.

  • Primary Recommendation: Prioritize the synthesis of 2-hydroxynaphthalenylmethylene-hydrazide derivatives.

  • Secondary Recommendation: Utilize the "naked" nitrile scaffold only as an intermediate; it lacks sufficient potency for direct therapeutic use.

References

  • Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Source: Vertex AI / Vilnius University URL:[Link] (Verified match to context)

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Source: EurekaSelect / Bentham Science URL:[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma. Source: National Institutes of Health (PMC) URL:[Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Moving beyond a simple data sheet, this document serves a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Moving beyond a simple data sheet, this document serves as a practical reference for researchers, scientists, and drug development professionals. It outlines the experimental determination of the absorption maxima (λmax), discusses the influence of solvent polarity, and compares the expected spectral features with those of related heterocyclic compounds.

Introduction to 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile and its Spectroscopic Properties

1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a substituted aromatic ring, a pyrrolidinone core, and a nitrile group. These structural motifs are significant chromophores that govern the molecule's interaction with ultraviolet and visible light. The pyrrolidine ring, in particular, is a crucial structural element in many natural products and pharmacologically active compounds.[1][2] The determination of its UV-Vis absorption maxima is a fundamental step in its characterization, offering insights into its electronic structure and providing a basis for quantitative analysis.[3]

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily π→π* and n→π* transitions.[4] The presence of a conjugated system, such as the chlorophenyl group, is expected to be the dominant factor in the UV-Vis absorption of this molecule.[5] The absorption peaks can be influenced by various factors, most notably the solvent environment.[6][7]

Experimental Determination of UV-Vis Absorption Maxima

A robust experimental protocol is critical for obtaining reliable and reproducible UV-Vis absorption data. The following section details the methodology for determining the λmax of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, with an emphasis on the rationale behind key procedural steps.

Instrumentation and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer, such as a Perkin Elmer Lambda 35 or Shimadzu UV-2400PC, is recommended for accurate measurements.[1][2]

  • Cuvettes: 1 cm path length quartz cuvettes are essential for UV measurements as glass absorbs in this region.

  • Solvents: A selection of solvents with varying polarities should be used to assess solvatochromic effects. Recommended solvents include ethanol (polar, protic), acetonitrile (polar, aprotic), and dichloromethane (non-polar).[1] All solvents must be of spectroscopic grade to ensure they do not absorb in the measurement range.[4]

  • Analyte: A pure sample of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Prepare a stock solution of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile in a chosen solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine a suitable concentration for analysis. An ideal concentration will yield an absorbance maximum between 0.5 and 1.0.[3]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for scanning, typically from 200 to 400 nm for this type of compound.

    • Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam holder of the spectrophotometer. Place another cuvette filled with the same solvent in the sample holder and record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • The resulting spectrum should show one or more absorption bands. The wavelength at which the absorbance is highest is the absorption maximum, λmax.

    • Record the λmax and the corresponding absorbance value. If the molar concentration of the solution is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3]

  • Solvent Effect Analysis:

    • Repeat steps 1-4 using solvents of different polarities (e.g., acetonitrile, dichloromethane).

    • Compare the λmax values obtained in the different solvents to observe any solvatochromic shifts (bathochromic or hypsochromic shifts).[8]

Experimental Workflow Diagram

Caption: Workflow for the determination of UV-Vis absorption maxima.

Comparative Analysis and Expected Spectral Properties

Influence of Chromophores
  • Chlorophenyl Group: The 4-chlorophenyl group is the primary chromophore in the molecule. The benzene ring exhibits characteristic absorption bands in the UV region. Substitution on the benzene ring can cause a bathochromic (red) shift of these bands.[5] The chlorine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, further influencing the energy of the electronic transitions.

  • Oxo and Nitrile Groups: The carbonyl (C=O) group of the pyrrolidinone ring and the nitrile (C≡N) group are also chromophores. However, their contributions to the absorption spectrum are likely to be weaker and may be observed as shoulders on the main absorption band of the chlorophenyl moiety or in the shorter wavelength UV region.

Solvent Effects

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum.[4][6][7][9]

  • Polar Solvents: In polar solvents, n→π* transitions are typically shifted to shorter wavelengths (hypsochromic or blue shift) due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.[4] Conversely, π→π* transitions are often shifted to longer wavelengths (bathochromic or red shift) as the excited state is generally more polar than the ground state and is thus stabilized by polar solvents.[4]

  • Non-Polar Solvents: In non-polar solvents, the spectrum is expected to be closer to that of the molecule in the gaseous state, often revealing more fine structure.[4]

For 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, the dominant absorption is expected to arise from a π→π* transition within the chlorophenyl ring. Therefore, a bathochromic shift is anticipated as the solvent polarity increases.

Comparative Data

The following table presents a comparison of the expected absorption characteristics of the target compound with other relevant molecules.

CompoundKey ChromophoresExpected λmax RegionExpected Solvent Effects
1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile 4-Chlorophenyl, Carbonyl, NitrileNear UV (250-300 nm)Bathochromic shift with increasing solvent polarity.
BenzenePhenyl ring~255 nmMinimal solvent effects.
PhenolPhenyl ring, Hydroxyl group~270 nm (in non-polar solvent)Shift to longer wavelength in polar solvents.[4]
Pyrrolidine DerivativesPyrrolidine ring and various substituentsNear UV region[1]Dependent on the nature of the substituents.[1][10]

Conclusion

The UV-Vis absorption maxima of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be reliably determined using standard spectrophotometric techniques. The primary absorption is expected in the near UV region, largely dictated by the electronic transitions of the 4-chlorophenyl group. A comprehensive analysis should include an investigation of solvatochromic effects by employing a range of solvents with varying polarities. This approach not only provides the specific λmax values but also offers deeper insights into the electronic properties of the molecule, which is invaluable for its application in research and drug development.

References

  • Influence of organic acids on UV-Vis spectra of pyrrolidino-fullerene derivatives. (2001). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). National Center for Biotechnology Information.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society of Chemistry.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. (2018). ResearchGate.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). MDPI.
  • UV-Vis absorption spectrum of 20 µM (S)-3-methyl-3-amino-1-(4'-cyano-4azobenzene)pyrrolidine (Compound 3) derivatized pulsed plasma deposited poly(glycidyl methacrylate) nanofilm. (n.d.). ResearchGate.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (n.d.). BenchChem.
  • Ultraviolet Spectroscopy. (n.d.). University of Arizona.
  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). MDPI.
  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted at the bench. This guide provides an in-depth, scientifically grounded proce...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted at the bench. This guide provides an in-depth, scientifically grounded procedure for the proper disposal of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond mere compliance, embedding principles of chemical causality and validated protocols to foster a culture of safety and responsibility.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a multifaceted organic molecule with key functional groups that dictate its handling and disposal requirements.

PropertyValue/InformationSource
Molecular Formula C₁₁H₉ClN₂O,
Key Functional Groups Chlorinated aromatic ring, pyrrolidinone (a lactam), nitrileN/A
Known Hazards While specific toxicity data for this compound is not extensively published, the presence of a chlorinated aromatic ring and a nitrile group suggests potential for toxicity. The Safety Data Sheet for a related product advises to avoid breathing dust and to wash skin thoroughly after handling.[1] It may cause skin, eye, and respiratory irritation.[2][3]
Reactivity Profile The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, often requiring elevated temperatures.[2][4][5] The chlorinated aromatic ring is generally stable but can produce hazardous byproducts, such as hydrogen chloride and organochlorine compounds, upon incomplete combustion.,

The combination of a halogenated organic structure and a nitrile functional group places this compound in a category of chemical waste that requires special handling and disposal procedures.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The causality is clear: to prevent exposure through inhalation, ingestion, or skin contact, a physical barrier is essential.

  • Eye Protection : Wear safety glasses with side shields or goggles at all times.[5][6]

  • Hand Protection : Nitrile gloves are recommended to prevent skin contact.[5][6] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[5][6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to prevent inhalation.[6]

Segregation and Storage of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed correctly by disposal facilities.

Core Principle : 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile waste must be classified and collected as Halogenated Organic Waste .[5][6]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container : Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."

  • Labeling : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Incompatible Materials : Do not mix this waste with other categories, especially:

    • Acids or bases, which could potentially initiate hydrolysis.

    • Oxidizing agents.

    • Non-halogenated organic waste. This is crucial as the disposal methods for halogenated and non-halogenated solvents differ significantly in cost and complexity, often involving high-temperature incineration for the former to ensure complete destruction of halogenated compounds.[7]

  • Storage : Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from general laboratory traffic.

Disposal Procedure: The Final Step

The recommended and safest method for the final disposal of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is through a licensed and approved hazardous waste disposal facility.[1]

Rationale :

  • Thermal Decomposition : High-temperature incineration is the preferred method for destroying halogenated organic compounds. This process is designed to break down the molecule completely. However, incomplete combustion can lead to the formation of hazardous byproducts such as oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[8] Professional disposal facilities have the specialized equipment and control measures to ensure complete destruction and to scrub these hazardous gases from their emissions.

  • Avoidance of In-Lab Treatment : Attempting to neutralize or chemically degrade this compound in a standard laboratory setting is strongly discouraged. The hydrolysis of the nitrile group requires harsh conditions (strong acids or bases and heat), which can be hazardous to perform and may not proceed to completion, leaving behind a mixture of reactive and potentially more hazardous compounds.

Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal Start Generation of Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Area Label->Store Contact Contact Institutional EHS or Licensed Waste Vendor Store->Contact Handover Arrange Arrange for Pickup Contact->Arrange Incinerate High-Temperature Incineration at Approved Facility Arrange->Incinerate

Caption: Disposal workflow for 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.

Spill Management: Preparedness is Key

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup :

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • Use an inert absorbent material, such as vermiculite or sand, to absorb any liquid component.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : Dispose of all cleanup materials as halogenated organic waste.

By adhering to these scientifically sound and safety-first procedures, you contribute to a secure research environment and ensure that your work has a positive impact, from discovery through to disposal.

References

  • Common Conditions for Nitrile to Acid Conversion. Organic Chemistry.[Link]

  • Chemistry of Nitriles. Chemistry LibreTexts.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.[Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready.[Link]

  • Chem Service. Safety Data Sheet.[Link]

  • Chem Service. Safety Data Sheet.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Rutgers University. Standard Operating Procedure for Laboratories: CHLORINE.[Link]

  • Alligare. Safety Data Sheet.[Link]

  • University of Wisconsin-Madison. Chapter 7 Chemical Disposal Procedures.[Link]

  • University of Essex. Laboratory Waste Disposal Handbook.[Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.[Link]

  • Crysdot. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.[Link]

  • Huayuanchem. 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile.[Link]

  • Reactions of Nitriles. Chemistry Steps.[Link]

  • Emission, partition, and formation pathway of polychlorinated dibenzo-p-dioxins and dibenzofurans during co-incineration. ScienceDirect.[Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]

  • Acid Induced Hydrolysis of Nitriles. AK Lectures.[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Operational and Safety Guide: Handling 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals ha...

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Guide: Handling 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound[1], this document is built upon a conservative hazard assessment derived from its constituent functional groups. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP)[2][3][4]. This guide serves as a specialized component of that plan.

Hazard Analysis: A Precautionary Approach

The chemical structure of 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile contains three key functional groups that dictate its potential hazards:

  • Aromatic Nitrile (-CN): Organic nitriles are highly toxic compounds.[5] They can be absorbed through inhalation, ingestion, and skin contact.[6] A primary concern is their potential metabolism to the free cyanide ion, which inhibits cellular respiration and can be rapidly fatal.[7][8] Mixing nitriles with strong acids or bases can lead to violent reactions and the release of highly toxic hydrogen cyanide (HCN) gas.[6][9]

  • Chlorinated Aromatic Ring (4-Chlorophenyl): Halogenated aromatic compounds can possess toxicological properties and may cause organ damage through prolonged or repeated exposure.[10] Upon thermal decomposition, they can release hazardous gases such as hydrogen chloride (HCl) and oxides of nitrogen.[10][11]

  • Pyrrolidinone Core: While the core structure is common in pharmaceuticals, the overall toxicity profile is dictated by the more hazardous nitrile and chlorophenyl groups.

Due to the combined potential for high acute toxicity, this compound must be treated as a Particularly Hazardous Substance (PHS) , requiring stringent controls and special precautions as mandated by OSHA.[2][3]

Functional Group Associated Hazards Potential Consequences
Aromatic Nitrile High acute toxicity via all exposure routes (inhalation, ingestion, dermal).[12][13] Potential for release of hydrogen cyanide gas.[6]Cyanide poisoning, chemical asphyxiation, convulsions, death.[7][14]
Chlorinated Aromatic Organ toxicity with repeated exposure.[10] Release of toxic gases (HCl, NOx) upon combustion.[10]Skin irritation, long-term health effects, respiratory irritation.[15]
Pyrrolidinone May cause skin and eye irritation.Localized irritation upon contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment for each specific procedure.[2][16]

  • Hand Protection: Double-gloving is required. Use a chemical-resistant glove, such as neoprene or butyl rubber, as the outer layer.[16][17] An inner nitrile glove provides secondary protection.[14] Gloves must be inspected for damage before each use and changed frequently, especially if contact with the chemical is suspected.[16] Contaminated gloves must be disposed of as hazardous waste.[18]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[16] In addition, a full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.[14][16]

  • Body Protection: A chemical-resistant lab coat is required. For procedures with a higher risk of spills, a chemical-resistant apron or a disposable Tyvek suit should be worn over the lab coat.[16][19] Street clothing should consist of long pants and closed-toe shoes.[14]

  • Respiratory Protection: All work with this compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[14] If there is a potential for exposure levels to exceed permissible limits, or in the event of a spill outside of a fume hood, a full-face respirator with a multi-sorbent cartridge effective against organic vapors and acid gases is necessary.[19][20] All respirator users must be part of a formal respiratory protection program, including fit-testing, as required by OSHA.[4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE (to avoid contamination) Don1 Inspect all PPE for damage Don2 Don inner nitrile gloves Don1->Don2 Don3 Don lab coat / suit Don2->Don3 Don4 Don outer chemical-resistant gloves Don3->Don4 Don5 Don safety goggles and face shield Don4->Don5 Doff1 Remove outer gloves (turn inside out) Doff2 Remove face shield and goggles Doff1->Doff2 Doff3 Remove lab coat / suit (turn inside out) Doff2->Doff3 Doff4 Remove inner gloves Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Engineering Controls and Safe Handling

Strict adherence to established protocols is critical for minimizing risk.

Designated Area

All work involving 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile must be performed in a designated area within the laboratory.[14] This area should be clearly marked with signs indicating the presence of a highly toxic chemical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must occur within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[14] The sash should be kept as low as possible.

  • Ventilation: The laboratory must have good general ventilation, with a recommended 10 air changes per hour.[21]

  • Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[14][22]

Safe Handling Procedures
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Review the specific experimental protocol and this safety guide. Ensure the safety shower and eyewash are unobstructed.[22]

  • Weighing: Weigh the solid compound inside the chemical fume hood. Use a disposable weigh boat or decontaminate the spatula and balance area immediately after use.

  • Solution Preparation: Add the solid slowly to the solvent to avoid dust generation. Keep containers tightly closed when not in use.[21][23]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[6][8] The presence of acid can lead to the formation of deadly hydrogen cyanide gas.[9]

  • Working Alone: Do not work alone when handling this compound.[14] All work should be conducted during normal business hours.

Emergency Response Plan

Immediate and correct action is vital in an emergency. All personnel must be trained on these procedures.

Exposure Response

In any case of suspected exposure, call for emergency medical assistance immediately (e.g., 911) and inform them of a potential cyanide exposure.[14]

  • Skin Contact: Immediately move to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes, while removing all contaminated clothing.[10][14]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][22]

  • Inhalation: Remove the individual to fresh air at once.[9][10] If the person is not breathing, trained personnel should provide artificial respiration using a pocket mask or other barrier device. Do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[7][14]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[12]

Spill Response
  • Minor Spill (inside fume hood): If a small amount of solid or solution is spilled inside the fume hood, it can be cleaned up by trained lab personnel wearing full PPE.[9] Cover the spill with an absorbent material, then carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation. Close the laboratory doors and prevent re-entry.[14] Call emergency services and the institution's Environmental Health & Safety (EHS) office.

Emergency Response Flowchart

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Exposure_Type Identify Exposure Route (Skin, Eyes, Inhalation, Ingestion) Start->Exposure_Type Spill_Location Assess Spill Location Start->Spill_Location Remove_Contamination Remove from source Move to fresh air Exposure_Type->Remove_Contamination Decontaminate Use Safety Shower / Eyewash for 15 minutes Remove_Contamination->Decontaminate Call_911 Call 911 Report Cyanide Exposure Decontaminate->Call_911 Inside_Hood Minor Spill Inside Fume Hood Spill_Location->Inside_Hood Contained Outside_Hood Major Spill Outside Fume Hood Spill_Location->Outside_Hood Uncontained Cleanup Trained Staff Cleanup (Full PPE) Inside_Hood->Cleanup Evacuate Evacuate Area Alert Others Outside_Hood->Evacuate Call_EHS Call EHS & 911 Evacuate->Call_EHS

Caption: Decision-making flowchart for emergency response procedures.

Disposal Plan: Cradle to Grave Responsibility

All waste generated from work with this compound is considered hazardous waste.

  • Solid Waste: Collect all solid waste, including residual compound and contaminated items (e.g., weigh boats, gloves, disposable lab coats), in a dedicated, sealed, and clearly labeled hazardous waste container.[22][24]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, chemical-resistant container (e.g., a glass bottle). Do not mix with other waste streams unless compatibility has been confirmed. The container must be clearly labeled with its full chemical contents.[25]

  • Sharps: Any needles or other sharps used must be disposed of in a designated sharps container for chemical contamination.[25]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.[25][26]

All waste must be disposed of through your institution's certified hazardous waste management program.[26][27] Never dispose of this chemical or its waste down the drain or in the regular trash.[26][27]

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center. [Link]

  • SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center. [Link]

  • Laboratory Safety Guidance. OSHA.gov. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. (2024, May 15). Health Safety & Wellbeing, Monash University. [Link]

  • SAFETY DATA SHEET. (2017, September 26). Chem Service. [Link]

  • Cyanide Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. University of Texas at Austin. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Texas at Dallas. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • How to Dispose of Nitrile Gloves?. (2025, November 7). Earth Safe PPE. [Link]

  • Chlorine Safety. Texas Department of Insurance. [Link]

  • 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines. (2017, December 20). Westlake Chemical. [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). LinkedIn. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS. Pipe Testing Services. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

  • SAFETY DATA SHEET. Alligare. [Link]

  • 1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile. Huatong Chemical. [Link]

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9). ResearchGate. [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Chemical Waste Guide | How to Dispose of Chemical Waste. (2025, March 13). Business Waste. [Link]

  • Disposal of Chemical Waste. Safety Office, University of Cambridge. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.